Fenofibrate Impurity G
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClO6/c1-15(2)29-21(27)23(3,4)31-22(28)24(5,6)30-19-13-9-17(10-14-19)20(26)16-7-11-18(25)12-8-16/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWBKNKDSKHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747781 | |
| Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217636-48-1 | |
| Record name | 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217636-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoatec | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylethyl 2-[[2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLETHYL 2-((2-(4-(4-CHLOROBENZOYL)PHENOXY)-2-METHYLPROPANOYL)OXY)-2-METHYLPROPANOATEC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E185NC5FBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fenofibrate Impurity G: Structure, Properties, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of ensuring the safety and efficacy of a final drug product. Process-related impurities, arising from the synthetic route of the active pharmaceutical ingredient (API), and degradation products are of particular concern. This guide provides a comprehensive technical overview of Fenofibrate Impurity G, a known process-related impurity of the widely prescribed lipid-lowering agent, Fenofibrate. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper, field-proven perspective on the causality behind its formation, analytical detection, and the rationale for its stringent control.
Unveiling Fenofibrate Impurity G: Chemical Identity and Physicochemical Properties
Fenofibrate Impurity G, also recognized in the United States Pharmacopeia (USP) as Fenofibrate Related Compound C, is a critical impurity to monitor in the synthesis of Fenofibrate.[1][2][3] A thorough understanding of its chemical structure and properties is the first step in developing robust control strategies.
Chemical Structure and Nomenclature
The chemical structure of Fenofibrate Impurity G reveals it to be a diester derivative, closely related to the parent drug, Fenofibrate.
Chemical Structure:
Figure 1: Chemical Structure of Fenofibrate Impurity G.
-
IUPAC Name: 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[4]
-
Synonyms: Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[2][3][4]
-
CAS Number: 217636-48-1[2]
-
Molecular Formula: C₂₄H₂₇ClO₆[2]
-
Molecular Weight: 446.92 g/mol [5]
Physicochemical Properties
A summary of the key physicochemical properties of Fenofibrate Impurity G is presented in Table 1. These properties are essential for selecting appropriate analytical techniques and understanding the impurity's behavior in different matrices.
| Property | Value | Source(s) |
| Appearance | White Powder | [6] |
| Melting Point | 105.3-107.3°C | [1] |
| Boiling Point | No data available | [7] |
| Solubility | Soluble in Methanol-DMSO mixtures. Slightly soluble in Chloroform and heated Methanol. | [5][7][8] |
| Storage Condition | 2-8°C | [5] |
Formation and Synthesis: A Mechanistic Perspective
Understanding the origin of an impurity is paramount for its effective control. Fenofibrate Impurity G is a process-related impurity, meaning it is formed during the synthesis of the Fenofibrate API.[9] The primary synthetic route to Fenofibrate involves the esterification of Fenofibric acid with isopropyl alcohol.[10]
Plausible Formation Pathway
While the exact, detailed mechanism for the formation of Fenofibrate Impurity G is not extensively published, a scientifically sound hypothesis can be proposed based on the known chemistry of Fenofibrate synthesis. It is likely that under certain reaction conditions, a side reaction occurs where a molecule of Fenofibric acid is esterified not with isopropanol, but with another molecule that contains a hydroxyl group and is structurally similar to the reactants or intermediates present in the reaction mixture. A plausible pathway involves the reaction of Fenofibric acid with an intermediate species, leading to the formation of the characteristic diester-like structure of Impurity G.
Figure 2: Conceptual overview of Fenofibrate synthesis and the parallel formation of Impurity G.
This highlights the critical need for precise control over reaction parameters such as temperature, stoichiometry of reactants, and catalyst choice to minimize the formation of such side products.
Laboratory-Scale Synthesis for Reference Standard Generation
The availability of a pure reference standard for Fenofibrate Impurity G is a prerequisite for the development and validation of analytical methods. While the impurity is formed as a byproduct in the main API synthesis, for analytical purposes, a targeted synthesis is often required. A potential synthetic route could involve the controlled reaction of Fenofibric acid with a suitable activated intermediate under conditions that favor the formation of the diester linkage. The purification of the synthesized impurity is typically achieved through chromatographic techniques to ensure high purity.
Analytical Methodologies for Detection and Quantification
The control of Fenofibrate Impurity G in the final drug substance and product relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[9][11]
Recommended HPLC-UV Method
The following is a detailed, step-by-step protocol for the quantification of Fenofibrate Impurity G, synthesized from established methods for Fenofibrate and its related substances.[9][11] This protocol is designed to be self-validating, with clear system suitability criteria to ensure the reliability of each analytical run.
Experimental Protocol: RP-HPLC for Fenofibrate Impurity G
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[9]
-
Mobile Phase: A mixture of acetonitrile and water (75:25 v/v).[9] The water component should be of HPLC grade.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 286 nm.[9]
-
Column Temperature: Ambient.[9]
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 75:25 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Fenofibrate Impurity G reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Fenofibrate drug substance or a crushed tablet powder in the diluent to obtain a known concentration of Fenofibrate (e.g., 1 mg/mL).
-
-
System Suitability:
-
Inject the standard solution multiple times (typically 5 or 6 replicates).
-
The relative standard deviation (RSD) of the peak area for Fenofibrate Impurity G should be not more than 2.0%.
-
The theoretical plates for the impurity peak should be greater than 2000.
-
The tailing factor for the impurity peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peak corresponding to Fenofibrate Impurity G in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Calculation:
-
Calculate the percentage of Fenofibrate Impurity G in the sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of Impurity G in the sample solution.
-
Area_standard is the average peak area of Impurity G in the standard solution.
-
Conc_standard is the concentration of the Impurity G reference standard.
-
Conc_sample is the concentration of the Fenofibrate sample.
-
Figure 3: A typical workflow for the HPLC analysis of Fenofibrate Impurity G.
Regulatory Landscape and Toxicological Considerations
The control of impurities is a critical aspect of regulatory compliance in the pharmaceutical industry. Pharmacopeias such as the USP and the European Pharmacopoeia (EP) provide monographs that specify the acceptable limits for known and unknown impurities in drug substances and products.[4][12]
Pharmacopeial Standards
Fenofibrate Impurity G is listed as "Fenofibrate Related Compound C" in the USP monograph for Fenofibrate.[12] The monograph outlines the analytical procedure for its detection and control, which typically involves an HPLC method similar to the one described above. The acceptance criteria, or the maximum allowable limit for this impurity, are specified in the monograph. Adherence to these limits is mandatory for a product to be deemed compliant. While the exact percentage limit can vary with the edition of the pharmacopeia, it is crucial for manufacturers to consult the current version for compliance.
Toxicological Assessment
As of the writing of this guide, specific public-domain toxicological data for Fenofibrate Impurity G is limited. The safety of the parent drug, Fenofibrate, has been extensively studied, with preclinical toxicology revealing minimal toxic effects.[13][14] However, the toxicological profile of any impurity must be considered independently.
In the absence of direct toxicological data, the control of impurities is often guided by the principles of Threshold of Toxicological Concern (TTC) and qualification thresholds outlined in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The regulatory limits set in the pharmacopeias are established based on these principles, ensuring that the potential risk associated with the impurity is acceptably low at the specified level.
For novel impurities or those present at levels exceeding the qualification threshold, further toxicological evaluation may be required. Modern approaches, such as in silico toxicology, can be employed as a preliminary risk assessment tool to predict potential toxicities based on the chemical structure of the impurity.[6]
Conclusion and Future Perspectives
Fenofibrate Impurity G represents a key process-related impurity in the manufacturing of Fenofibrate that necessitates stringent control. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, plausible formation pathways, a detailed analytical methodology for its quantification, and the regulatory and toxicological context for its control.
For researchers and drug development professionals, a deep understanding of such impurities is not just a matter of compliance but a commitment to patient safety. The continuous improvement of synthetic processes to minimize impurity formation and the development of even more sensitive and efficient analytical methods remain active areas of research. As our understanding of the potential biological effects of even trace-level impurities grows, the rigorous control and characterization of substances like Fenofibrate Impurity G will continue to be a cornerstone of pharmaceutical science.
References
-
Analytica Chemie. Fenofibrate Imp. G (EP). [Link]
-
Naarini Molbio Pharma. Fenofibrate EP Impurity G. [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 79-84. [Link]
-
USP. (2025). Fenofibrate. USP-NF. [Link]
-
Naarini Molbio Pharma. Fenofibrate EP Impurity G. [Link]
-
SynZeal. Fenofibrate EP Impurity G | 217636-48-1. [Link]
-
Allmpus. FENOFIBRATE EP IMPURITY G. [Link]
-
Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-401. [Link]
-
Zzaman, M. T., et al. (2009). Method development and validation of fenofibrate by HPLC using human plasma. Revista Electrónica de Biomedicina, 3, 41-54. [Link]
-
Kumar, T. M., et al. (2011). Development and validation of HPLC-UV method for the estimation of fenofibrate in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 225-228. [Link]
- Google Patents. (2008).
-
Veeprho. Fenofibrate EP Impurity G | CAS 217636-48-1. [Link]
- Google Patents. (2013).
-
USP. (2013). Fenofibrate Tablets. USP-NF. [Link]
- Google Patents. (2016).
-
Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]
-
PubChem. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. [Link]
-
U.S. Food and Drug Administration. (2007). Chemistry Review(s). [Link]
-
PubChem. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. [Link]
-
Blane, G. F. (1987). Safety of fenofibrate--US and worldwide experience. Cardiology, 74 Suppl 1, 67-76. [Link]
-
U.S. Food and Drug Administration. (2008). Pharmacology and Toxicology Review and Evaluation. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
GOV.UK. (2010). Fenofibrate, tablets and capsules all formulations and strengths CCDS update. [Link]
-
ResearchGate. (2023). Solubility of fenofibrate in aqueous solutions of various hydrophilic polymers and surfactants. [Link]
-
USP-NF. Fenofibrate. [Link]
-
BfArM. (2006). ASSESSMENT REPORT on the benefit:risk of fibrates EXECUTIVE SUMMARY. [Link]
-
U.S. Food and Drug Administration. (2008). NDA 22-224/Trilipix (fenofibric acid choline salt)/ Abbott Laboratories. [Link]
Sources
- 1. Fenofibrate impurity G CRS | LGC Standards [lgcstandards.com]
- 2. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. allmpus.com [allmpus.com]
- 6. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. phmethods.net [phmethods.net]
- 10. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to Fenofibrate Impurity G
Introduction: The Critical Role of Impurity Profiling in Fenofibrate Manufacturing
Fenofibrate is a widely prescribed fibric acid derivative used in the management of hyperlipidemia, primarily by reducing elevated low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides.[1][2] As a prodrug, fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which mediates its therapeutic effects through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).[3][4]
The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The manufacturing process of an active pharmaceutical ingredient (API) like fenofibrate can inadvertently generate process-related impurities and degradation products.[5][6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities to ensure patient safety.[5] This guide provides a comprehensive technical overview of a key process-related impurity, Fenofibrate Impurity G, also recognized as Fenofibrate Related Compound C by the United States Pharmacopeia (USP), for professionals engaged in pharmaceutical research, development, and quality control.
Part 1: Chemical Profile and Identification of Fenofibrate Impurity G
Fenofibrate Impurity G is a process-related impurity that is monitored and controlled as per major pharmacopeias.[1][5] Its unambiguous identification is the first step in developing robust control strategies.
Nomenclature and Chemical Identity
The impurity is officially designated as Fenofibrate Impurity G in the European Pharmacopoeia (EP) and Fenofibrate Related Compound C in the United States Pharmacopeia (USP).[1][7][8] Its chemical structure and properties are summarized in the table below.
| Parameter | Value |
| IUPAC Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1][7][8][9] |
| Synonyms | Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[3][6][10][11] |
| CAS Number | 217636-48-1[1][3][5][7][8][9][10][12][13] |
| Molecular Formula | C₂₄H₂₇ClO₆[1][5][7][8][10][11][13] |
| Molecular Weight | 446.92 g/mol [1][5][6][7][8][10][13] |
| Appearance | White to Pale Yellow Solid |
Chemical Structure
The structure of Fenofibrate Impurity G reveals a diester linkage, distinguishing it from the parent fenofibrate molecule.
Figure 2: Proposed formation pathway of Fenofibrate Impurity G.
Part 3: Analytical Methodology for Detection and Quantification
A validated, stability-indicating analytical method is essential for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing fenofibrate and its related substances. [2][14][15] Recommended Analytical Technique: RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection provides the necessary specificity and sensitivity to resolve Fenofibrate Impurity G from the parent API and other related substances.
Experimental Protocol: Validated RP-HPLC Method
This protocol is based on established methods for fenofibrate impurity profiling. [15]
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
The parameters below are a validated starting point and may require optimization based on the specific system and column used.
-
| Parameter | Condition | Rationale |
| Column | Waters Symmetry ODS C18 (100 x 4.6 mm, 3.5 µm) or equivalent | Provides excellent resolution for non-polar compounds like fenofibrate and its impurities. |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1, v/v/v) | The organic/aqueous mixture provides the necessary polarity for separation, while TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable run times. |
| Detection | UV at 280 nm [15] | A wavelength where both fenofibrate and its impurities exhibit strong absorbance. |
| Column Temp. | Ambient or controlled at 25 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of Fenofibrate Impurity G reference standard in the mobile phase at a known concentration (e.g., 0.1% of the test concentration).
-
Test Solution: Accurately weigh and dissolve the fenofibrate API or drug product in the mobile phase to a final concentration (e.g., 1 mg/mL).
-
System Suitability: Use a solution containing both fenofibrate and all specified impurities to verify resolution and system performance.
-
-
Analysis and Quantification:
-
Inject the solutions onto the HPLC system.
-
Identify the peaks based on the retention time of the reference standard.
-
Quantify the impurity using an external standard method, comparing the peak area of the impurity in the test sample to the peak area of the reference standard.
-
Analytical Workflow Visualization
The overall analytical process can be visualized as a streamlined workflow.
Figure 3: Analytical workflow for the quantification of Fenofibrate Impurity G.
Part 4: Regulatory Impact and Control Strategies
The presence of Fenofibrate Impurity G is regulated by major pharmacopeias, making its control a non-negotiable aspect of quality assurance.
Pharmacopeial Status and Toxicological Considerations
-
Regulatory Scrutiny: As a specified impurity in both the EP (Impurity G) and USP (Related Compound C), its levels must be strictly monitored and kept below the established thresholds.
-
Toxicological Data: While specific toxicological studies on Fenofibrate Impurity G are not widely published, aggregated GHS data from a limited number of reports suggest a potential warning for being harmful if swallowed. [16]The fundamental principle of impurity control is to minimize patient exposure to any substance that has not been thoroughly qualified for safety and efficacy.
Control Strategies in Manufacturing
Controlling the formation of Impurity G hinges on a deep understanding of the reaction kinetics and optimizing the manufacturing process.
-
Control of Starting Materials: Ensure the purity of fenofibric acid and the absence of reactive precursors like 2-bromo-2-methylpropionic acid that could initiate the side reaction.
-
Optimization of Reaction Conditions:
-
Stoichiometry: Carefully control the molar ratios of fenofibric acid to the isopropylating agent to favor the formation of the desired mono-ester (fenofibrate).
-
Temperature and Time: Optimize the reaction temperature and duration to maximize the yield of fenofibrate while minimizing the formation of the diester impurity.
-
-
Purification Processes: Develop robust crystallization and purification steps that can effectively purge Fenofibrate Impurity G from the final API. The choice of solvent and crystallization conditions is critical for selectively isolating pure fenofibrate. [10]
Conclusion
Fenofibrate Impurity G (USP Related Compound C) is a critical process-related impurity in the synthesis of fenofibrate. Its formation is a direct result of side reactions during the esterification of fenofibric acid. A thorough understanding of its chemical identity, formation pathway, and a validated analytical methodology, such as the RP-HPLC method detailed herein, are paramount for drug development professionals. By implementing rigorous control over starting materials, reaction conditions, and purification processes, manufacturers can ensure that the final fenofibrate API meets the stringent purity requirements set by global pharmacopeias, thereby safeguarding patient health.
References
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available at: [Link]
-
Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. SciELO. Available at: [Link]
-
Fenofibrate Impurity G. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
-
Fenofibrate EP Impurity G. SynZeal. Available at: [Link]
-
Fenofibrate - Impurity G. Pharmaffiliates. Available at: [Link]
-
LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. AKJournals. Available at: [Link]
-
1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem. Available at: [Link]
-
FENOFIBRATE EP IMPURITY G. Allmpus. Available at: [Link]
-
Fenofibrate-impurities. Pharmaffiliates. Available at: [Link]
-
Fenofibrate EP Impurity G. Veeprho. Available at: [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available at: [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. Available at: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]
-
Fenofibrate EP Impurity G. Naarini Molbio Pharma. Available at: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Semantic Scholar. Available at: [Link]
-
Fenofibrate. PubChem. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. veeprho.com [veeprho.com]
- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 8. CN103951557A - Method for preparing fenofibric acid by using inorganic alkali as catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US20070238894A1 - Method for preparing pure fenofibrate - Google Patents [patents.google.com]
- 11. biosynth.com [biosynth.com]
- 12. CN107235837A - A kind of preparation method of Fenofibric Acid - Google Patents [patents.google.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. patents.justia.com [patents.justia.com]
- 15. CN103360240B - Preparation method of high purity fenofibric acid - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
An In-Depth Technical Guide to Fenofibrate Impurity G (CAS 217636-48-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fenofibrate Impurity G, a critical process-related impurity in the synthesis of the lipid-lowering agent, fenofibrate. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the chemical identity, synthesis, analytical characterization, and regulatory landscape of this impurity. By elucidating the formation pathways and providing a detailed analytical methodology, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of fenofibrate drug substances and products. The absence of specific toxicological data for Fenofibrate Impurity G is addressed within the context of regulatory guidelines for impurity qualification.
Introduction and Chemical Profile
Fenofibrate Impurity G, also recognized by the European Pharmacopoeia (EP) as Fenofibrate Impurity G and by the United States Pharmacopeia (USP) as Fenofibrate Related Compound C, is a known process-related impurity in the manufacturing of fenofibrate.[1][2] Its presence in the final drug substance is a critical quality attribute that must be carefully controlled to meet stringent regulatory requirements.
Chemical Identity:
| Attribute | Information |
| Systematic Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1] |
| Synonyms | Fenofibrate EP Impurity G, Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[1][2] |
| CAS Number | 217636-48-1 |
| Molecular Formula | C₂₄H₂₇ClO₆ |
| Molecular Weight | 446.92 g/mol |
Fenofibrate Impurity G is structurally a diester derivative of fenofibric acid. Understanding its chemical properties and formation is paramount for the development of effective control strategies during drug substance manufacturing.
Synthesis and Formation Mechanisms
Fenofibrate Impurity G is primarily formed during the synthesis of fenofibrate. Its formation is indicative of a side reaction involving the starting materials or intermediates.
Putative Synthetic Pathway
While multiple synthetic routes to fenofibrate exist, a common method involves the esterification of fenofibric acid with isopropyl alcohol or an isopropyl halide.[3][4] Fenofibrate Impurity G is understood to be synthesized from fenofibric acid in a two-step process.[5]
Step-by-Step Synthesis Overview:
-
Esterification of Fenofibric Acid: The first step involves the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid. This reaction forms an intermediate ester.
-
Second Esterification: The intermediate is then further esterified with isopropyl bromide under basic conditions to yield Fenofibrate Impurity G.[5]
Formation as a Process-Related Impurity
The formation of this diester impurity is a consequence of side reactions occurring during the esterification of fenofibric acid to produce fenofibrate. The presence of reactive intermediates and potential excess of reagents can drive the formation of this and other related substances. Control of stoichiometric ratios, reaction temperature, and purification methods are critical to minimize the level of Fenofibrate Impurity G in the final active pharmaceutical ingredient (API).
Analytical Characterization
Accurate and precise analytical methods are essential for the detection and quantification of Fenofibrate Impurity G to ensure the quality of fenofibrate. High-Performance Liquid Chromatography (HPLC) is the most common and official method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
The European Pharmacopoeia provides a detailed HPLC method for the analysis of fenofibrate and its impurities, including Impurity G.
Detailed HPLC Protocol:
| Parameter | Condition |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 0.25 m x 4.0 mm |
| Mobile Phase | Acetonitrile and water acidified to pH 2.5 with phosphoric acid (70:30, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV Spectrophotometer at 286 nm |
| Injection Volume | 20 µL |
| Run Time | Twice the retention time of fenofibrate (approx. 20 minutes) |
| Relative Retention Time | Impurity G: ~1.35 (relative to fenofibrate at ~10 min) |
This protocol is based on the European Pharmacopoeia monograph for fenofibrate and should be validated by the user.
Toxicological Assessment and Regulatory Landscape
The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the qualification of impurities.
Toxicological Data
As of the date of this guide, there is a lack of publicly available, specific toxicological studies for Fenofibrate Impurity G. The general safety profile of fenofibrate has been well-established through extensive clinical use.[6] However, the toxicity of individual impurities must be considered separately.
In the absence of direct toxicological data, several approaches can be considered for impurity qualification, in line with ICH Q3A(R2) guidelines:
-
Read-Across Analysis: This involves using toxicological data from structurally similar compounds to predict the toxicity of the impurity .[7]
-
In Silico Toxicology: Computational models can be used to predict the potential toxicity of a chemical based on its structure.[8] These methods can assess endpoints such as mutagenicity and carcinogenicity.
Given that Fenofibrate Impurity G is a diester of fenofibric acid, a read-across approach from fenofibrate and fenofibric acid could be a scientifically justifiable starting point for a toxicological risk assessment. However, this would require a thorough evaluation by qualified toxicologists.
Regulatory Limits
Both the European Pharmacopoeia and the United States Pharmacopeia have established limits for the control of Fenofibrate Impurity G (Related Compound C) in the fenofibrate drug substance.
Pharmacopeial Acceptance Criteria:
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| European Pharmacopoeia (EP) | Fenofibrate Impurity G | Not more than 0.2% |
| United States Pharmacopeia (USP) | Fenofibrate Related Compound C | Not more than 0.2% |
These limits are based on the principles of impurity qualification, where impurities below a certain threshold are not considered to pose a significant safety risk. Adherence to these limits is mandatory for pharmaceutical manufacturers to ensure their products meet the required quality standards.
Conclusion
References
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
- European Patent Office. (2014).
-
PrepChem. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
- Cai, W., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Scientia Pharmaceutica, 87(4), 28.
- EFSA Scientific Committee. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal, 21(11), e08303.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Blum, R. A., & Levy, R. H. (1987). Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives. The American journal of cardiology, 60(2), 22G–27G.
-
SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
- Judson, R., et al. (2023). Making in silico predictive models for toxicology FAIR. Toxicology, 489, 153493.
- Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory toxicology and pharmacology : RTP, 96, 1–17.
- Google Patents. (n.d.).
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
ResearchGate. (2022). NEW FENOFIBRATE DERIVATIVES AS ANTICANCER AND ANTIOXIDANT AGENTS: SYNTHESIS, IN SILICO STUDY AND BIOLOGICAL EVALUATION. Retrieved from [Link]
- Knopp, R. H. (1988). Safety of fenofibrate--US and worldwide experience. Cardiology, 75 Suppl 1, 51–58.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C18H17ClO4 | CID 3038933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis Pathway of Fenofibrate Impurity G
This guide provides a comprehensive technical overview of the synthesis pathway for Fenofibrate Impurity G, also known as Fenofibrate Related Compound C according to the United States Pharmacopeia (USP). This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.
Introduction: The Significance of Impurity Synthesis
In pharmaceutical development, the adage 'know thy enemy' holds particularly true for impurities. The synthesis and characterization of process-related impurities are not merely academic exercises; they are critical components of a robust drug development program. By understanding the formation of impurities like Fenofibrate Impurity G, we can develop more effective control strategies during manufacturing, leading to a safer and more efficacious final drug product. This guide will elucidate the synthetic route to Fenofibrate Impurity G, providing the necessary knowledge for its preparation as a reference standard for analytical method development and validation.
Chemical Identity of Fenofibrate Impurity G
Before delving into its synthesis, it is crucial to establish the precise chemical identity of Fenofibrate Impurity G.
| Identifier | Value |
| IUPAC Name | propan-2-yl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1] |
| Synonyms | Fenofibrate EP Impurity G, Fenofibrate Related Compound C (USP)[1][2] |
| CAS Number | 217636-48-1[1] |
| Molecular Formula | C24H27ClO6[1] |
| Molecular Weight | 446.93 g/mol [1] |
The Synthetic Pathway: A Two-Stage Approach from Fenofibric Acid
The synthesis of Fenofibrate Impurity G is a multi-step process that logically begins with the formation of its core precursor, fenofibric acid. Fenofibric acid is the active metabolite of fenofibrate and serves as a key intermediate in the synthesis of several related impurities.[3][4]
Stage 1: Synthesis of the Keystone Intermediate: Fenofibric Acid
Fenofibric acid, or 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, can be synthesized via several routes. A common and well-documented method is the alkaline hydrolysis of fenofibrate itself.[3][4]
Reaction Principle: The ester linkage in fenofibrate is susceptible to hydrolysis under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid (fenofibric acid).
Caption: Synthesis of Fenofibric Acid via Hydrolysis of Fenofibrate.
-
Dissolution: Dissolve Fenofibrate in a suitable solvent such as ethanol.
-
Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide (NaOH), to the fenofibrate solution.
-
Heating: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete hydrolysis.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the fenofibric acid.
-
Isolation: Filter the solid precipitate, wash with water, and dry to obtain the crude fenofibric acid. Further purification can be achieved by recrystallization.
Stage 2: Synthesis of Fenofibrate Impurity G from Fenofibric Acid
The synthesis of Fenofibrate Impurity G from fenofibric acid is a two-step esterification process.[3]
Step 1: Esterification of Fenofibric Acid with 2-bromo-2-methylpropanoic acid
In this step, the carboxylic acid group of fenofibric acid is esterified with the hydroxyl group of another carboxylic acid, 2-bromo-2-methylpropanoic acid. This reaction forms an anhydride-like intermediate which is then subjected to the next step. A base such as potassium carbonate is used to facilitate the reaction.
Step 2: Isopropylation of the Intermediate
The intermediate from the previous step is then reacted with isopropyl bromide in the presence of a base to form the final product, Fenofibrate Impurity G.
Caption: Two-step synthesis of Fenofibrate Impurity G from Fenofibric Acid.
-
Step 1 - Intermediate Formation:
-
To a solution of fenofibric acid in a suitable aprotic solvent like acetonitrile, add potassium carbonate.
-
To this suspension, add 2-bromo-2-methylpropanoic acid and stir the mixture at room temperature for approximately 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.
-
-
Step 2 - Isopropylation:
-
Dissolve the crude intermediate in acetonitrile.
-
Add potassium carbonate followed by isopropyl bromide.
-
Stir the reaction mixture at room temperature for about 10 hours.
-
Monitor the formation of the final product by TLC.
-
After the reaction is complete, dilute the mixture with water and extract the product with a solvent such as methylene chloride.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Fenofibrate Impurity G as a solid.
-
Characterization of Fenofibrate Impurity G
The identity and purity of the synthesized Fenofibrate Impurity G must be confirmed through various analytical techniques. As reported in the literature, the following methods are essential for its characterization:[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To elucidate the structure and confirm the arrangement of protons in the molecule.
Conclusion
The synthesis of Fenofibrate Impurity G is a crucial undertaking for any pharmaceutical company involved in the manufacturing of fenofibrate. A thorough understanding of its formation pathway, as detailed in this guide, allows for the preparation of a high-purity reference standard. This, in turn, is indispensable for the development and validation of analytical methods to monitor and control impurities in the active pharmaceutical ingredient, ensuring the quality, safety, and efficacy of the final drug product. The protocols and explanations provided herein are grounded in established chemical principles and supported by scientific literature, offering a reliable framework for researchers and scientists in the field.
References
- Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
-
SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Fenofibrate Impurity G. Retrieved from [Link]
- Singh, S., & Kumar, V. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways.
Sources
- 1. scielo.br [scielo.br]
- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Sciences
An In-depth Technical Guide to the Physical and Chemical Characteristics of Fenofibrate Impurity G (CAS: 217636-48-1)
In the landscape of modern drug development and manufacturing, the principle of "purity is paramount" serves as a foundational tenet. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are inextricably linked not only to the intrinsic properties of the molecule itself but also to the absence of unintended chemical entities. Impurities, whether arising from the synthetic pathway, degradation, or storage, can introduce significant risks, including altered efficacy, increased toxicity, and unforeseen side effects. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, quantification, and control of these impurities.
This guide is dedicated to a specific, known process-related impurity of Fenofibrate, a widely prescribed antilipemic agent. Designated as Fenofibrate Impurity G by the European Pharmacopoeia (EP) and Fenofibrate Related Compound C by the United States Pharmacopeia (USP), this molecule represents a critical quality attribute that must be monitored and controlled.[1][2][3][4] As Senior Application Scientists, our objective is to provide a comprehensive technical resource for fellow researchers, analytical chemists, and formulation scientists. This document moves beyond a simple recitation of data, aiming instead to elucidate the causality behind analytical choices, provide robust, field-tested protocols, and ground all claims in authoritative references.
Part 1: Core Chemical Identity and Physicochemical Attributes
A complete understanding of an impurity begins with its unambiguous chemical identification and a summary of its fundamental physical properties. This information is the bedrock upon which all analytical methods and control strategies are built.
Molecular Structure and Nomenclature
Fenofibrate Impurity G is structurally related to the parent drug, Fenofibrate. Its formation, as will be discussed, involves the esterification of two related moieties. The official nomenclature and structural identifiers are crucial for consistent communication and database referencing.
-
IUPAC Name: 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1][][6][7]
-
Common Synonyms: Fenofibrate EP Impurity G, Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[1][2][3][6][11]
Below is a diagram illustrating the structural relationship between the parent Fenofibrate molecule and Impurity G. This visual comparison immediately highlights the dimeric ester nature of the impurity.
Caption: Chemical structures of Fenofibrate and Fenofibrate Impurity G.
Physicochemical Data Summary
The physical properties of an impurity dictate its behavior during isolation, analysis, and formulation. For instance, solubility is a critical parameter for selecting appropriate diluents in chromatographic analysis and for understanding potential precipitation risks.
| Property | Value / Description | Source(s) |
| Appearance | White Solid | |
| Melting Point | 103-105°C | [12] |
| Solubility | Slightly soluble in Chloroform and heated Methanol. Soluble in Methanol-DMSO mixtures. | [][12] |
| Storage | Recommended storage at 2-8°C. | [4][] |
| Shipping | Stable for shipment at ambient room temperature. | [3] |
Part 2: Analytical Characterization Profile
The definitive proof of an impurity's identity and its accurate quantification rely on a combination of spectroscopic and chromatographic techniques. This section details the expected analytical fingerprint of Fenofibrate Impurity G and provides a robust protocol for its separation and detection.
Spectroscopic Fingerprint
Spectroscopic data provides direct evidence of the molecular structure. For a reference standard, this data is used to confirm its identity unequivocally.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, Fenofibrate Impurity G is expected to readily form a protonated molecular ion [M+H]⁺. Given its molecular weight of 446.92, the expected mass-to-charge ratio (m/z) would be approximately 447.9. Experimental data confirms this, with a reported [M+H]⁺ peak at m/z 447.[13] This primary ion is crucial for identification in LC-MS studies.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Based on published data and the known structure, the following assignments can be made for a spectrum recorded in CDCl₃:[13]
-
δ 7.75-7.70 (dd, 4H): Aromatic protons on the chlorobenzoyl ring and the adjacent phenoxy ring, positioned ortho to the ketone.
-
δ 7.46-7.43 (d, 2H): Aromatic protons on the chlorobenzoyl ring, positioned meta to the ketone.
-
δ 6.94-6.92 (d, 2H): Aromatic protons on the phenoxy ring, positioned meta to the ketone.
-
δ 5.09-5.03 (m, 1H): The methine (CH) proton of the isopropyl ester group.
-
δ 1.69 (s, 6H): The six protons of the two methyl groups attached to the quaternary carbon of the fenofibric acid moiety.
-
δ 1.52 (s, 6H): The six protons of the two methyl groups on the other quaternary carbon.
-
δ 1.26-1.24 (d, 6H): The six protons of the two methyl groups of the isopropyl ester.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For Impurity G, the spectrum should prominently feature:
-
~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the two ester groups.
-
~1660 cm⁻¹: A strong absorption band for the C=O stretch of the benzophenone ketone group.
-
~1250 cm⁻¹ and ~1150 cm⁻¹: Strong C-O stretching bands characteristic of the ether and ester linkages.
-
Chromatographic Separation Protocol
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical products.[14] The method's reliability stems from its high resolution, sensitivity, and reproducibility. The goal is to achieve baseline separation between Fenofibrate, Impurity G, and all other known and unknown impurities.
Principle of Method Selection: An RP-HPLC method is chosen because Fenofibrate and its related impurities are relatively non-polar molecules, making them well-suited for retention on a non-polar stationary phase (like C18). A mobile phase consisting of a water/buffer system and an organic modifier (like acetonitrile) allows for the precise tuning of retention times. UV detection is ideal due to the strong chromophores (the benzophenone moiety) present in all related compounds, with a wavelength maximum around 286 nm providing excellent sensitivity.[15][16]
Validated RP-HPLC Method for Impurity Profiling:
| Parameter | Specification | Rationale / Notes |
| Column | Waters XBridge C18 or equivalent (250 x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for this class of molecules. A 250 mm length ensures high resolution. |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 2.5 with phosphoric acid) in a 70:30 v/v ratio | The acidic pH ensures that any acidic impurities (like fenofibric acid) are in their protonated, less polar form, leading to better peak shape and retention. Acetonitrile is a strong organic modifier providing adequate elution strength.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detection | UV at 286 nm | This wavelength is near the absorbance maximum for Fenofibrate and its related compounds, ensuring high sensitivity for all analytes.[15][16] |
| Column Temp. | 25°C (Ambient) | Provides stable retention times and protects against thermal degradation of the analyte or column. |
| Injection Vol. | 10 µL | A typical volume that balances loading capacity and peak sharpness. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion. |
The following diagram outlines the logical workflow for analyzing a Fenofibrate sample for Impurity G using the described HPLC method.
Caption: Standard workflow for the RP-HPLC analysis of Fenofibrate Impurity G.
Part 3: Mechanistic Formation and Control Strategies
Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Fenofibrate Impurity G is a process-related impurity, meaning its formation is a direct consequence of the synthetic route used to manufacture Fenofibrate.
Plausible Synthetic Pathway
The primary synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol (or an isopropyl halide).[13][17] Fenofibric acid itself is typically synthesized from 4-chloro-4'-hydroxybenzophenone.
The formation of Impurity G can be rationalized as a side reaction where fenofibric acid, instead of reacting with isopropanol, reacts with another available hydroxyl-containing molecule derived from the reaction matrix. Specifically, it appears to be an ester formed between one molecule of fenofibric acid and the hydroxyl group of an isopropyl ester of a related acid. This type of dimerization or side-esterification is a common challenge in syntheses involving multiple esterification steps.
The diagram below illustrates the main reaction for Fenofibrate synthesis and a plausible side reaction leading to the formation of Impurity G.
Caption: Synthesis of Fenofibrate and the side reaction forming Impurity G.
Strategic Process Control
Controlling the level of Impurity G requires a multi-faceted approach focused on optimizing the synthetic process and implementing rigorous analytical monitoring.
-
Control of Starting Materials: Ensuring the high purity of fenofibric acid and the isopropylating agent is the first line of defense.
-
Reaction Stoichiometry: Carefully controlling the molar ratios of reactants can favor the desired reaction and minimize side product formation. An excess of the isopropylating agent can help drive the main reaction to completion.
-
Reaction Conditions: Optimizing temperature, reaction time, and catalyst choice can significantly impact the impurity profile. Conditions should be selected to maximize the rate of Fenofibrate formation while minimizing the rate of the side reaction leading to Impurity G.
-
In-Process Controls (IPCs): Utilizing the validated HPLC method at intermediate stages of the synthesis allows for the real-time monitoring of Impurity G formation. If levels exceed a predefined threshold, the process can be adjusted or the batch can be subjected to purification.
-
Purification: The final API is typically purified through recrystallization. The solvent system for this step must be carefully chosen to ensure that Fenofibrate selectively crystallizes while Impurity G remains in the mother liquor.
Conclusion
Fenofibrate Impurity G is a well-characterized, non-compendial process-related impurity that is critical to monitor for the quality control of Fenofibrate API. Its chemical structure, physicochemical properties, and spectroscopic profile are well-established, providing the necessary foundation for its identification. The validated RP-HPLC method detailed herein offers a robust and reliable system for its quantification, forming the cornerstone of an effective control strategy. By integrating an understanding of its synthetic origin with precise analytical oversight, pharmaceutical manufacturers can ensure that Fenofibrate drug substance consistently meets the stringent purity requirements set forth by global pharmacopoeias and regulatory agencies, thereby safeguarding patient health.
References
-
Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved from [Link]
-
Axios Research. (n.d.). Fenofibrate EP Impurity G - CAS - 217636-48-1. Retrieved from [Link]
- Prajapati, A. M., & Patel, C. N. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Taibah University for Science.
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved from [Link]
- El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-13.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 217636-48-1 Fenofibrate Impurity G. Retrieved from [Link]
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity G. Retrieved from [Link]
-
Naarini Molbio Pharma. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem Compound Database. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. ResearchGate. Retrieved from [Link]
- Begum, S., et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences.
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved from [Link]
- Jain, P. S., et al. (2016). STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
- Jain, P. S., et al. (2012). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.
- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace.
- Fournier, J., et al. (2013). Method of synthesizing fenofibrate. Google Patents. US8445715B2.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 3. klivon.com [klivon.com]
- 4. allmpus.com [allmpus.com]
- 6. CAS 217636-48-1 Fenofibrate Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. biosynth.com [biosynth.com]
- 10. Fenofibrate EP Impurity G - CAS - 217636-48-1 | Axios Research [axios-research.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Naarini Molbio Pharma [naarini.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phmethods.net [phmethods.net]
- 16. researchgate.net [researchgate.net]
- 17. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
An In-depth Technical Guide to Understanding the Origin of Fenofibrate Impurity G
Introduction
Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1][2] As a prodrug, fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which exerts its therapeutic effect by activating peroxisome proliferator-activated receptor alpha (PPARα).[2] The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities in pharmaceutical substances.
This technical guide provides a comprehensive exploration of Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound C. We will delve into its chemical identity, elucidate its most probable origin as a process-related impurity stemming from the synthesis of Fenofibrate, and provide a detailed analytical methodology for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Fenofibrate.
Chemical Identity of Fenofibrate and Impurity G
A clear understanding of the molecular structures of both the API and the impurity is fundamental to postulating the origin of the impurity.
Fenofibrate , chemically named propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is the isopropyl ester of fenofibric acid.[3][4]
Fenofibrate Impurity G is chemically identified as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate.[5] It is also recognized as Fenofibrate USP Related Compound C.[6][7] Structurally, it is a diester derivative.
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| Fenofibrate | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C20H21ClO4 | 360.83 g/mol |
| Fenofibrate Impurity G | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | C24H27ClO6 | 446.92 g/mol |
The Origin of Fenofibrate Impurity G: A Process-Related Impurity
Based on its chemical structure, Fenofibrate Impurity G is hypothesized to be a process-related impurity formed during the synthesis of Fenofibrate, rather than a degradation product. The common synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol or an isopropyl halide.[3][8]
One documented synthesis of Fenofibrate Impurity G (referred to as compound 5, a diester, and impurity C as per USP monograph) involves a two-step reaction starting from fenofibric acid.[3] The first step is the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid, followed by a second esterification with isopropyl bromide under basic conditions.[3] This synthetic route provides a strong basis for the hypothesis that Impurity G is formed as a byproduct during Fenofibrate synthesis.
Proposed Formation Pathway
The formation of this diester impurity can be rationalized as a side reaction occurring during the esterification of fenofibric acid. A plausible mechanism involves the self-condensation of two molecules of fenofibric acid or the reaction of fenofibric acid with a reactive intermediate.
Here is a proposed logical pathway for the formation of Fenofibrate Impurity G during the synthesis of Fenofibrate:
Caption: Proposed formation pathway of Fenofibrate Impurity G.
The key step in this proposed pathway is the unintended reaction between two molecules of fenofibric acid or its activated form, leading to a diester intermediate which then gets esterified to form Impurity G. This side reaction is likely influenced by the specific reaction conditions, such as the choice of activating agents, base, solvent, and temperature.
Analytical Methodology for Detection and Quantification
The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Fenofibrate and its related substances.[9][10]
Experimental Protocol: Reversed-Phase HPLC
The following is a detailed, step-by-step methodology for the detection and quantification of Fenofibrate Impurity G, based on established methods for Fenofibrate impurity profiling.[9][11]
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water in the same ratio as the mobile phase.
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of USP Fenofibrate RS and USP Fenofibrate Related Compound C RS (Impurity G) in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Fenofibrate drug substance in the diluent to obtain a specific concentration (e.g., 1000 µg/mL).
4. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between Fenofibrate and Impurity G.
5. Analysis:
-
Inject the sample solution into the chromatograph and record the chromatogram.
-
Identify the peaks of Fenofibrate and Impurity G by comparing their retention times with those of the standards.
-
Calculate the amount of Impurity G in the sample using the area normalization method or by comparison with the standard.
Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Fenofibrate Impurity G.
Caption: HPLC analysis workflow for Fenofibrate Impurity G.
Conclusion
Fenofibrate Impurity G is a significant process-related impurity that requires careful monitoring and control during the manufacturing of Fenofibrate. Its diester structure strongly indicates its origin from side reactions during the esterification of fenofibric acid. By understanding the potential formation pathways, process chemists can optimize synthetic conditions to minimize the generation of this impurity. Furthermore, the implementation of a robust, validated analytical method, such as the HPLC protocol detailed in this guide, is crucial for ensuring the quality, safety, and regulatory compliance of the final Fenofibrate drug substance. This in-depth understanding empowers researchers and drug development professionals to produce high-purity Fenofibrate, ultimately safeguarding patient health.
References
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Fenofibrate EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
Fenofibrate Capsules. (2019). USP-NF. [Link]
-
FENOFIBRATE IMPURITY B EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD. (n.d.). Cenmed. [Link]
-
Fenofibrate Tablets. (2016). USP-NF. [Link]
-
Hanna, G. M., & Lau-Cam, C. A. (1995). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of pharmaceutical and biomedical analysis, 13(12), 1535–1543. [Link]
-
USP31-NF26, Second Supplement. (2008). USP Monographs: Fenofibrate. [Link]
-
Validation of a Highly Sensitive RP-HPLC Method for Quantification of Fenofibrate in Pure and Pharmaceutical Dosage Forms. (2016). ResearchGate. [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (1995). Semantic Scholar. [Link]
-
Shaheen Begum, et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 9(10). [Link]
-
Lv, Y. P., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(9), 1957-1967. [Link]
-
Fenofibrate. (n.d.). Allmpus. [Link]
- Method for preparing fenofibric acid by using inorganic alkali as catalyst. (2014).
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]
-
Development of fenofibrate solid dispersion via hot melt extrusion and 3D printing technologies. (2023). Taylor & Francis Online. [Link]
- Preparation method of high purity fenofibric acid. (2013).
-
Knopp, R. H. (1988). Chemistory of Fibrates. The American journal of medicine, 85(1A), 8-12. [Link]
-
Fenofibrate. (n.d.). PubChem. [Link]
- Method of synthesizing fenofibrate. (2013).
-
Rath, N. P., et al. (2005). Fenofibric acid. Acta crystallographica. Section C, Crystal structure communications, 61(Pt 2), o81–o84. [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). ResearchGate. [Link]
- Novel method of synthesizing fenofibrate. (2010).
- A kind of preparation method of Fenofibric Acid. (2017).
-
Knopp, R. H. (1987). Structure and biochemical effects of fenofibrate. The American journal of medicine, 83(5B), 50–57. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). ResearchGate. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. store.usp.org [store.usp.org]
- 7. Fenofibrate Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phmethods.net [phmethods.net]
An In-Depth Technical Guide to Fenofibrate Impurity G: Safety, Handling, and Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. During its synthesis, several process-related impurities and degradation products can emerge. Among these, Fenofibrate Impurity G, also recognized as Fenofibrate Related Compound C by the United States Pharmacopeia (USP), warrants careful consideration.[1] This guide provides a comprehensive overview of Fenofibrate Impurity G, focusing on its chemical identity, safety and handling protocols, and its analytical detection and control, tailored for professionals in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of an impurity's chemical characteristics is fundamental to its effective management. Fenofibrate Impurity G is a well-characterized compound, recognized as a reference standard by major pharmacopeias, including the European Pharmacopoeia (EP).[1][2]
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate | [1] |
| Synonyms | Fenofibrate Related Compound C (USP), Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester | [3][4] |
| CAS Number | 217636-48-1 | [5] |
| Molecular Formula | C₂₄H₂₇ClO₆ | [5][6] |
| Molecular Weight | 446.92 g/mol | [5] |
| Appearance | White Solid | [5] |
The Significance of Fenofibrate Impurity G in Drug Development
The presence of impurities, even in minute quantities, can impact the safety and efficacy of a pharmaceutical product.[7] Therefore, regulatory bodies like the FDA and EMA mandate stringent control over impurity levels.[8] Fenofibrate Impurity G is a process-related impurity that can arise during the synthesis of Fenofibrate.[7] Its monitoring and control are essential for:
-
Product Quality and Consistency: Ensuring batch-to-batch consistency of the drug substance.
-
Regulatory Compliance: Meeting the specifications outlined in pharmacopeias and by regulatory authorities.
-
Patient Safety: Minimizing patient exposure to potentially harmful substances.
Synthesis and Formation Pathway
Understanding the synthetic origin of an impurity is crucial for developing effective control strategies. Fenofibrate is typically synthesized through the esterification of fenofibric acid.[7] Impurities can be introduced through starting materials, intermediates, or side reactions. While a specific, detailed synthetic pathway for Fenofibrate Impurity G is not extensively published, it is understood to be a process-related impurity.[7] The general synthesis of Fenofibrate and its impurities involves multi-step chemical reactions where variations in reaction conditions can lead to the formation of different byproducts.
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for Fenofibrate Impurity G, the following safety and handling information is primarily extrapolated from the SDS of the parent compound, Fenofibrate, and aggregated GHS data for the impurity.[4][9] It is imperative to handle this compound in a controlled laboratory setting with appropriate precautions.
Hazard Identification
Based on available data, Fenofibrate Impurity G is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]
-
Hazardous to the aquatic environment, long-term hazard (Category 4), H413: May cause long lasting harmful effects to aquatic life. [4]
Recommended Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling Fenofibrate Impurity G:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In cases of potential dust inhalation, a NIOSH-approved respirator with a particulate filter is recommended.[9]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended long-term storage temperature is 2-8°C.[3][10]
Accidental Release and Disposal
-
Accidental Release: In case of a spill, avoid creating dust. Carefully sweep or vacuum the spilled material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[9]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Fenofibrate Impurity G are essential for quality control in the manufacturing of Fenofibrate. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]
Experimental Protocol: RP-HPLC Method
The following is a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the analysis of Fenofibrate and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio may need optimization.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Fenofibrate and Impurity G have significant absorbance, often around 286 nm.[12]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (often the mobile phase).
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: The amount of Impurity G can be quantified by comparing its peak area to that of a certified reference standard of known concentration.
Regulatory Context and Control Strategies
The control of impurities in pharmaceuticals is a key regulatory requirement.[7] Pharmacopeias such as the USP and EP set limits for known and unknown impurities in drug substances. For Fenofibrate, these monographs provide the official methods and acceptance criteria for impurities, including Impurity G.
Control Strategies for Fenofibrate Impurity G include:
-
Raw Material Control: Sourcing high-quality starting materials with low levels of potential precursors to Impurity G.
-
Process Optimization: Carefully controlling reaction parameters such as temperature, time, and stoichiometry to minimize the formation of side products.
-
Purification: Implementing effective purification steps, such as recrystallization or chromatography, to remove Impurity G from the final API.
-
In-Process Controls and Final Product Testing: Regularly monitoring the levels of Impurity G throughout the manufacturing process and in the final product to ensure compliance with specifications.
Conclusion
References
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]
-
SynZeal. (n.d.). Fenofibrate Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-401. Available at: [Link]
-
Arote, R. B., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Research, 5(8), 3363-3369. Available at: [Link]
-
Moehs Ibérica. (2019). Safety Data Sheet: FENOFIBRATE. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
EDQM. (n.d.). F0048035 - FENOFIBRATE IMPURITY G CRS. Retrieved from [Link]
-
Pharmaceutical Sciences. (2015). Method development and validation for fenofibrate by rp-hplc method. Retrieved from [Link]
-
ResearchGate. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
GOV.UK. (2011). Fenofibrate, tablets and capsules all formulations and strengths CCDS update. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibrate. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Fenofibrate impurity G CRS | LGC Standards [lgcstandards.com]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Fenofibrate Impurities | SynZeal [synzeal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. moehs.com [moehs.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phmethods.net [phmethods.net]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Fenofibrate Impurity G
Abstract
This application note presents a detailed, robust, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Fenofibrate Impurity G, also known as Fenofibrate Related Compound C in the United States Pharmacopeia (USP).[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies. This document provides a comprehensive guide for researchers and quality control analysts, detailing the method development rationale, a step-by-step experimental protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The described method is demonstrated to be specific, accurate, precise, linear, and robust, making it suitable for routine quality control and stability testing of Fenofibrate bulk drug substance.
Introduction and Rationale
Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed lipid-regulating agent.[5][6] During its synthesis and storage, various process-related and degradation impurities can form.[5] The presence of these impurities, even in small amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory guidelines necessitate their strict control and monitoring.
Fenofibrate Impurity G, chemically identified as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is a known potential impurity listed in major pharmacopeias.[1][7] Its structure, a diester of fenofibric acid, suggests it may arise from side reactions during the esterification process of the API synthesis.[5]
The development of a reliable analytical method is paramount for ensuring that this impurity is controlled within its specified limits. This note addresses this need by providing a scientifically sound, validated, and ready-to-implement HPLC method.
Scientific Rationale for Method Selection
The choice of RP-HPLC with UV detection is based on the physicochemical properties of Fenofibrate and its impurities.
-
Reverse-Phase HPLC (RP-HPLC): Both Fenofibrate and Impurity G are moderately non-polar compounds, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers high resolution, sensitivity, and reproducibility.
-
UV Detection: The presence of the benzophenone chromophore in both the parent molecule and Impurity G allows for sensitive detection using a standard UV detector.[8] A detection wavelength of 286 nm is selected as it offers a strong absorbance for Fenofibrate and its related substances, ensuring high sensitivity for impurity quantification.[6][9][10]
Analytical Method Development Workflow
The development of a robust analytical method is a systematic process. It begins with defining the analytical requirements and proceeds through optimization and validation to ensure the method is fit for its intended purpose. The workflow followed for this method is outlined below.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocol: RP-HPLC Method
This section provides the detailed protocol for the analysis of Fenofibrate Impurity G.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[9]
-
Reference Standards: Fenofibrate RS, Fenofibrate Impurity G RS (Fenofibrate Related Compound C).
-
Reagents: Acetonitrile (HPLC Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or HPLC Grade).
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 2.5 with H₃PO₄) (70:30, v/v)[6][11] |
| Flow Rate | 1.0 mL/min[9][12] |
| Column Temperature | 25 °C |
| Detection Wavelength | 286 nm[6][9] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
| Diluent | Acetonitrile : Water (70:30, v/v) |
Preparation of Solutions
-
Mobile Phase Preparation: Mix 700 mL of Acetonitrile with 300 mL of HPLC grade water. Adjust the pH of the aqueous portion to 2.5 with diluted orthophosphoric acid before mixing. Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (Impurity G): Accurately weigh about 10 mg of Fenofibrate Impurity G RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 100 µg/mL.
-
Standard Stock Solution (Fenofibrate): Accurately weigh about 25 mg of Fenofibrate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 500 µg/mL (0.5 mg/mL).
-
System Suitability Solution (SSS): Transfer 1.5 mL of the Impurity G Standard Stock Solution and 5.0 mL of the Fenofibrate Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 15 µg/mL of Impurity G and 250 µg/mL of Fenofibrate.
-
Sample Solution (Test Solution): Accurately weigh about 25 mg of the Fenofibrate API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a nominal concentration of 0.5 mg/mL.
Method Validation Protocol & Acceptance Criteria
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[3][4][13]
System Suitability
Protocol: Inject the System Suitability Solution (SSS) in six replicates before initiating any analytical run. Acceptance Criteria:
-
Resolution (Rs): The resolution between the Fenofibrate and Impurity G peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for both peaks must be ≤ 2.0.[14]
-
% RSD: The relative standard deviation for the peak areas of six replicate injections must be ≤ 2.0%.[14]
Specificity (Forced Degradation)
Protocol: Subject the Fenofibrate API to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions.[8][15] Analyze the stressed samples alongside an unstressed sample. Acceptance Criteria: The method must demonstrate the ability to separate Fenofibrate and Impurity G from any degradation products. Peak purity analysis (using a DAD/PDA detector) should confirm the homogeneity of the analyte peaks.
Linearity
Protocol: Prepare a series of at least five calibration standards for Impurity G from the LOQ level up to 150% of the specification limit (e.g., if the limit is 0.15%, test from ~0.05% to 0.225%). Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy (Recovery)
Protocol: Spike a solution of the Fenofibrate API with known amounts of Impurity G at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate and calculate the percent recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[9]
Precision
-
Repeatability (System & Method):
-
Protocol: Analyze six replicate injections of the SSS (%RSD for area). Analyze six separate preparations of a sample spiked with Impurity G at the 100% specification level.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The overall %RSD between the two sets of data should meet the predefined criteria (typically ≤ 3.0%).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method. Acceptance Criteria:
-
LOD: Signal-to-noise ratio should be approximately 3:1.
-
LOQ: Signal-to-noise ratio should be approximately 10:1.[14] Precision at the LOQ level should have an RSD of ≤ 10%.
Robustness
Protocol: Make small, deliberate variations to the method parameters, including:
-
Flow Rate (±0.1 mL/min)
-
Column Temperature (±2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ±2%)
-
Mobile Phase pH (±0.2 units) Acceptance Criteria: The system suitability parameters (Resolution, Tailing Factor) must remain within the acceptance criteria. The change in analyte response should not be significant.
Summary of Validation Results
The following table summarizes the typical results obtained during the validation of this method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants was observed. | Peak is pure and well-resolved from other peaks. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | LOQ - 150% of specification limit | Covers the expected range of the impurity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 3.0% |
| LOD | 0.01% of 0.5 mg/mL Fenofibrate | S/N ≈ 3:1 |
| LOQ | 0.03% of 0.5 mg/mL Fenofibrate | S/N ≈ 10:1; Precision RSD ≤ 10% |
| Robustness | System suitability criteria were met under all varied conditions. | No significant impact on results. |
Conclusion
The RP-HPLC method described in this application note is a validated, stability-indicating procedure for the accurate and precise quantification of Fenofibrate Impurity G. The method development was based on sound scientific principles, and its validation was performed in comprehensive adherence to ICH guidelines.[16] This method is proven to be robust and suitable for routine use in quality control laboratories for the analysis of Fenofibrate bulk drug substance and for conducting stability studies.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate Source: Pharmaceutical Methods URL
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL: [Link]
-
Title: LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways Source: Journal of Chromatographic Science (AKJournals) URL: [Link]
-
Title: Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity Source: PubMed URL: [Link]
-
Title: Fenofibrate Capsules - USP-NF Source: USP-NF URL: [Link]
-
Title: Synthesis and characterization of potential impurities in Fenofibrate drug substance Source: Der Pharma Chemica URL: [Link]
-
Title: USP Monographs: Fenofibrate Source: uspbpep.com URL: [Link]
-
Title: Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Fenofibrate EP Impurity G | 217636-48-1 Source: SynZeal URL: [Link]
-
Title: Validation of a Highly Sensitive RP-HPLC Method for Quantification of Fenofibrate in Pure and Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]
-
Title: Fenofibrate Source: Allmpus URL: [Link]
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. akjournals.com [akjournals.com]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. uspnf.com [uspnf.com]
- 15. scielo.br [scielo.br]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: A Robust HPLC Method for the Quantification of Fenofibrate Impurity G
Introduction: The Critical Role of Impurity Profiling in Fenofibrate Quality Control
Fenofibrate, a widely prescribed fibric acid derivative, is instrumental in managing hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic efficacy is intrinsically linked to its purity. During synthesis, storage, or formulation, various related substances and degradation products can emerge, potentially impacting the drug's safety and potency. Among these, Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound C, is a significant process-related impurity that requires meticulous control.[2][3][4]
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of Fenofibrate Impurity G in bulk drug substances. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for the chosen parameters, ensuring both technical accuracy and practical applicability.
Structural Relationship and Physicochemical Context
Fenofibrate Impurity G is structurally similar to the active pharmaceutical ingredient (API), differing by the addition of another isopropyl 2-methylpropanoate group.[3][5] Understanding this relationship is key to developing a selective analytical method.
Fenofibrate: Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[6] Fenofibrate Impurity G: 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[3][4][7]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. veeprho.com [veeprho.com]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. 非诺贝杂质G European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Structural Elucidation of Fenofibrate Impurity G using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed lipid-lowering agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] The safety and efficacy of a drug product are intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the purity profile of the drug substance. Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict control over impurities that may arise during synthesis, formulation, or degradation.[1] Therefore, the unambiguous identification and characterization of these impurities are critical for quality control and regulatory compliance in pharmaceutical manufacturing.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[2] Its non-destructive nature and the wealth of information it provides on the chemical environment, connectivity, and spatial proximity of atoms make it the gold standard for confirming the identity of APIs and their related substances.
This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectral data for Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound C.[3][4][5]
Overview of Fenofibrate Impurity G
Fenofibrate Impurity G is a process-related impurity that is structurally similar to the parent drug. Its formation underscores the complexity of the synthetic pathways and the need for robust analytical methods for its detection and quantification.
-
Chemical Name: 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[3][6]
-
Molecular Formula: C₂₄H₂₇ClO₆[7]
-
Molecular Weight: 446.92 g/mol [7]
The structure of Impurity G features an additional 2-hydroxyisobutyric acid isopropyl ester moiety attached to the fenofibric acid core, as depicted below.
Caption: Chemical Structure of Fenofibrate Impurity G with Atom Numbering.
¹H NMR Spectral Data Interpretation (400 MHz, CDCl₃)
The proton NMR spectrum of Fenofibrate Impurity G provides distinct signals that can be assigned to its unique structural features. The interpretation relies on chemical shift values, signal multiplicity (splitting patterns), and integration (proton count).
Table 1: Expected ¹H NMR Chemical Shifts and Assignments for Fenofibrate Impurity G
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~ 7.75 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the carbonyl group, part of an AA'BB' system. |
| ~ 7.45 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Aromatic protons meta to the carbonyl group, coupled to H-2'/H-6'. |
| ~ 7.72 | d, J ≈ 9.0 Hz | 2H | H-2'', H-6'' | Aromatic protons ortho to the ketone, deshielded by its anisotropy. |
| ~ 6.95 | d, J ≈ 9.0 Hz | 2H | H-3'', H-5'' | Aromatic protons ortho to the ether oxygen, shielded by its electron-donating effect. |
| ~ 5.05 | sept, J ≈ 6.3 Hz | 1H | H-25 | Isopropyl methine proton, split into a septet by the six adjacent methyl protons. |
| ~ 1.70 | s | 6H | H-16, H-17 | Two equivalent methyl groups on the fenofibric acid core (gem-dimethyl). |
| ~ 1.55 | s | 6H | H-21, H-22 | Two equivalent methyl groups on the second ester moiety (gem-dimethyl). |
| ~ 1.25 | d, J ≈ 6.3 Hz | 6H | H-26, H-27 | Two equivalent methyl groups of the isopropyl ester, coupled to the methine proton. |
Expert Insights:
-
Aromatic Region: The spectrum exhibits two distinct AA'BB' systems between δ 6.9 and 7.8 ppm, characteristic of the two para-substituted benzene rings. The signals for the chlorobenzoyl ring (H-2'/6' and H-3'/5') are typically well-defined doublets. The phenoxy ring protons (H-2''/6'' and H-3''/5'') are also doublets, with the upfield shift of H-3''/5'' being a classic indicator of their position relative to the electron-donating ether oxygen.[1]
-
Aliphatic Region: The most telling feature distinguishing Impurity G from Fenofibrate is the presence of two sharp singlets for the gem-dimethyl protons (H-16/17 and H-21/22), integrating to 6H each. In Fenofibrate, only one such signal exists. The isopropyl group gives rise to the characteristic septet and doublet pattern.
¹³C NMR Spectral Data Interpretation (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of key functional groups.
Table 2: Expected ¹³C NMR Chemical Shifts and Assignments for Fenofibrate Impurity G
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~ 194.5 | C-7 (Ketone C=O) | Characteristic chemical shift for a diaryl ketone carbonyl.[8][9] |
| ~ 173.0 | C-18 (Ester C=O) | Carbonyl of the fenofibric acid ester moiety. |
| ~ 171.5 | C-23 (Ester C=O) | Carbonyl of the second isopropyl ester moiety, slightly shielded relative to C-18. |
| ~ 161.5 | C-4'' | Aromatic carbon attached to the ether oxygen (C-O). |
| ~ 138.5 | C-4' | Aromatic carbon attached to the chlorine atom (C-Cl). |
| ~ 136.0 | C-1' | Quaternary aromatic carbon ipso to the ketone carbonyl. |
| ~ 132.0 | C-2'', C-6'' | Aromatic CH carbons ortho to the ketone. |
| ~ 131.5 | C-2', C-6' | Aromatic CH carbons ortho to the ketone. |
| ~ 129.0 | C-3', C-5' | Aromatic CH carbons meta to the ketone. |
| ~ 118.5 | C-3'', C-5'' | Aromatic CH carbons meta to the ketone. |
| ~ 129.5 | C-1'' | Quaternary aromatic carbon ipso to the ketone. |
| ~ 82.0 | C-15 | Quaternary carbon of the fenofibric acid core (O-C(CH₃)₂). |
| ~ 79.0 | C-20 | Quaternary carbon of the second ester moiety (O-C(CH₃)₂). |
| ~ 70.0 | C-25 | Isopropyl methine carbon (CH-O). |
| ~ 25.5 | C-16, C-17 | Gem-dimethyl carbons on the fenofibric acid core. |
| ~ 25.0 | C-21, C-22 | Gem-dimethyl carbons on the second ester moiety. |
| ~ 21.5 | C-26, C-27 | Isopropyl methyl carbons. |
Expert Insights:
-
Carbonyl Carbons: Three distinct signals in the downfield region (δ 170-195 ppm) are definitive evidence for the one ketone and two non-equivalent ester groups in the molecule.
-
Quaternary Carbons: The signals for the two quaternary carbons bearing gem-dimethyl groups (C-15 and C-20) are expected to be weak but are crucial for confirming the core structure. Their chemical shifts are influenced by the adjacent oxygen atoms.
Confirmation with 2D NMR Spectroscopy
For unequivocal assignment, 2D NMR experiments are indispensable. They provide through-bond correlation information that validates the proposed structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. Key expected correlations include the coupling between the isopropyl methine (H-25) and the isopropyl methyls (H-26/27), and the intra-ring couplings in the aromatic systems (H-2'/6' with H-3'/5' and H-2''/6'' with H-3''/5'').[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most powerful tool for this analysis, revealing 2- and 3-bond correlations between protons and carbons.[12][13]
Caption: Key expected HMBC correlations for confirming the ester linkages.
Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating system. For instance, a correlation from the methyl protons H-16/17 (δ ~1.70) to the quaternary carbon C-15 and the carbonyl carbon C-18 confirms the first isobutyrate fragment. Similarly, correlations from H-21/22 (δ ~1.55) to C-20 and C-23, and from the isopropyl methine H-25 (δ ~5.05) to the carbonyl C-23, unequivocally establish the connectivity of the second ester group.
Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for acquiring high-quality NMR data for Fenofibrate Impurity G.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent as it provides excellent solubility for Fenofibrate and its related impurities and has a minimal residual solvent signal in key spectral regions.[1] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the Fenofibrate Impurity G reference standard.
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of CDCl₃.
-
Homogenization: Gently vortex the tube until the sample is completely dissolved. Ensure no solid material remains.[11]
NMR Data Acquisition
The use of a spectrometer with a field strength of 400 MHz or greater is recommended for adequate resolution of the aromatic signals.[2]
Caption: Standard experimental workflow for NMR analysis.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Pulse Program | Standard (zg30) | Standard (zgpg30) |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~ 2-3 sec | ~ 1-2 sec |
| Relaxation Delay (d1) | 2 sec | 2 sec |
| Number of Scans | 16 - 32 | ≥ 1024 |
| Temperature | 298 K | 298 K |
Conclusion
The structural elucidation of Fenofibrate Impurity G is readily achieved through a systematic interpretation of its 1D and 2D NMR spectra. The key differentiating spectral features are the presence of three distinct carbonyl signals in the ¹³C spectrum and two separate gem-dimethyl singlets in the ¹H spectrum. By following the detailed protocols and interpretative guidance provided in this note, researchers and analytical scientists can confidently identify and characterize this critical process-related impurity, ensuring the quality and safety of Fenofibrate drug products.
References
-
El-Gindy, A., et al. (2001). HPLC methods for drug content and HPLC and NMR methods for related compounds in fenofibrate raw materials. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 389-402. [Link]
-
Patil, S. D., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). HMBC and COSY Correlations of 1–3. Retrieved January 16, 2026, from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 16, 2026, from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 16, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate Related Compound C (1-methylethyl 2-[[2-[4-(4-… [cymitquimica.com]
- 4. store.usp.org [store.usp.org]
- 5. FENOFIBRATE RELATED COMPOUND C (25 MG) (1-METHYLETHYL 2-[[2-[4-(4-CHLOROBENZOYL)PHENOXY]-2-METHYLPROPANOYL]OXY]-2-METHYLPROPANOATE) | 217636-48-1 [chemicalbook.com]
- 6. 1-Methylethyl 2-[[2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
Application Note: High-Throughput Analysis of Fenofibrate Impurity G using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective identification and quantification of Fenofibrate Impurity G. Fenofibrate, a widely prescribed lipid-lowering agent, requires stringent impurity profiling to ensure its safety and efficacy.[1][2] Fenofibrate Impurity G, also known as Fenofibrate Related Compound C, is a known process-related impurity that must be monitored and controlled within pharmacopoeial limits.[3][4] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, quality control analysts, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and regulatory expectations, ensuring data integrity and compliance.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, have the potential to impact the quality and safety of the final product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and qualification of impurities in new drug substances and products.[5][6][7][8] These guidelines set specific thresholds for reporting, identification, and toxicological qualification of impurities to ensure patient safety.[5]
Fenofibrate is a prodrug that is hydrolyzed in the body to its active metabolite, fenofibric acid.[2][9] It is primarily used to reduce elevated levels of cholesterol and triglycerides in the blood.[1][2] During the synthesis of fenofibrate, several process-related impurities can be formed. Fenofibrate Impurity G, chemically identified as 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is one such impurity that requires careful monitoring.[3][4]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[2][10][11] This application note details a highly efficient Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Fenofibrate Impurity G.
Chemical and Physical Properties of Fenofibrate Impurity G
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | [3][4] |
| Synonyms | Fenofibrate USP Related Compound C, Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester | [3][12][13] |
| CAS Number | 217636-48-1 | [3][4][12][13][14][][16][17] |
| Molecular Formula | C₂₄H₂₇ClO₆ | [3][12][14][16] |
| Molecular Weight | 446.92 g/mol | [12][14][16] |
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step guide for the analysis of Fenofibrate Impurity G. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Materials and Reagents
-
Reference Standards: Fenofibrate and Fenofibrate Impurity G certified reference standards (CRS) should be procured from a reputable supplier such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP).[14]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water are required.
-
Additives: Formic acid (LC-MS grade) is used to improve chromatographic peak shape and ionization efficiency.
-
Sample Preparation: Volumetric flasks, pipettes, and autosampler vials with inserts.
Standard and Sample Preparation Protocol
Rationale: Accurate and consistent preparation of standards and samples is critical for reliable quantification. The use of a diluent that is compatible with the mobile phase minimizes injection shock and ensures good peak shape.
Step-by-Step Protocol:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Fenofibrate CRS and Fenofibrate Impurity G CRS into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks.
-
Dilute to the mark with the mobile phase (Acetonitrile:Water, 80:20 v/v).
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serial dilution of the intermediate stock solution to achieve a concentration range suitable for the expected impurity levels (e.g., 0.1 ng/mL to 100 ng/mL). The diluent should be the mobile phase.
-
-
Sample Preparation (from Drug Substance):
-
Accurately weigh approximately 25 mg of the Fenofibrate drug substance into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This results in a 1000 µg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Instrumentation and Conditions
Rationale: The selection of the chromatographic column and mobile phase is crucial for achieving good separation of the impurity from the active pharmaceutical ingredient (API) and other potential impurities. A C18 reversed-phase column is well-suited for the separation of moderately nonpolar compounds like fenofibrate and its impurities. The use of a gradient elution can help to resolve closely eluting peaks and reduce run times. Electrospray ionization (ESI) in positive mode is chosen as it is effective for protonating the analytes, leading to the formation of [M+H]⁺ ions. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 70% B to 95% B over 3 min, hold at 95% B for 1 min, return to 70% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Mass Spectrometer - MRM Transitions
Rationale: The selection of precursor and product ions in MRM is critical for the selectivity and sensitivity of the method. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The most intense and stable product ions are chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| Fenofibrate | 361.1 | 233.1 | 121.0 | 30 | 20 |
| Fenofibrate Impurity G | 447.2 | 319.1 | 231.1 | 35 | 25 |
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area of Fenofibrate Impurity G against its concentration. The concentration of the impurity in the sample is then determined from this curve. The presence of Fenofibrate Impurity G is confirmed by the co-elution of the peak in the sample with the reference standard and the presence of both the quantifier and qualifier MRM transitions with the correct ion ratio.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Fenofibrate Impurity G.
Proposed Fragmentation of Fenofibrate Impurity G
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. veeprho.com [veeprho.com]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 非诺贝杂质G European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. klivon.com [klivon.com]
Application Note: Utilizing Fenofibrate Impurity G as a Reference Standard for Chromatographic Analysis
Introduction: The Critical Role of Impurity Profiling in Fenofibrate Quality Control
Fenofibrate is a widely prescribed fibric acid derivative used for the treatment of hypercholesterolemia and hypertriglyceridemia.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. During synthesis and storage, various impurities can arise, including starting materials, intermediates, by-products, and degradation products.[3][4] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these impurities.[1][3][5]
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of Fenofibrate Impurity G as a chemical reference standard. A well-characterized reference standard is fundamental for the accurate identification and quantification of impurities, ensuring that drug products meet the stringent requirements for safety and quality.[6][7] This document will detail the identity of Fenofibrate Impurity G, outline step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC), and explain the scientific principles behind the methodologies.
Characterization of Fenofibrate Impurity G
Accurate analytical work begins with a well-defined reference standard. Fenofibrate Impurity G is a known process-related impurity in the manufacturing of Fenofibrate.[8][9] It is crucial to use a standard that is highly purified and thoroughly characterized.[6][10]
Table 1: Chemical Identity and Properties of Fenofibrate Impurity G
| Parameter | Value | Source(s) |
| Chemical Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | [11][12] |
| Synonyms | Fenofibrate EP Impurity G, Fenofibrate USP Related Compound C | [1][11][12][] |
| CAS Number | 217636-48-1 | [1][8][11][14][15] |
| Molecular Formula | C₂₄H₂₇ClO₆ | [8][11][12][15] |
| Molecular Weight | 446.92 g/mol | [8][12][14][15] |
| Appearance | White or almost white crystalline powder | [16][17] |
| Solubility | Soluble in Methanol, Chloroform; Practically insoluble in water | [12][][18] |
| Storage | Store at 2-8°C for long-term storage, protected from light | [8][12][] |
Causality Note: The chemical structure of Impurity G reveals it to be a dimeric ester related to fenofibric acid, the active metabolite of fenofibrate. Its formation is plausible during the esterification step of fenofibrate synthesis. Understanding its origin is key to controlling its presence in the final API.[3][4]
The Scientific Imperative for Reference Standards
A reference standard serves as the benchmark against which an unknown sample is measured. In impurity analysis, its role is multifaceted:
-
Identification: The retention time of a peak in the sample chromatogram is compared with that of the reference standard to confirm the impurity's identity.
-
Quantification: The area of the impurity peak in the sample is measured against the peak area of a known concentration of the reference standard to determine its precise amount.[19]
-
Method Validation: Reference standards are indispensable for validating analytical methods, proving parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[4][19]
The use of official standards, such as those from the USP or EP, or secondary standards that have been rigorously qualified against the primary standards, is essential for regulatory compliance and ensures traceability and reproducibility of results.[7][20][21]
Experimental Protocols
The following sections provide detailed protocols for the use of Fenofibrate Impurity G in a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for related substances.
Preparation of Standard and Sample Solutions
Scientific Rationale: Accurate solution preparation is the foundation of quantitative analysis.[22][23] Using high-purity solvents and calibrated volumetric equipment minimizes error.[24][25] The diluent (mobile phase) is chosen to ensure the analyte remains dissolved and to avoid peak distortion.
Protocol 4.1.1: Preparation of Impurity G Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of Fenofibrate Impurity G reference standard into a 100 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 70 mL of the mobile phase (diluent, see Section 4.2) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.
-
Calculate the exact concentration based on the weight and purity stated in the Certificate of Analysis (CoA).
Protocol 4.1.2: Preparation of Working Standard Solution (e.g., 1.0 µg/mL)
-
Pipette 1.0 mL of the Stock Standard Solution (from 4.1.1) into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution is often used as the sensitivity solution or for spiking experiments.
Protocol 4.1.3: Preparation of Test Solution (for Fenofibrate Drug Substance)
-
Accurately weigh approximately 100 mg of the Fenofibrate API sample into a 100 mL Class A volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase, following steps 2-4 from Protocol 4.1.1. This yields a concentration of 1000 µg/mL (1.0 mg/mL).
Example HPLC Method for Related Substances
Scientific Rationale: The selected method must provide adequate resolution between Fenofibrate, Impurity G, and other known impurities.[26][27] A C18 column is a common choice for moderately nonpolar compounds like fenofibrate. The mobile phase, a mixture of acidified water and acetonitrile, allows for good separation and peak shape.[28] UV detection at 286 nm is suitable as it is a wavelength of significant absorbance for fenofibrate and its related compounds.[19][28][29]
Table 2: Illustrative HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Octadecylsilyl Silica Gel (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (pH 2.5 adjusted with phosphoric acid) in a 70:30 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 286 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all impurities (e.g., twice the retention time of Fenofibrate) |
Note: This is an example method. The specific method must be validated for its intended use.[30]
System Suitability Testing (SST)
Scientific Rationale: SST is a non-negotiable part of any validated chromatographic analysis.[31][32] It verifies that the entire system (instrument, column, mobile phase) is performing adequately on the day of analysis, ensuring the validity of the results.[33][34] Parameters like repeatability (RSD), peak tailing, and resolution are critical indicators of system performance.[27][34]
Protocol 4.3.1: Performing the System Suitability Test
-
Prepare a System Suitability Solution containing Fenofibrate and all relevant specified impurities (including Impurity G) at a concentration that allows for accurate peak measurement. The USP monograph for Fenofibrate specifies a solution containing ~1 µg/mL of related compounds A and B, and ~2 µg/mL of related compound C (Impurity G).[35]
-
Inject the System Suitability Solution five or six replicate times.
-
Inject a blank solution (mobile phase) to ensure no interfering peaks are present.
Table 3: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Repeatability (RSD) | Relative Standard Deviation (RSD) of peak areas for Impurity G from replicate injections should be ≤ 5.0%. | Demonstrates the precision of the instrument's injector and detector.[27][34] |
| Tailing Factor (T) | Tailing factor for the Fenofibrate and Impurity G peaks should be ≤ 2.0. | Ensures symmetrical peaks for accurate integration and quantification.[27] |
| Resolution (Rs) | Resolution between any two adjacent peaks (e.g., Fenofibrate and the closest eluting impurity) should be ≥ 1.5. | Guarantees that the impurity peak is baseline separated from other components, preventing inaccurate measurement.[27][34] |
If any SST parameter fails, the system must be investigated and the issue resolved before proceeding with sample analysis.[33]
Data Analysis and Quantification
The amount of Impurity G in a Fenofibrate sample is typically calculated using the principle of external standardization.
Calculation Formula:
Where:
-
Area_Imp_Sample: Peak area of Impurity G in the sample chromatogram.
-
Area_Std_Imp: Average peak area of Impurity G from the standard solution injections.
-
Conc_Std_Imp: Concentration of the Impurity G standard solution (e.g., in µg/mL).
-
Conc_Sample: Concentration of the Fenofibrate sample solution (e.g., in µg/mL).
-
Purity_Std: Purity of the Fenofibrate Impurity G reference standard (from the CoA).
Visualization of Workflows
Diagram 1: General Workflow for Impurity Quantification
This diagram illustrates the logical flow from receiving the reference standard to obtaining the final analytical result.
Caption: Workflow for using a reference standard in impurity analysis.
Diagram 2: Relationship Between API, Impurity, and Method
This diagram shows the conceptual relationship between the components of the analysis.
Caption: Conceptual links between the API, reference standard, and method.
Conclusion
The use of a well-characterized Fenofibrate Impurity G reference standard is not merely a procedural step but a fundamental requirement for ensuring the quality, safety, and regulatory compliance of Fenofibrate drug products. By following structured, scientifically sound protocols for solution preparation, system suitability testing, and data analysis, analytical laboratories can achieve accurate and reproducible quantification of this critical process impurity. This application note serves as a practical guide to empower scientists in their mission to uphold the highest standards of pharmaceutical quality control.
References
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 217636-48-1 Fenofibrate Impurity G. Retrieved from [Link]
-
chemeurope.com. (n.d.). Accurate preparation of standards for chromatographic analysis. Retrieved from [Link]
-
LCGC International. (2023, May 16). Accurate Preparation of Standards For Chromatographic Analysis. Retrieved from [Link]
- Patil, S., et al. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1141-1152.
-
Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-401. Retrieved from [Link]
-
Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from [Link]
-
Quora. (2017, March 30). How to make a reference solution for HPLC analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity G. Retrieved from [Link]
-
Chromatography Today. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. Retrieved from [Link]
-
Pimpale, A., et al. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International, 33(45A), 306–312. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_m32710, USP Monographs: Fenofibrate. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
Scribd. (n.d.). Regulatory Guide On Reference Standard. Retrieved from [Link]
-
USP-NF. (n.d.). Fenofibrate. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibrate. Retrieved from [Link]
- Der Pharma Chemica. (2014).
-
USP-NF. (2016, November 18). Fenofibrate Tablets Revision Bulletin. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). Fenofibrate. Retrieved from [Link]
-
NIH. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
uspbpep.com. (2012, August 2). FENOFIBRATE Fenofibratum. Retrieved from [Link]
-
Scribd. (n.d.). Fenofibrate EP 11.0. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mriglobal.org [mriglobal.org]
- 6. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 7. who.int [who.int]
- 8. clearsynth.com [clearsynth.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 12. allmpus.com [allmpus.com]
- 14. CAS 217636-48-1 Fenofibrate Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 15. biosynth.com [biosynth.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. uspbpep.com [uspbpep.com]
- 18. nhathuocngocanh.com [nhathuocngocanh.com]
- 19. phmethods.net [phmethods.net]
- 20. usp.org [usp.org]
- 21. scribd.com [scribd.com]
- 22. Accurate preparation of standards for chromatographic analysis - A quick and easy way to prepare accurate reference standards for HPLC and other chromatographic analytical methods [chemeurope.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. quora.com [quora.com]
- 25. mastelf.com [mastelf.com]
- 26. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 28. researchgate.net [researchgate.net]
- 29. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 30. journaljpri.com [journaljpri.com]
- 31. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 32. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 33. altabrisagroup.com [altabrisagroup.com]
- 34. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 35. trungtamthuoc.com [trungtamthuoc.com]
Application Note: A Comprehensive Protocol for the Identification of Fenofibrate Impurity G
Abstract
This application note provides a detailed, multi-faceted protocol for the definitive identification of Fenofibrate Impurity G, a known related substance of the lipid-lowering agent Fenofibrate.[1][2][3] Addressing the critical need for robust impurity profiling in pharmaceutical development and quality control, this guide outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring both accuracy and regulatory compliance.
Introduction and Background
Fenofibrate, chemically designated as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a widely prescribed medication for treating hypercholesterolemia and hypertriglyceridemia.[3][4] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Consequently, the identification, quantification, and control of impurities are paramount during drug development and manufacturing.[5]
Fenofibrate Impurity G is recognized by the European Pharmacopoeia (EP) and is also listed as Fenofibrate USP Related Compound C.[6][7] Its chemical name is 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate.[6][] The presence of this and other impurities can arise from the synthetic pathway, degradation of the drug substance, or improper storage conditions.[3][9] Therefore, a robust analytical protocol is essential for its unambiguous identification.
This guide presents a systematic approach, beginning with chromatographic separation and proceeding through mass and structural confirmation.
Chemical Structure of Fenofibrate and Impurity G
-
Fenofibrate: C₂₀H₂₁ClO₄, Mol. Wt.: 360.83 g/mol [10]
-
Fenofibrate Impurity G: C₂₄H₂₇ClO₆, Mol. Wt.: 446.92 g/mol [][10]
Analytical Strategy: An Orthogonal Approach
The identification of pharmaceutical impurities relies on a multi-technique, or orthogonal, approach to provide unequivocal evidence of structure and purity. A single method is often insufficient. This protocol employs a logical workflow:
-
High-Performance Liquid Chromatography (HPLC): To separate Impurity G from Fenofibrate and other related substances. This provides retention time (RT) data and allows for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the separated impurity, providing critical confirmation of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of the impurity, confirming the connectivity of all atoms in the molecule.
Caption: Workflow for the orthogonal identification of Fenofibrate Impurity G.
Experimental Protocols
Materials and Reagents
-
Fenofibrate Reference Standard (USP or EP grade)
-
Fenofibrate Impurity G Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method is designed to achieve baseline separation of Fenofibrate from Impurity G and other potential process-related impurities and degradants.[11] The choice of a C18 column is based on its wide applicability for separating moderately nonpolar molecules like Fenofibrate and its impurities.
3.2.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters Symmetry ODS C18, 100 x 4.6 mm, 3.5 µm (or equivalent) | Provides excellent resolution and peak shape for this class of compounds.[11] |
| Mobile Phase | Acetonitrile:Water:TFA (700:300:1, v/v/v) | The high organic content (acetonitrile) ensures adequate elution of the hydrophobic analytes, while TFA helps to sharpen peaks by ion suppression.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[11] |
| Column Temp. | Ambient or 25 °C | Ensures reproducible retention times.[4] |
| Detection | UV at 286 nm | Fenofibrate and its impurities share a similar chromophore, and 286 nm provides good sensitivity for detection.[4][12] |
| Injection Vol. | 10-20 µL | Standard volume to avoid column overloading while ensuring a good detector response. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (Impurity G): Accurately weigh ~5 mg of Fenofibrate Impurity G Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Standard Stock Solution (Fenofibrate): Accurately weigh ~25 mg of Fenofibrate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (Spiked Sample): Prepare a solution containing Fenofibrate at a concentration of approximately 1000 µg/mL and spike with Impurity G at a relevant concentration (e.g., 0.1% or 1 µg/mL) from the stock solutions. This is crucial for confirming the retention time and for system suitability.
-
Test Sample Preparation: Prepare the Fenofibrate drug substance or product sample at a concentration of approximately 1 mg/mL in the diluent.
3.2.3. Procedure & System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (Spiked Sample).
-
Confirm that the resolution between the Fenofibrate peak and the Impurity G peak is greater than 2.0.
-
The tailing factor for the Fenofibrate peak should be less than 2.0.
-
Inject the Test Sample Preparation and identify the Impurity G peak by comparing its retention time with that from the Working Standard Solution.
Protocol 2: LC-MS Method for Mass Verification
This protocol confirms the identity of the peak observed in the HPLC analysis by determining its mass-to-charge ratio (m/z). Using an electrospray ionization (ESI) source in positive mode is effective for molecules like Fenofibrate and its impurities.
3.3.1. LC and MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC system for fast analysis | A UPLC system coupled with MS provides high resolution and sensitivity.[13] |
| Column | Acquity BEH C18, 50 x 2.1 mm, 1.7 µm (or equivalent) | A shorter column with smaller particles is suitable for rapid LC-MS analysis.[13] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution may be required) | Formic acid is a volatile buffer, making it ideal for MS as it doesn't contaminate the ion source. A gradient elution can optimize separation for complex samples. |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these molecules, and positive mode will readily form protonated adducts [M+H]⁺.[13] |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Provides accurate mass measurement. |
| Scan Range | m/z 100-600 | This range will cover the molecular ions of Fenofibrate and Impurity G. |
3.3.2. Procedure and Data Analysis
-
Analyze the same sample solutions as prepared for the HPLC analysis.
-
Acquire the total ion chromatogram (TIC) and extract the ion chromatogram corresponding to the expected mass of Impurity G ([M+H]⁺ ≈ 447.15).
-
Verify that the retention time of this extracted ion peak matches the retention time of the impurity peak from the UV chromatogram.
-
Examine the mass spectrum of the impurity peak. The observed m/z should correspond to the calculated exact mass of the protonated molecule (C₂₄H₂₇ClO₆ + H⁺).
Protocol 3: NMR Spectroscopy for Structural Elucidation
For unequivocal structural confirmation, NMR spectroscopy is the gold standard. This requires isolating the impurity, typically via preparative HPLC.
3.4.1. Isolation of Impurity G
-
Utilize a preparative HPLC system with a column and mobile phase scaled up from the analytical HPLC method.
-
Collect the fraction corresponding to the Impurity G peak.
-
Evaporate the solvent under reduced pressure to obtain the isolated impurity as a solid.
3.4.2. NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the isolated Impurity G in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to identify the different types of protons and their adjacencies.
-
¹³C NMR: Identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
-
Compare the obtained spectra with the known structure of Fenofibrate Impurity G. The presence of signals corresponding to the additional 2-hydroxy-2-methylpropanoate moiety attached to the fenofibric acid core will confirm its identity.
-
Caption: Decision tree for the identification protocol of Fenofibrate Impurity G.
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically sound methodology for the identification of Fenofibrate Impurity G. By leveraging the separation power of HPLC, the mass accuracy of MS, and the definitive structural information from NMR, researchers can confidently identify this critical impurity. Adherence to this orthogonal approach ensures data integrity, supports regulatory submissions, and ultimately contributes to the safety and quality of Fenofibrate drug products.
References
-
Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
Mulgund, S. V., et al. (2013). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1334-1343. [Link]
-
El-Gindy, A., Emara, S., & Mostafa, A. (2005). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 645-654. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Request PDF. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurit ies in Fenofibrate drug substance. Abstract. [Link]
-
Mulgund, S. V., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Chromatographia, 78(5-6), 385-393. [Link]
-
SynZeal. (n.d.). Fenofibrate Impurities. [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. [Link]
-
Axios Research. (n.d.). Fenofibrate EP Impurity G - CAS - 217636-48-1. [Link]
-
Taylor & Francis Online. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. [Link]
-
SciELO. (2017). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). Method development and validation for fenofibrate by rp-hplc method. [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of ATR, EZB, and FNF in various conditions. [Link]
-
SciSpace. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]
-
ResearchGate. (2016). (PDF) Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. [Link]
-
ResearchGate. (2016). (PDF) STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]
-
ResearchGate. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]
Sources
- 1. Fenofibrate Impurities | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. akjournals.com [akjournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 9. scielo.br [scielo.br]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phmethods.net [phmethods.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Method Validation for Fenofibrate Impurity G in Accordance with ICH Q2(R1) Guidelines
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the validation of an analytical method for the quantification of Fenofibrate Impurity G. The methodology is grounded in the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and is structured to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers not just procedural steps but also the scientific rationale behind each validation parameter, ensuring a thorough understanding and robust application.
Introduction: The Imperative of Impurity Profiling
Fenofibrate, an extensively prescribed fibric acid derivative, is utilized for the management of hypercholesterolemia and mixed dyslipidemia. The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over impurities in drug substances and products.[4]
Fenofibrate Impurity G, chemically identified as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is a known process-related impurity.[][6][7] Its presence, even at trace levels, must be accurately monitored and quantified to ensure the final product's quality and safety. This necessitates a fully validated analytical method that is demonstrated to be fit for its intended purpose.[3][8] The ICH Q2(R1) guideline provides a harmonized framework for performing such validations, ensuring that the analytical procedure is reliable, reproducible, and accurate.[9][10]
Foundational Elements: The Analytical Method
The cornerstone of this validation is a robust isocratic RP-HPLC method capable of separating Fenofibrate from Impurity G and other potential degradants. The selection of chromatographic conditions is critical for achieving the desired specificity and sensitivity.
Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for non-polar to moderately polar compounds like Fenofibrate and its impurities. |
| Mobile Phase | Acetonitrile:Water (pH adjusted to 2.5 with Orthophosphoric Acid) (70:30, v/v) | This composition offers a good balance of elution strength and selectivity. The acidic pH suppresses the ionization of acidic analytes, leading to better peak shape and retention.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure. |
| Detection | UV at 286 nm | Fenofibrate and its related compounds exhibit significant absorbance at this wavelength, providing good sensitivity.[4][11] |
| Column Temp. | 25°C (Ambient) | Ensures consistent retention times by mitigating temperature-induced fluctuations. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and minimizes solvent effects. |
Preparation of Solutions
-
Standard Stock Solution (Impurity G): Accurately weigh and dissolve a suitable amount of Fenofibrate Impurity G reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (Fenofibrate): Accurately weigh and dissolve a suitable amount of Fenofibrate reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Spiked Sample Solution: Prepare a solution of Fenofibrate at the target test concentration (e.g., 1000 µg/mL) and spike it with Impurity G at a relevant concentration (e.g., 1 µg/mL, corresponding to 0.1%).
The Validation Workflow: A Step-by-Step Protocol
The validation process is a systematic evaluation of the analytical method's performance characteristics.[3][10] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).
Caption: A flowchart illustrating the key validation parameters as per ICH Q2(R1) guidelines.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte (Impurity G) in the presence of other components that may be expected to be present, such as the API (Fenofibrate), other impurities, and degradation products.[8][10]
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of Impurity G or Fenofibrate.
-
Impurity Standard Analysis: Inject the standard solution of Fenofibrate Impurity G to determine its retention time.
-
API Standard Analysis: Inject the standard solution of Fenofibrate to determine its retention time and confirm no co-elution with Impurity G.
-
Spiked Sample Analysis: Inject the spiked sample solution containing both Fenofibrate and Impurity G.
-
Forced Degradation: Subject a Fenofibrate solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples.
Acceptance Criteria:
-
The peak for Impurity G should be well-resolved from the Fenofibrate peak and any other components, with a resolution factor (Rs) of > 2.0.
-
The peak purity of Impurity G in the spiked sample should pass, as determined by a photodiode array (PDA) detector. This confirms that the peak is spectrally homogeneous and not co-eluting with other substances.
Linearity
Objective: To establish the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][10]
Protocol:
-
Prepare a series of at least five calibration standards of Impurity G by diluting the stock solution. The concentration range should span from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% relative to the API concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
| Concentration (µg/mL) | Mean Peak Area |
| 0.5 | 5,200 |
| 0.75 | 7,850 |
| 1.0 | 10,400 |
| 1.25 | 13,100 |
| 1.5 | 15,500 |
| Caption: Example linearity data for Fenofibrate Impurity G. |
Range
Objective: To confirm that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[10]
Protocol: The range is inferred from the linearity, accuracy, and precision studies.
Acceptance Criteria: The method is deemed acceptable over the range that has been shown to be linear, accurate, and precise. For impurity testing, this is typically from the reporting threshold to 120% of the specification.[12]
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10]
Protocol:
-
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).[3]
-
Prepare samples of the drug product or substance and spike them with known amounts of Impurity G at these three concentration levels. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each determination.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 0.5 | 0.49 | 98.0 |
| 100% | 1.0 | 1.01 | 101.0 |
| 150% | 1.5 | 1.48 | 98.7 |
| Caption: Example accuracy data presented as percent recovery. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
Caption: The two main components of precision in method validation.
3.5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six independent samples of Fenofibrate spiked with Impurity G at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, using the same equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
Acceptance Criteria:
-
The %RSD should be ≤ 5.0%.
3.5.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
The %RSD for the combined data from both studies should be ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[10]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the determined LOQ by analyzing a minimum of six samples prepared at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%) and accuracy.
Acceptance Criteria:
-
LOD and LOQ values should be established and reported.
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[8]
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time.
-
Typical variations to study include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution or a spiked sample under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity G.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The quantitative results should not be significantly affected by the variations.
System Suitability Testing (SST)
Rationale: SST is an integral part of the analytical procedure and is performed before and during routine analysis to ensure the continued performance of the chromatographic system.
Protocol:
-
Prepare a system suitability solution containing both Fenofibrate and Impurity G at concentrations that will produce adequate peak responses.
-
Inject this solution five or six times.
-
Evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0 for both peaks.
-
Theoretical Plates (N): Should be > 2000 for both peaks.
-
Resolution (Rs): Should be > 2.0 between Fenofibrate and Impurity G.
-
%RSD of Peak Areas: Should be ≤ 2.0% for replicate injections.
-
Conclusion
The validation of an analytical method for quantifying Fenofibrate Impurity G is a critical activity in pharmaceutical development and quality control. By systematically following the protocols outlined in this guide, which are firmly rooted in the ICH Q2(R1) framework, analytical laboratories can generate a comprehensive validation package.[1][2][3] This not only ensures regulatory compliance but also provides a high degree of confidence in the quality, reliability, and consistency of the data generated. A successfully validated method is a cornerstone of ensuring patient safety and product efficacy.
References
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved January 16, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved January 16, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2011). Scientific Research Publishing. Retrieved January 16, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved January 16, 2026, from [Link]
-
Method development and validation for fenofibrate by rp-hplc method. (2022, October). Indo American Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
-
Fenofibrate EP Impurity G. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fenofibrate EP Impurity G. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 6. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. fda.gov [fda.gov]
- 11. phmethods.net [phmethods.net]
- 12. scribd.com [scribd.com]
forced degradation studies of Fenofibrate and Impurity G formation
An In-depth Guide to Forced Degradation Studies of Fenofibrate and the Formation of Impurity G
Application Note & Protocol
Abstract: This technical guide provides a comprehensive framework for conducting forced degradation studies on fenofibrate, a widely prescribed lipid-lowering agent. In alignment with ICH regulatory guidelines, this document outlines detailed protocols for subjecting fenofibrate to various stress conditions to elucidate its degradation pathways. A significant focus is placed on the formation of known degradants, such as fenofibric acid, and a proposed mechanism for the formation of the complex impurity, 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, known as Fenofibrate Impurity G. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in stability testing and impurity profiling.
Introduction: The Imperative for Stability Studies
Fenofibrate, chemically propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Its primary therapeutic action is to reduce levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[3] The chemical stability of a drug substance like fenofibrate is a critical attribute that can affect its safety, efficacy, and shelf-life. Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate forced degradation (or stress testing) studies to understand how a drug substance behaves under conditions more severe than accelerated stability testing.[4][5]
These studies are fundamental for:
-
Identifying potential degradation products.
-
Establishing degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.[6]
This application note provides the scientific rationale and step-by-step protocols for a comprehensive forced degradation study of fenofibrate, with a special investigation into the genesis of Fenofibrate Impurity G.
Degradation Pathways of Fenofibrate
Fenofibrate's structure, featuring a susceptible isopropyl ester linkage, makes it prone to degradation under certain stress conditions, primarily hydrolysis.
Hydrolytic Degradation: Formation of Fenofibric Acid
The most prominent degradation pathway for fenofibrate is the hydrolysis of its ester group, yielding the active metabolite, fenofibric acid (2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid).[7][8] This reaction is significantly accelerated under both acidic and basic conditions.[9]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the ester undergoes saponification. This reaction is typically rapid, often leading to complete degradation of the parent drug.[6][7]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the ester is also cleaved to form fenofibric acid and isopropanol. Studies have shown significant degradation (e.g., 26%) in 1 M HCl at elevated temperatures.[7]
Oxidative Degradation
Fenofibrate has shown susceptibility to oxidative stress. Exposure to agents like hydrogen peroxide can lead to the formation of various degradation products, including 4-hydroxy benzoic acid and benzoic acid, suggesting cleavage of the ether linkage and further degradation of the aromatic rings.[7]
Thermal and Photolytic Stability
In its solid form, fenofibrate is reported to be relatively stable towards thermal and photolytic stress under standard ICH conditions.[7] However, the potential for complex interactions and impurity formation under more extreme thermal stress, particularly in the presence of other impurities or excipients, cannot be entirely ruled out.
Proposed Formation Pathway for Fenofibrate Impurity G
Fenofibrate Impurity G (also known as USP Related Compound C) is a complex molecule identified as 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate.[9][10] Its structure suggests it is a diester, potentially formed through the esterification of fenofibric acid with a reactive isopropyl species.
While the precise mechanism of its formation during a degradation study is not extensively documented in the literature, a chemically plausible pathway can be proposed. Impurity G could be formed via a reaction between two key molecules:
-
Fenofibric Acid: The primary hydrolytic degradant.
-
Isopropyl 2-bromo-2-methylpropanoate: A known starting material used in the synthesis of fenofibrate.[7]
It is conceivable that under thermal stress, residual synthetic precursors like isopropyl 2-bromo-2-methylpropanoate could react with the newly formed fenofibric acid to generate Impurity G. This would be an acid-catalyzed esterification reaction.
Caption: High-level workflow for fenofibrate forced degradation studies.
Conclusion
This application note provides a scientifically grounded and methodologically detailed approach to the forced degradation analysis of fenofibrate. By following these protocols, researchers can effectively identify known degradants like fenofibric acid and investigate the formation of more complex impurities such as Impurity G. The successful execution of these studies is crucial for developing stable drug formulations and ensuring compliance with global regulatory standards, ultimately safeguarding patient safety and product efficacy.
References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Singh, S., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Chromatographia, 78(5-6), 365-374. [Link]
-
Kadav, G. L., & Vora, D. N. (2008). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Rasayan Journal of Chemistry, 1(3), 527-536. [Link]
- Gindy, A., Emara, S., & Mostafa, A. (2005). Spectrophotometric and liquid chromatographic determination of Fenofibrate and Vinpocetine and their hydrolysis products. Il Farmaco, 60(5), 433-442.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(1), 48-55.
-
Miller, R. A., & Prasad, D. L. (1992). The biochemical pharmacology of fenofibrate. Atherosclerosis, 97(2-3), 133-143. [Link]
-
Veeprho. Fenofibrate Impurities and Related Compound. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(12), 171-178. [Link]
-
PubChem. Fenofibrate. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). [Link]
-
StatPearls. (2023). Fenofibrate. National Center for Biotechnology Information. [Link]
-
Kumbhar, S. T., et al. (2014). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 50(2), 349-359. [Link]
-
ResearchGate. (2010). Structure and metabolic pathway for fenofibrate and fenofibric acid (TriLipix) in humans. [Link]
-
SynZeal. Fenofibrate EP Impurity G. [Link]
Sources
- 1. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FENOFIBRATE RELATED COMPOUND C (25 MG) (1-METHYLETHYL 2-[[2-[4-(4-CHLOROBENZOYL)PHENOXY]-2-METHYLPROPANOYL]OXY]-2-METHYLPROPANOATE) CAS#: 217636-48-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. phmethods.net [phmethods.net]
- 9. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 10. Fenofibrate Related Compound C (1-methylethyl 2-[[2-[4-(4-… [cymitquimica.com]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Separation of Fenofibrate and Its Process-Related and Degradation Impurities
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fenofibrate and its associated impurities. Fenofibrate, a prodrug of fenofibric acid, is susceptible to degradation and can contain various process-related impurities that must be monitored to ensure pharmaceutical quality and safety.[1] This guide provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and includes procedures for forced degradation studies to confirm the method's specificity. The target audience includes researchers, quality control analysts, and drug development professionals involved in the analysis of Fenofibrate.
Introduction: The Rationale for Impurity Profiling of Fenofibrate
Fenofibrate is a widely prescribed lipid-lowering agent belonging to the fibrate class. It functions as a prodrug, which is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] This active moiety is an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α), leading to the regulation of lipid metabolism.[1]
The synthesis and storage of Fenofibrate can lead to the formation of various impurities, including unreacted starting materials, by-products of synthesis, and degradation products.[1][3] The primary degradation pathway is the hydrolysis of the isopropyl ester bond to form fenofibric acid, a reaction that can be catalyzed by acidic or basic conditions.[4][5] Given that the purity of an active pharmaceutical ingredient (API) is directly linked to its safety and efficacy, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established strict limits for these impurities.[3][6] Therefore, a robust, stability-indicating analytical method is crucial for accurately quantifying Fenofibrate and resolving it from all potential impurities.
Chemical Structures of Fenofibrate and Key Impurities
Understanding the structures of Fenofibrate and its impurities is fundamental to developing a selective chromatographic method. The impurities listed below are commonly cited in pharmacopeial monographs and scientific literature.[3][7][8]
| Compound Name | Structure | Notes |
| Fenofibrate | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[9] | |
| Fenofibric Acid (EP Impurity B) | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid. The primary active metabolite and major hydrolytic degradation product.[3][10] | |
| Fenofibrate Related Compound A (USP) | 4-chloro-4'-hydroxybenzophenone. A key starting material in the synthesis of Fenofibrate.[8] | |
| Fenofibrate Related Compound C (USP) | 1-Methylethyl 2-[[2-(4-chlorobenzoyl)phenyl]oxy]-2-methylpropanoate. A positional isomer of Fenofibrate.[3][8] | |
| Fenofibrate Impurity D (EP) | ![]() | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. An ester analog resulting from methanol presence during synthesis.[11] |
Chromatographic Method: Principles and Rationale
The chosen method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is the industry standard for this type of analysis.
-
Mechanism of Separation: RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Fenofibrate, being a relatively non-polar ester, is strongly retained on the column. Its impurities, such as the more polar fenofibric acid, will elute earlier. This polarity difference is the primary basis for achieving separation.
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention characteristics. This provides a high degree of interaction with Fenofibrate and its structurally similar impurities, enabling effective resolution. A column with a 5 µm or 3.5 µm particle size offers a good balance between efficiency and backpressure.[4][12]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff and excellent solvent strength in eluting the analytes from the C18 column.
-
Aqueous Component (Buffered Solution): Using a buffer, such as a phosphate buffer adjusted to an acidic pH (e.g., pH 2.9-3.0), is critical.[6][13] Fenofibric acid contains a carboxylic acid group. At an acidic pH, well below its pKa, this group is protonated (COOH), making the molecule less polar and more retained. This prevents peak tailing and ensures consistent, reproducible retention times.
-
-
Detection Wavelength (286 nm): The benzophenone core structure in Fenofibrate and its impurities contains a strong chromophore that absorbs UV light. A detection wavelength of 286 nm provides high sensitivity for both the parent drug and its related substances.[4][5]
Experimental Protocol: RP-HPLC Analysis
This protocol is designed to be a self-validating system, with system suitability checks ensuring the chromatographic performance is adequate for the analysis.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance, sonicator, pH meter.
-
Reference Standards: USP or EP-certified Fenofibrate and its known impurities.
-
Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and purified water.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters XBridge, Zorbax SB-C18) | Provides excellent resolution and efficiency for this application.[4][6] |
| Mobile Phase A | 0.01 M Potassium Phosphate buffer, pH adjusted to 2.9 with phosphoric acid | Buffers the system to ensure consistent ionization state of acidic impurities, leading to sharp, symmetrical peaks.[6] |
| Mobile Phase B | Acetonitrile | Strong organic solvent to elute analytes. |
| Composition | Isocratic: Acetonitrile:Buffer (75:25, v/v) | A simple, robust isocratic method provides sufficient separation for known impurities and is easy to transfer between labs.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[4][13] |
| Column Temperature | 25°C | Controlled temperature ensures retention time stability.[4] |
| Detection | UV at 286 nm | Wavelength of maximum absorbance for Fenofibrate and its impurities, ensuring high sensitivity.[4] |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis.[5][13] |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 2.9 ± 0.05 with dilute phosphoric acid.[6] Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix Acetonitrile and Buffer in a 75:25 (v/v) ratio. Degas the solution by sonication or vacuum filtration before use.[4] This mixture also serves as the diluent.
-
Standard Stock Solution (Fenofibrate): Accurately weigh about 25 mg of USP Fenofibrate RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Spiked Standard Solution (for System Suitability & Impurity Identification): Prepare a solution containing approximately 1000 µg/mL of Fenofibrate spiked with each known impurity at a concentration of about 1.0 µg/mL. This solution is used to confirm resolution and identify impurity peaks by their retention times.[4][8]
-
Sample Solution: Accurately weigh a portion of the test substance (e.g., API or powdered tablets) equivalent to about 67 mg of Fenofibrate into a 100 mL volumetric flask. Add approximately 80 mL of diluent, sonicate for 10 minutes, and stir for 15 minutes. Dilute to volume with the diluent and mix well. Pass a portion through a 0.45 µm PVDF filter before injection.[6]
System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Spiked Standard Solution five times.
-
Verify the system suitability criteria:
-
Once system suitability is established, inject the blank, standard, and sample solutions in sequence.
Workflow for Fenofibrate Impurity Analysis
Caption: High-level workflow for the analysis of Fenofibrate and its impurities.
Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[5] They help identify potential degradation products that may arise during the product's shelf life.
Sample Preparation
Prepare a stock solution of Fenofibrate at approximately 1000 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 70°C for 2 hours. Cool and neutralize with 1 M NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.[5]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 70°C for 2 hours. Cool and neutralize with 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with diluent.[5] Note: Fenofibrate is very labile in alkali; significant degradation to fenofibric acid is expected.[5]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with diluent.[15]
-
Thermal Degradation: Store the solid Fenofibrate API in a hot air oven at 80°C for 48 hours.[15] Prepare a sample solution from the stressed solid as described in section 4.3.
-
Photolytic Degradation: Expose the solid Fenofibrate API to UV light (254 nm) for 48 hours. Prepare a sample solution from the stressed solid.[15]
Analyze all stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Fenofibrate peak and from each other.
Primary Degradation Pathway of Fenofibrate
Caption: Fenofibrate hydrolyzes to its active form, fenofibric acid.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the chromatographic separation and quantification of Fenofibrate and its impurities. The RP-HPLC method described is robust, specific, and stability-indicating, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. By explaining the causality behind the selection of chromatographic parameters, this guide empowers researchers and analysts to understand, implement, and troubleshoot the method effectively.
References
- SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Retrieved from SynThink Website. [Link not available in search results]
-
USP-NF. (2019, April 26). Fenofibrate Capsules. Retrieved from USP-NF Website. [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-279. [Link]
-
Pai, N. R., & Sawant, S. S. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Applicable Chemistry, 3(4), 1673-1682. [Link]
-
Begum, S., et al. (2022). Method Development And Validation For Fenofibrate By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences, 9(10). [Link]
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. [Link]
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
-
El-Gindy, A., et al. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-214. [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from Veeprho Website. [Link]
-
USP-NF. (2016, November 18). Fenofibrate Tablets Revision Bulletin. Retrieved from USP-NF Website. [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity D. Retrieved from SynZeal Website. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from Pharmaffiliates Website. [Link]
-
USP. (n.d.). USP Monographs: Fenofibrate. Retrieved from uspbpep.com. [Link]
-
Nikam, A. D., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(8), 1335-1342. [Link]
-
Annapurna, M., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). [Link]
-
Kumar, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 239-243. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. iajpr.com [iajpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. phmethods.net [phmethods.net]
- 5. akjournals.com [akjournals.com]
- 6. uspnf.com [uspnf.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 非诺贝特杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Fenofibrate EP Impurity D | 42019-07-8 | SynZeal [synzeal.com]
- 12. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
- 14. uspnf.com [uspnf.com]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Fenofibrate Impurity G Instability in Solution
Welcome to the technical support center for navigating the challenges associated with Fenofibrate Impurity G. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues with this specific impurity during analytical testing. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
FAQ 1: My prepared standard solution of Fenofibrate Impurity G is showing a rapid and unexpected decrease in concentration. What is the likely cause?
This is a frequently observed issue stemming from the inherent chemical nature of Fenofibrate Impurity G. The molecule, identified chemically as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, contains two ester linkages.[][2][3][4] One of these ester groups is particularly susceptible to hydrolysis, which is the primary degradation pathway.
The presence of even trace amounts of water or reactive species in your solvent can initiate this hydrolytic cleavage. This reaction breaks down Impurity G into other compounds, thus reducing its concentration in your standard solution and leading to inaccurate quantification in your samples. Studies on fenofibrate and related compounds have consistently shown that hydrolysis, especially under acidic or basic conditions, is a significant degradation pathway.[5] Fenofibrate itself is known to hydrolyze to its active form, fenofibric acid, in the presence of moisture.[6]
FAQ 2: I've noticed new peaks appearing in my chromatogram after my Impurity G solution has been standing for a short time. What are these new peaks?
The new peaks are almost certainly degradation products. The primary degradation mechanism for Fenofibrate Impurity G is hydrolysis of its more labile ester bond. This cleavage results in the formation of Fenofibric Acid (Impurity B) and an isopropyl ester derivative.
Therefore, if you are running a chromatographic analysis, you will likely see a decrease in the peak area for Impurity G and a corresponding increase in the peak area for Fenofibric Acid (Impurity B). The European Pharmacopoeia (EP) lists Fenofibric Acid as Impurity B.[7][8] Depending on the specific conditions (e.g., presence of methanol from hydrolysis of another impurity), you might also see the formation of other related esters, such as the methyl ester (Impurity D).[7][9]
The diagram below illustrates this primary degradation pathway.
Caption: Primary hydrolytic degradation pathway of Fenofibrate Impurity G.
FAQ 3: Does the choice of solvent significantly impact the stability of Fenofibrate Impurity G?
Absolutely. The choice of solvent is critical. Protic solvents, especially water, methanol, and ethanol, can directly participate in and accelerate the hydrolysis of the ester bond. While many analytical methods use reversed-phase HPLC with mobile phases containing water and acetonitrile or methanol, the diluent used to prepare the standard and sample solutions requires careful consideration.[9][10][11]
Using anhydrous (water-free) aprotic solvents for stock solutions is highly recommended.
| Solvent Type | Examples | Suitability for Impurity G Stock Solution | Rationale |
| Aprotic (Recommended) | Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Non-reactive, minimizes risk of hydrolysis. Acetonitrile is a common and effective choice. |
| Protic (Use with Caution) | Methanol, Ethanol | Low to Moderate | Can cause solvolysis/hydrolysis. Use only if required by a validated method and prepare fresh. |
| Aqueous Mixtures | ACN/Water, Methanol/Water | Very Low (Avoid for storage) | Water directly drives hydrolysis. Only suitable as a mobile phase or for immediate analysis. |
Recommendation: Prepare stock solutions of Fenofibrate Impurity G in high-purity, anhydrous acetonitrile. For working solutions, if dilution into an aqueous mobile phase is necessary, it should be done immediately before injection into the analytical system.
Troubleshooting and Recommended Protocols
This section provides actionable protocols to mitigate the instability of Fenofibrate Impurity G. Adherence to these procedures is crucial for generating reliable and reproducible analytical data, aligning with the principles of Analytical Instrument Qualification (AIQ) outlined in USP General Chapter <1058>.[12][13][14][15][16]
Protocol 1: Preparation and Handling of Stable Stock and Working Solutions
This protocol is designed to minimize hydrolytic degradation during the preparation of standards for HPLC analysis.
Objective: To prepare a 100 µg/mL working standard of Fenofibrate Impurity G with maximum stability.
Materials:
-
Fenofibrate Impurity G reference standard
-
Anhydrous Acetonitrile (HPLC Grade, <0.005% water)
-
Class A volumetric flasks
-
Calibrated pipettes or microsyringes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Environment: Perform all weighing and initial dilutions in a controlled environment with low humidity if possible.
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of Fenofibrate Impurity G reference standard into a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with anhydrous acetonitrile .
-
Cap the flask tightly and sonicate for 2-5 minutes to ensure complete dissolution.
-
-
Working Solution Preparation (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask.
-
Dilute to volume with anhydrous acetonitrile.
-
-
Storage:
-
Stock Solution: Store at the recommended temperature, typically 2-8°C, in a tightly sealed amber vial.[3][17] Limit the storage duration as per your internal stability studies (recommendation: max 7 days, verify with data).
-
Working Solution: Prepare fresh daily from the stock solution. If the working solution must be diluted in the mobile phase, do so immediately prior to placing the vial in the autosampler.
-
-
Autosampler Conditions: If possible, use a refrigerated autosampler set to a low temperature (e.g., 4-10°C) to minimize degradation of samples waiting in the queue.
The following workflow diagram visualizes the recommended sample preparation process.
Caption: Recommended workflow for preparing Fenofibrate Impurity G standards.
FAQ 4: How does pH affect the degradation rate of Fenofibrate Impurity G?
The pH of the solution has a profound effect on the stability of ester-containing compounds like Fenofibrate Impurity G. Both acidic and basic conditions catalyze hydrolysis, significantly accelerating the degradation rate.[5]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis will occur, cleaving the ester bond.
-
Neutral Conditions (pH ≈ 6-7): This is generally the most stable range, but hydrolysis will still occur, albeit at a slower rate.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster and more aggressive than acid-catalyzed hydrolysis for esters.[7][18]
Practical Implication: When developing an HPLC method, the pH of the mobile phase should be carefully controlled and optimized for stability. A pH between 4 and 6 is often a good starting point to balance stability with chromatographic performance. Avoid highly acidic or basic mobile phases unless absolutely necessary, and if used, ensure that sample solutions are exposed for the minimum possible time.
References
- USP General Chapter <1058>. Analytical Instrument Qualification. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter1058.pdf]
- Agilent Technologies. USP General Chapter <1058>. [URL: https://www.agilent.com/cs/library/whitepaper/public/usp_1058_compendium_5991-9453en_us_agilent.pdf]
- Satish Y. Gabhe, et al. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. [URL: https://www.pharmaceuticalmethods.com/article_fulltext.php?main_id=1033]
- Dawson, B. A., et al. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/10704111/]
- USP-NF. <1058> Analytical Instrument Qualification. [URL: https://www.uspnf.
- Scribd. USP 1058 Analytical Instrument Qualification. [URL: https://www.scribd.
- McDowall, R. D. USP <1058> Analytical Instrument Qualification and its Impact on the Chromatography Laboratory. LCGC International. [URL: https://www.chromatographyonline.
- Veeprho. Fenofibrate Impurities and Related Compound. [URL: https://www.veeprho.
- BOC Sciences. CAS 217636-48-1 Fenofibrate EP Impurity G. [URL: https://www.bocsci.com/product/fenofibrate-ep-impurity-g-cas-217636-48-1-419881.html]
- Suryakant Patil, et al. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Salama, F. M. M., et al. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry. [URL: https://www.scirp.
- G. Bhavani, et al. method development and validation for fenofibrate by rp-hplc method. PHARMACEUTICAL SCIENCES. [URL: https://ijap.net/uploads/2/3/4/6/23460540/ijap_10_2_16.pdf]
- SynZeal. Fenofibrate EP Impurity G | 217636-48-1. [URL: https://www.synzeal.
- Allmpus. FENOFIBRATE EP IMPURITY G. [URL: https://www.allmpus.
- Pharmaffiliates. Fenofibrate-impurities. [URL: https://www.pharmaffiliates.
- SynThink Research Chemicals. Fenofibrate EP Impurity G | 217636-48-1. [URL: https://www.synthinkchemicals.
- Sigma-Aldrich. Fenofibrate European Pharmacopoeia (EP) Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/sial/y0001889]
- Gabhe, S. Y., et al. LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/53/8/1358/294248]
- British Pharmacopoeia. Fenofibrate. [URL: https://www.pharmacopoeia.
- Criado, S., et al. Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. Photochemistry and Photobiology. [URL: https://pubmed.ncbi.nlm.nih.gov/8863486/]
- PubChem. Fenofibrate. [URL: https://pubchem.ncbi.nlm.nih.
- Scribd. Fenofibrate EP 11.0. [URL: https://www.scribd.
- Mint Pharmaceuticals. fenofibrate - PRODUCT MONOGRAPH. [URL: https://mintpharmaceuticals.com/wp-content/uploads/2017/08/MINT-FenoE-PM-EN.pdf]
- de Oliveira, M. A. L., et al. Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/rbcf/a/tKzP5VwJ6CqYhNqK5N5z9NC/?
- RIVM. Trace amounts of fenofibrate acid sensitize the photodegradation of bezafibrate in effluents: Mechanisms, degradation pathways, and toxicity evaluation. [URL: https://www.rivm.
- SynThink. Fenofibrate EP Impurities & USP Related Compounds. [URL: https://www.synthinkchemicals.
- LGC Standards. Fenofibrate impurity G CRS. [URL: https://www.lgcstandards.
- ResearchGate. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [URL: https://www.researchgate.
- Al-Achi, A., et al. Stabilization of fenofibrate in low molecular weight hydroxypropylcellulose matrices produced by hot-melt extrusion. Pharmaceutical Development and Technology. [URL: https://pubmed.ncbi.nlm.nih.gov/18300021/]
- Simson Pharma Limited. Fenofibrate EP Impurity G | CAS No- 217636-48-1. [URL: https://www.simsonpharma.
- Pharmaffiliates. Fenofibrate - Impurity G. [URL: https://www.pharmaffiliates.
Sources
- 2. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scielo.br [scielo.br]
- 6. veeprho.com [veeprho.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. nhathuocngocanh.com [nhathuocngocanh.com]
- 9. phmethods.net [phmethods.net]
- 10. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. uspbpep.com [uspbpep.com]
- 13. agilent.com [agilent.com]
- 14. â©1058⪠Analytical Instrument Qualification [doi.usp.org]
- 15. scribd.com [scribd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Troubleshooting NMR Signal Overlap for Fenofibrate Impurity G
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced NMR troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR signal overlap during the analysis of Fenofibrate Impurity G. As a complex molecule with multiple aromatic systems and several methyl groups in similar electronic environments, resolving its ¹H NMR spectrum can be a significant analytical hurdle. This document provides a series of structured, in-depth solutions in a question-and-answer format to help you systematically diagnose and resolve these issues, ensuring accurate structural elucidation and purity assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I consistently seeing signal overlap in the ¹H NMR spectrum of Fenofibrate Impurity G?
A1: The molecular structure of Fenofibrate Impurity G is the primary reason for inherent signal overlap. This impurity, identified by the IUPAC name 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, contains several proton environments that are chemically similar, leading to proximate chemical shifts.[1][][3]
Key structural features contributing to overlap include:
-
Two Distinct Aromatic Systems: The 4-chlorobenzoyl and phenoxy moieties each contain protons in the aromatic region (typically 6.8-8.0 ppm). While their substitution patterns are different, their signals can be close, especially at lower field strengths.
-
Multiple Gem-Dimethyl Groups: The structure contains two sets of gem-dimethyl groups attached to quaternary carbons. These four methyl groups, each a singlet, are likely to have very similar chemical shifts, making them difficult to distinguish.
-
Isopropyl Ester Group: The methine (CH) and methyl (CH₃) protons of the isopropyl group, while coupled, can also fall in a crowded region of the spectrum.
This high density of signals in specific regions of the spectrum makes a standard 1D ¹H NMR in a common solvent like CDCl₃ challenging to interpret unambiguously.[4]
Q2: What is the simplest and most immediate step I can take to resolve these overlapping signals?
A2: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[5] The interactions between the analyte (Fenofibrate Impurity G) and the solvent can alter the electronic environment of the protons, thereby changing their chemical shifts.[6][7] This solvent-induced shift can often be sufficient to separate overlapping signals.
Aromatic solvents are particularly effective. Changing from a relatively inert solvent like Chloroform-d (CDCl₃) to an aromatic one like Benzene-d₆ (C₆D₆) or Pyridine-d₅ can resolve crowded aromatic and aliphatic regions due to anisotropic effects of the solvent's ring current.[5][8]
Q3: My signals are still crowded after changing the solvent. What is the next logical step in my troubleshooting workflow?
A3: When simple solvent changes are insufficient, the next and most powerful step is to employ two-dimensional (2D) NMR spectroscopy.[9][10][11] 2D NMR experiments spread the spectral information across a second frequency dimension, providing a much higher degree of signal resolution than any 1D experiment.[10][12]
The logical progression of experiments would be:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals by spreading them along the much wider ¹³C chemical shift range.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To piece together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.[14]
This workflow systematically builds a complete picture of the molecule's connectivity, turning an unsolvable 1D spectrum into a solvable 3D puzzle.
Sources
- 1. CAS 217636-48-1 Fenofibrate Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scribd.com [scribd.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Fenofibrate Impurity G
Welcome to the technical support center for the analysis of Fenofibrate Impurity G. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing mass spectrometry (MS) parameters for this specific analyte. As a Senior Application Scientist, my goal is to not only provide protocols but also to explain the rationale behind the experimental choices to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Fenofibrate Impurity G and why is its analysis important?
Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound C, is a potential impurity in fenofibrate active pharmaceutical ingredients (APIs).[1][2] Its chemical formula is C24H27ClO6 with a molecular weight of 446.92 g/mol .[1][2][3][4] Regulatory bodies require the monitoring and control of impurities in drug products to ensure their safety and efficacy.[5][6] Therefore, a sensitive and specific analytical method is crucial for the accurate quantification of Fenofibrate Impurity G.
Q2: What are the initial mass spectrometry parameters I should consider for Fenofibrate Impurity G?
Given that Fenofibrate Impurity G is a derivative of fenofibrate, a good starting point is to use the parameters established for fenofibrate or its active metabolite, fenofibric acid.[7][8][9] Fenofibrate has a molecular weight of 360.83 g/mol .[10] For initial screening, you can look for the protonated molecule [M+H]+ or other adducts like [M+Na]+ or [M+NH4]+ in positive ion mode.
Q3: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for Fenofibrate Impurity G?
The choice between ESI and APCI depends on the polarity and thermal stability of the analyte.[11][12]
-
ESI is generally preferred for polar to moderately polar compounds and is less aggressive, making it suitable for thermally labile molecules.[11] Published methods for fenofibrate and its metabolites have successfully used ESI.[7][8][9][13]
-
APCI is better suited for less polar and more volatile compounds that are thermally stable.[11][12]
Recommendation: Start with ESI in positive ion mode, as this is a common and effective choice for fenofibrate and related compounds.[7] If you observe poor ionization efficiency or instability, an APCI source can be evaluated as an alternative.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of MS parameters for Fenofibrate Impurity G.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal Intensity | Inefficient ionization. | - Confirm the correct precursor ion m/z is being monitored.- Optimize the ionization source parameters (capillary voltage, source temperature, gas flows).[7]- Switch between ESI and APCI sources.[14]- Check for ion suppression from the sample matrix or mobile phase.[15][16] |
| Unstable Signal/High Noise | Contamination in the LC-MS system. | - Flush the LC system and mass spectrometer.[17]- Use high-purity solvents and mobile phase additives.[17]- Ensure proper sample clean-up to minimize matrix effects.[18] |
| Poor Fragmentation | Incorrect collision energy or cone voltage. | - Perform a collision energy ramp experiment to find the optimal value for your target fragment ions.[19][20]- Optimize the cone voltage to maximize precursor ion intensity without causing in-source fragmentation.[21] |
| Inconsistent Retention Times | Issues with the liquid chromatography method. | - Ensure the column is properly equilibrated before each injection.[22]- Check for leaks in the LC system.- Verify the mobile phase composition and flow rate are accurate.[22] |
| Unexpected Adducts | Presence of salts in the mobile phase or sample. | - Use volatile mobile phase modifiers like formic acid or ammonium formate.- If sodium or potassium adducts are dominant, try to minimize sources of these salts. |
Experimental Protocols
Protocol 1: Initial Tuning and Precursor Ion Identification
This protocol outlines the steps for the initial tuning of the mass spectrometer to identify the precursor ion of Fenofibrate Impurity G.
Objective: To determine the most abundant and stable precursor ion for subsequent MS/MS optimization.
Materials:
-
Fenofibrate Impurity G reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional)
Procedure:
-
Prepare a stock solution of Fenofibrate Impurity G (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 1 µg/mL in 50:50 methanol:water or acetonitrile:water. The addition of 0.1% formic acid can aid in protonation.
-
Set up a direct infusion experiment using a syringe pump with a flow rate of 5-10 µL/min.
-
Configure the mass spectrometer to scan a mass range that includes the expected molecular weight of Fenofibrate Impurity G (e.g., m/z 100-600).
-
Acquire data in full scan mode in both positive and negative ESI.
-
Identify the most intense ion corresponding to Fenofibrate Impurity G. This will likely be the protonated molecule [M+H]+ at m/z 447.9. Other potential adducts include the sodium adduct [M+Na]+ at m/z 469.9 or the ammonium adduct [M+NH4]+ at m/z 464.9.
Protocol 2: Optimization of Cone Voltage and Collision Energy
This protocol describes the optimization of the cone voltage (or equivalent parameter) and collision energy for the selected precursor ion.
Objective: To maximize the intensity of the precursor ion and generate stable, specific fragment ions for Multiple Reaction Monitoring (MRM).
Procedure:
-
Using the optimized infusion conditions from Protocol 1, set the mass spectrometer to monitor the selected precursor ion (e.g., m/z 447.9).
-
Cone Voltage Optimization:
-
Perform a series of injections or a continuous infusion while varying the cone voltage (e.g., from 10 V to 80 V in 5 V increments).
-
Plot the precursor ion intensity against the cone voltage.
-
Select the cone voltage that provides the highest intensity without significant in-source fragmentation.
-
-
Collision Energy Optimization:
-
With the optimized cone voltage, introduce a collision gas (typically argon or nitrogen).
-
Perform a product ion scan while ramping the collision energy (e.g., from 5 eV to 50 eV in 2 eV increments).
-
Identify the most abundant and specific fragment ions.
-
For each selected fragment ion, perform a separate collision energy optimization to find the value that yields the maximum intensity.[19]
-
Data Presentation: Optimized MS Parameters
Below is a template table to be populated with your experimental results.
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | Based on the successful analysis of fenofibrate and related compounds.[7] |
| Capillary Voltage (kV) | User Determined | Optimized for maximum signal intensity and stability. |
| Source Temperature (°C) | User Determined | Optimized for efficient desolvation without thermal degradation. |
| Desolvation Gas Flow (L/hr) | User Determined | Adjusted to maximize signal and minimize noise. |
| Cone Voltage (V) | User Determined | Maximizes precursor ion intensity while minimizing in-source fragmentation.[21] |
| Precursor Ion (m/z) | User Determined | The most abundant and stable ion observed in full scan mode. |
| Product Ion 1 (m/z) | User Determined | A specific and abundant fragment ion for quantification. |
| Collision Energy 1 (eV) | User Determined | Maximizes the intensity of Product Ion 1.[19] |
| Product Ion 2 (m/z) | User Determined | A second fragment ion for confirmation. |
| Collision Energy 2 (eV) | User Determined | Maximizes the intensity of Product Ion 2.[19] |
Diagrams
Workflow for MS Parameter Optimization
Caption: A stepwise workflow for the optimization of mass spectrometry parameters for Fenofibrate Impurity G.
Logical Relationship of Key MS Parameters
Caption: The logical interplay between key mass spectrometry parameters in method development.
References
- Vertex AI Search. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Annex Publishers. (2013, August 1). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma.
- PubMed. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis.
- NIH. (2010, November 19). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry.
- Skyline. (n.d.). Skyline Collision Energy Optimization.
- Pharmaceutical Technology. (n.d.). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
- CHROMacademy. (n.d.). Troubleshooting LC-MS.
- NIH. (n.d.). Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics.
- ResearchGate. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
- BOC Sciences. (n.d.). CAS 217636-48-1 Fenofibrate EP Impurity G.
- PubMed. (n.d.). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity.
- AKJournals. (2020, October 12). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects.
- NIH. (n.d.). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS.
- ResearchGate. (n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.
- SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1.
- SynThink Research Chemicals. (n.d.). Fenofibrate EP Impurity G | 217636-48-1.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Pharmaffiliates. (n.d.). Fenofibrate-impurities.
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- ResearchGate. (n.d.). The (a) parent and the (b) daughter ions spectrum of fenofibrate using optimized MS parameters.
- LGC Standards. (n.d.). Fenofibrate impurity G CRS.
- ACS Publications. (2022, October 6). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides.
- SCIEX. (n.d.). Optimization of Compensation Voltages for DMS using Skyline.
- YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?.
- PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes Introduction.
- Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance.
- PubMed. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater.
- ResearchGate. (2025, August 7). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmtech.com [pharmtech.com]
- 6. japsonline.com [japsonline.com]
- 7. annexpublishers.com [annexpublishers.com]
- 8. akjournals.com [akjournals.com]
- 9. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 13. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. chromacademy.com [chromacademy.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. zefsci.com [zefsci.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. skyline.ms [skyline.ms]
- 21. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating the Labyrinth: A Technical Support Guide to Fenofibrate Impurity G Method Validation
Welcome to the technical support center for Fenofibrate Impurity G method validation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical method validation for this specific impurity. My aim is to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how," grounded in scientific principles and extensive field experience. The challenges in developing a robust and reliable analytical method for any impurity are numerous, and Fenofibrate Impurity G is no exception. This resource is structured to anticipate and address the common—and uncommon—hurdles you may encounter, transforming potential setbacks into opportunities for creating a truly self-validating and trustworthy analytical procedure.
Understanding Fenofibrate Impurity G
Fenofibrate Impurity G, chemically known as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is also recognized as Fenofibrate USP Related Compound C.[1] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of fenofibrate drug products. A robust analytical method is therefore not just a regulatory requirement but a scientific necessity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific issues you might encounter during your experiments in a direct question-and-answer format.
FAQ 1: Specificity and Resolution
Question: I'm struggling with co-elution. How can I ensure my method is specific for Fenofibrate Impurity G, especially in the presence of the active pharmaceutical ingredient (API) and other related substances?
Answer: Specificity is the cornerstone of any impurity method. It's the unequivocal proof that your method can distinguish the analyte of interest from all other components in the sample matrix. Co-elution is a common challenge, especially in a complex mixture of structurally similar impurities.
Causality and Troubleshooting Strategy:
Co-elution in reversed-phase HPLC is typically a result of insufficient differences in the hydrophobicity of the analytes under the established chromatographic conditions. To resolve Fenofibrate Impurity G from fenofibrate and other impurities, a systematic approach to method development and optimization is essential.
Workflow for Troubleshooting Co-elution:
Caption: Troubleshooting workflow for co-elution issues.
Step-by-Step Protocol for Enhancing Specificity:
-
Forced Degradation Studies: This is a non-negotiable first step. Subjecting fenofibrate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) will generate potential degradation products.[2][3] Fenofibrate is known to be particularly unstable under basic conditions.[2] Running these stressed samples will help you determine if your method can separate Impurity G from these newly formed peaks. A successful stability-indicating method will resolve all significant degradation products from the analyte peak.
-
Peak Purity Analysis: Employ a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This will help confirm that the chromatographic peak for Impurity G is spectrally homogeneous and not comprised of co-eluting species.
-
Mobile Phase Modification:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better peak shape and lower backpressure.
-
Aqueous Phase pH: The pH of the mobile phase can significantly influence the retention times of ionizable compounds. While Fenofibrate and its ester impurities are not strongly ionizable, minor pH adjustments can alter the ionization state of residual silanols on the column, affecting peak shape and selectivity. A buffered mobile phase, for instance, a phosphate buffer at pH 3.0, can provide more consistent results.[4]
-
-
Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase.
-
C18 Columns: These are a good starting point for many fenofibrate methods.[5]
-
Phenyl Columns: These can offer alternative selectivity for aromatic compounds due to π-π interactions.[6]
-
Particle Size and Length: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.
-
FAQ 2: Peak Tailing
Question: My peak for Fenofibrate Impurity G is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a frequent issue in HPLC that can compromise both resolution and the accuracy of integration. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing a secondary, stronger retention mechanism that leads to tailing. | - Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. - Use a highly end-capped, high-purity silica column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion. | - Reduce the sample concentration or injection volume. Inject a dilution series to see if peak shape improves at lower concentrations. |
| Column Contamination or Void | Accumulation of particulate matter on the column inlet frit or a void in the packed bed can disrupt the sample flow path, causing band broadening and tailing. | - Reverse-flush the column (if permitted by the manufacturer). - Use a guard column and in-line filters to protect the analytical column. - If a void is suspected, the column may need to be replaced. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. | - Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
FAQ 3: Sensitivity and Quantitation Limits
Question: I'm having trouble achieving the required Limit of Quantitation (LOQ) for Fenofibrate Impurity G. How can I improve my method's sensitivity?
Answer: The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Achieving a low LOQ is crucial for impurity analysis, where analytes are present at very low levels.
Strategies to Enhance Method Sensitivity:
-
Optimize Detection Wavelength: While 286 nm is a commonly used wavelength for fenofibrate and its impurities, it is essential to determine the UV maximum for Impurity G specifically. If a reference standard is available, acquire its UV spectrum to ensure you are monitoring at the wavelength of maximum absorbance.
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, resulting in a larger peak area. However, be mindful of potential peak shape distortion due to volume overload.
-
Sample Concentration: If possible, increase the concentration of your sample. This is often limited by the solubility of the API.
-
Reduce Baseline Noise:
-
Ensure high-purity mobile phase solvents and reagents.
-
Properly degas the mobile phase.
-
Check for detector lamp or flow cell issues.
-
-
Utilize a More Sensitive Detector: If UV detection is insufficient, consider alternative detection methods such as mass spectrometry (LC-MS), which offers significantly higher sensitivity and selectivity.
A Self-Validating System: Adhering to Regulatory Standards
A robust analytical method is one that is validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for validating analytical procedures.[7][8]
Key Validation Parameters and Their Significance:
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution between Impurity G and other peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the LOQ to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of spiked impurity should be within 80-120% for impurities at low concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 10% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.[7] |
Logical Flow for Method Validation:
Caption: Logical workflow for analytical method validation.
By systematically addressing each of these validation parameters, you build a comprehensive data package that not only meets regulatory expectations but also provides a high degree of confidence in the reliability of your analytical results. This proactive approach to troubleshooting and validation will ultimately lead to a more efficient and successful drug development process.
References
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available from: [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. Universiti Sains Malaysia. Available from: [Link]
-
HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC Technologies. Available from: [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. Available from: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available from: [Link]
-
method development and validation for fenofibrate by rp-hplc method. PHARMACEUTICAL SCIENCES. Available from: [Link]
-
(PDF) STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available from: [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available from: [Link]
-
International Journal of Pharmaceutical Research & Analysis. IJPRA. Available from: [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN TABLET DOSAGE FORM PREPARED USING CRYSTALLO-CO-AGGLOMERATES OF THE DRUG. ResearchGate. Available from: [Link]
-
PHARMACEUTICAL SCIENCES. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. AKJournals. Available from: [Link]
-
Fenofibrate EP Impurity G | 217636-48-1. SynZeal. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. iajps.com [iajps.com]
- 5. web.usm.my [web.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
impact of mobile phase pH on Fenofibrate Impurity G retention
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Fenofibrate and its impurities, specifically focusing on the critical impact of mobile phase pH on impurity retention.
Introduction: The pH Problem in Fenofibrate Analysis
Fenofibrate is a neutral prodrug that is rapidly hydrolyzed in the body to its active form, Fenofibric Acid .[1] This acid is a primary metabolite and a common process-related impurity. Due to its carboxylic acid functional group, Fenofibric Acid is an ionizable compound, making its retention behavior in reversed-phase liquid chromatography (RPLC) highly dependent on the mobile phase pH.[2]
Conversely, Fenofibrate itself and other neutral ester-based impurities, such as the compound designated as Fenofibrate EP Impurity G (CAS 217636-48-1), are not ionizable and their retention is largely unaffected by mobile phase pH.[3][4][5][6] Therefore, troubleshooting retention time variability and peak shape issues for impurities in a Fenofibrate sample almost always leads to an investigation of pH control, with a focus on Fenofibric Acid.
This guide will use a question-and-answer format to address the most common issues related to pH and provide logical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: My impurity peak's retention time is shifting between injections or batches. What is the most likely cause?
A: Unstable retention time for an impurity peak in your Fenofibrate analysis is most commonly caused by inadequate or inconsistent mobile phase pH. Fenofibric Acid, a key acidic impurity, will change its ionization state with even small shifts in pH, drastically altering its polarity and, consequently, its retention time on a reversed-phase column.[7][8]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (COOH), making the molecule less polar and more strongly retained by the C18 stationary phase, resulting in a longer retention time.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (COO-), making the molecule more polar (ionic) and less retained, leading to a shorter retention time.[9]
Fenofibrate and other neutral impurities will not exhibit this behavior, so if you see only one peak shifting, it is almost certainly an ionizable compound like Fenofibric Acid.[5]
Q2: I'm observing significant peak tailing or splitting for my Fenofibric Acid peak. How can I fix this?
A: Peak tailing or splitting for an ionizable analyte is a classic sign that your mobile phase pH is too close to the analyte's pKa.[8] The pKa of Fenofibric Acid is in the range of a typical carboxylic acid (~4-5). When the mobile phase pH is near this pKa value, the analyte exists as a mixture of both its protonated (neutral) and deprotonated (ionized) forms. These two forms have different interactions with the stationary phase, causing them to chromatograph slightly differently, which results in a distorted or split peak.[8]
Another potential cause is a secondary interaction between the acidic analyte and active silanol groups on the surface of the silica-based column packing, which can be mitigated by operating at a lower pH.[10]
Q3: What is the optimal mobile phase pH for a robust analysis of Fenofibrate and Fenofibric Acid?
A: To achieve sharp, symmetrical peaks and stable retention times for Fenofibric Acid, the mobile phase pH must be controlled with a buffer and set at a level where the acid exists predominantly in a single form. The general rule is to adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa.[11][12]
Recommended Strategy: Operate at a low pH of 2.5 - 3.5 . In this range, the carboxylic acid group of Fenofibric Acid will be fully protonated (neutral), leading to:
-
Excellent, sharp peak shape because only one form of the analyte is present.
-
Stable and predictable retention that is insensitive to minor pH fluctuations.
-
Sufficient retention on the column to achieve good separation from the void volume and other early-eluting components.
The table below summarizes the expected chromatographic behavior at different pH ranges.
| Mobile Phase pH | Ionization State of Fenofibric Acid | Expected Retention Time | Expected Peak Shape | Robustness |
| < 3.0 | Fully Protonated (Neutral) | Long & Stable | Excellent | High |
| 3.5 - 5.5 | Mixed (Ionized & Neutral) | Unstable & Shifting | Poor (Tailing/Splitting) | Very Low |
| > 6.5 | Fully Ionized (Charged) | Short & Stable | Good | High |
Q4: Which buffer should I choose, and at what concentration?
A: Your buffer selection is critical for maintaining the target pH. The buffering capacity is strongest when the mobile phase pH is close to the buffer's pKa. A good buffer should have a pKa value within ±1 pH unit of your desired mobile phase pH.[13]
-
For a target pH of 2.5 - 3.5: A phosphate buffer (using phosphoric acid/dihydrogen phosphate, pKa₁ ≈ 2.15) or a formate buffer (using formic acid/formate, pKa ≈ 3.75) are excellent choices.[8] Phosphate is robust for UV detection, while formate is volatile and ideal for LC-MS applications.
-
Concentration: A buffer concentration of 10-50 mM is typically sufficient.[12] Concentrations below 10 mM may not provide adequate buffering capacity, while higher concentrations increase the risk of precipitation when mixed with organic solvent and can accelerate wear on the HPLC system.
Troubleshooting & Optimization Workflow
If you are facing issues with Fenofibric Acid retention, follow this systematic approach to diagnose and solve the problem.
Caption: Troubleshooting workflow for pH-related issues.
Experimental Protocol: pH Scouting Study for Method Optimization
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the analysis of Fenofibrate and Fenofibric Acid.
Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of Fenofibric Acid.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Fenofibrate and Fenofibric Acid reference standards
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphoric acid (H₃PO₄)
-
Potassium phosphate, monobasic (KH₂PO₄)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Fenofibrate reference standard in ACN.
-
Prepare a 0.1 mg/mL stock solution of Fenofibric Acid reference standard in ACN.
-
Create a mixed working standard solution containing both analytes at appropriate concentrations.
-
-
Aqueous Buffer Preparation (25 mM Phosphate):
-
pH 2.5: Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 25 mM solution. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 µm filter.
-
pH 4.5: Prepare a 25 mM KH₂PO₄ solution. Adjust pH to 4.5 using a dilute potassium hydroxide or phosphoric acid solution. Filter.
-
pH 6.5: Prepare a 25 mM KH₂PO₄ solution. Adjust pH to 6.5 using a dilute potassium hydroxide solution. Filter.
-
-
Mobile Phase Preparation:
-
For each pH level, prepare the final mobile phase. A common starting point for Fenofibrate analysis is a ratio of Acetonitrile:Buffer (e.g., 60:40 v/v).[14]
-
Label three mobile phase bottles clearly: "pH 2.5," "pH 4.5," and "pH 6.5."
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 286 nm
-
-
Experimental Execution:
-
Run 1 (pH 2.5):
-
Thoroughly flush and equilibrate the HPLC system and column with the pH 2.5 mobile phase for at least 20 minutes.
-
Inject the mixed working standard solution three times.
-
-
Run 2 (pH 4.5):
-
Thoroughly flush and equilibrate the system with the pH 4.5 mobile phase.
-
Inject the mixed working standard solution three times.
-
-
Run 3 (pH 6.5):
-
Thoroughly flush and equilibrate the system with the pH 6.5 mobile phase.
-
Inject the mixed working standard solution three times.
-
-
-
Data Analysis:
-
For each pH condition, record the retention time (RT), USP Tailing Factor (T), and resolution (Rs) between Fenofibrate and Fenofibric Acid.
-
Compare the results. You should observe the most stable retention and best peak shape (T ≈ 1.0) at pH 2.5.
-
Caption: Impact of pH on Fenofibric Acid's form and retention.
References
- Google. (n.d.). Current time in Pampanga, PH.
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved January 16, 2026, from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. Retrieved January 16, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved January 16, 2026, from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PubMed Central. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. PubMed Central. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Retrieved January 16, 2026, from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 16, 2026, from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem. Retrieved January 16, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). FIBRICOR Label. Retrieved January 16, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved January 16, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 16, 2026, from [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Fenofibrate. Retrieved January 16, 2026, from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved January 16, 2026, from [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Sciences. (2022). Method development and validation for fenofibrate by rp-hplc method. Retrieved January 16, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 16, 2026, from [Link]
-
Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved January 16, 2026, from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 16, 2026, from [Link]
-
Scirp.org. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved January 16, 2026, from [Link]
Sources
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 13. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Selecting and Troubleshooting HPLC Columns for Fenofibrate Impurity Analysis
Welcome to our dedicated technical support guide for the analysis of Fenofibrate and its impurities. As drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide is structured to provide not just protocols, but the underlying scientific rationale for method development and troubleshooting, empowering you to confidently select the appropriate HPLC column and navigate challenges in your analysis.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Column Selection
This section addresses the most common questions regarding the foundational step of your analysis: choosing the right HPLC column.
Q1: What is the recommended HPLC column for analyzing Fenofibrate and its impurities?
For the separation of Fenofibrate from its process-related and degradation impurities, the overwhelming industry standard and pharmacopeial recommendation is a Reversed-Phase (RP) C18 (octadecylsilane, ODS) column .[1][2][3][4][5] High-quality, end-capped C18 columns with a 5 µm or smaller particle size are typically employed to achieve the necessary efficiency and resolution.
Typical Column Dimensions:
-
Length: 150 mm or 250 mm
-
Internal Diameter: 4.6 mm
-
Particle Size: 5 µm or 3.5 µm for higher efficiency
Q2: Why is a reversed-phase C18 column the standard choice for Fenofibrate analysis?
The choice of a C18 column is rooted in the physicochemical properties of Fenofibrate and its primary impurities. This is a core principle of chromatography: matching the stationary phase to the analyte's characteristics.
-
Expertise & Experience: Fenofibrate is a non-polar, hydrophobic molecule.[6] Its structure, containing a benzophenone core and an isopropyl ester group, allows it to interact strongly with the long alkyl chains (C18) of the stationary phase via hydrophobic (van der Waals) forces. The mobile phase is typically a polar mixture of water (or buffer) and an organic solvent like acetonitrile or methanol. In this reversed-phase mode, Fenofibrate is well-retained and elutes at a predictable time, allowing for separation from compounds with different polarities.
-
Separation from Key Impurities: The most critical impurity is often Fenofibric Acid (European Pharmacopoeia Impurity B), the active metabolite and a primary hydrolysis product.[5][7] Fenofibric acid is more polar than Fenofibrate due to the presence of a carboxylic acid group instead of the isopropyl ester. In a reversed-phase system, this increased polarity causes Fenofibric Acid to be less retained than Fenofibrate, allowing for a clean separation.[5] Most other process impurities and degradation products also differ sufficiently in polarity to be resolved effectively on a C18 phase.[7][8]
Q3: What are the key properties of Fenofibrate and its main impurities that influence column selection?
Understanding the structural differences is key to predicting chromatographic behavior. The primary separation mechanism relies on differences in hydrophobicity.
| Compound | Structure | Key Physicochemical Properties & Chromatographic Impact |
| Fenofibrate (API) | Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | Highly hydrophobic due to the isopropyl ester group. It is strongly retained on a C18 column.[6] |
| Fenofibric Acid (Impurity B) | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid | More polar than Fenofibrate because of the free carboxylic acid group. This leads to weaker retention and earlier elution on a C18 column.[5] |
| Impurity D (EP) | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | Slightly more polar than Fenofibrate due to the methyl ester being less hydrophobic than the isopropyl ester. It will elute slightly earlier than Fenofibrate.[7][9] |
Part 2: A Practical Guide to Method Parameters
While methods must be validated for specific applications, the following provides an authoritative and robust starting point for your analysis, synthesized from compendial methods and published literature.[2][3][4][5]
Recommended Starting HPLC Method Parameters
| Parameter | Typical Value / Condition | Rationale / Expert Notes |
| Column | L1 Packing: C18, 250 mm x 4.6 mm, 5 µm | A 250 mm length provides high resolving power, essential for complex impurity profiles. |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 2.5-3.0 with orthophosphoric acid) | The acidic pH ensures that Fenofibric Acid and other acidic impurities are in their non-ionized form, promoting better retention and sharp, symmetrical peak shapes. |
| Composition | Isocratic: Acetonitrile:Water (e.g., 70:30 v/v) | An isocratic method is often sufficient and more robust for routine QC. Gradient elution may be needed if impurities with a wide polarity range are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection (UV) | 286 nm | This wavelength is near the absorbance maximum for Fenofibrate and its structurally similar impurities, providing good sensitivity.[5][9] |
| Column Temp. | 25-30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Injection Vol. | 10-20 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Experimental Protocol: Solution Preparation
Trustworthy results begin with accurate and consistent preparation of your solutions.
Step 1: Mobile Phase Preparation (for 1 L of 70:30 ACN:Water at pH 2.5)
-
Measure 300 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Using a calibrated pH meter, carefully add orthophosphoric acid dropwise while stirring until the pH is stable at 2.5.
-
Add 700 mL of HPLC-grade acetonitrile to the bottle.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or vacuum degasser before placing it on the HPLC system.
Step 2: Standard Stock Solution Preparation (e.g., 1000 µg/mL Fenofibrate)
-
Accurately weigh 25 mg of Fenofibrate reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the mobile phase as a diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Part 3: Troubleshooting Guide - Addressing Common Issues
Even with a robust method, problems can arise. This Q&A guide provides a logical, step-by-step approach to diagnosing and resolving common chromatographic issues.
Q1: I have poor resolution between Fenofibrate and a key impurity. What should I do?
Cause: Insufficient separation can be due to inadequate column efficiency or non-optimal mobile phase conditions.
Solutions:
-
Decrease Mobile Phase Strength: Reduce the percentage of acetonitrile (e.g., from 70% to 65%). This will increase the retention of all hydrophobic compounds, potentially improving the separation between closely eluting peaks.
-
Optimize pH: Ensure the mobile phase pH is low (2.5-3.0) to suppress the ionization of Fenofibric Acid. This maximizes its retention and can improve its separation from other peaks.
-
Check Column Health: A loss of resolution is a classic sign of a deteriorating column. Check the column's theoretical plates with a standard injection. If performance has degraded, consider replacing the column.
-
Consider a Different C18 Phase: Not all C18 columns are the same. A column with a higher carbon load or a different end-capping technology might offer different selectivity.
Q2: I'm seeing peak tailing, especially for Fenofibric Acid. What is the cause and solution?
Cause: Peak tailing for acidic compounds like Fenofibric Acid is often caused by secondary interactions with exposed, acidic silanol groups on the silica surface of the stationary phase.
Solutions:
-
Confirm Mobile Phase pH: The most effective solution is to ensure the mobile phase pH is low (~2.5). At this pH, the carboxylic acid is protonated (COOH), making it less likely to interact with silanols.
-
Use a High-Quality, End-Capped Column: Modern columns are "end-capped" to cover most residual silanols. If you are using an older or lower-quality column, switching to a well-end-capped column can significantly reduce tailing.
-
Avoid Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection concentration or volume to see if the peak shape improves.
Q3: My system backpressure is suddenly very high. How do I diagnose and fix it?
Cause: High backpressure is almost always due to a blockage somewhere in the flow path.[10]
Systematic Diagnosis:
-
Isolate the Column: Disconnect the column from the injector. Run the pump at the set flow rate. If the pressure returns to normal (very low), the blockage is in the column.
-
Check the Column Inlet: If the column is the source, the inlet frit is likely plugged with particulate matter. Disconnect the column, reverse its direction, and flush it with a strong solvent (like isopropanol) at a low flow rate (0.2 mL/min) to a waste container. Do not flush into the detector.
-
Prevent Future Blockages: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column or an in-line filter before the analytical column is a highly recommended and cost-effective way to protect it.[11]
Q4: Retention times are shifting between injections. What are the likely causes?
Cause: Drifting retention times point to an unstable system. The most common culprits are the mobile phase, column temperature, or inadequate equilibration.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the mobile phase until you see a stable baseline and pressure.
-
Check Mobile Phase Preparation: If using a buffered mobile phase, ensure it is freshly prepared and well-mixed. Organic solvent evaporation can change the mobile phase composition over time, affecting retention.
-
Control Column Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention times, especially for reversed-phase separations.
-
Inspect for Leaks: A small, undetected leak in the pump or fittings can cause pressure fluctuations and, consequently, retention time variability.[10]
Part 4: Visualizing the Workflow
This diagram outlines the logical decision-making process for selecting a column and troubleshooting your Fenofibrate impurity analysis.
Caption: Workflow for Fenofibrate HPLC method development and troubleshooting.
References
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In Tablet Dosage Form. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Shaheen begum, et al. (2022). METHOD DEVELOPMENT AND VALIDATION FOR FENOFIBRATE BY RP-HPLC METHOD. Indo American Journal of Pharmaceutical Sciences. [Link]
-
A novel stability-indicating RP-HPLC method for analysis of fenofibrate in the bulk drug and in a pharmaceutical dosage form. (2016). ResearchGate. [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023). Taylor & Francis Online. [Link]
-
Pimpale, A., et al. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International. [Link]
-
Development and Validation of Stability-Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Rosuvastatin Calcium and Fenofibrate in Pharmaceutical Dosage Form. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
Fenofibrate EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2011). Semantic Scholar. [Link]
-
Mulgund, S. V., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]
-
Fenofibrate. (n.d.). PubChem, National Institutes of Health. [Link]
-
USP Monographs: Fenofibrate. (n.d.). uspbpep.com. [Link]
-
Gryniewicz, C. M., et al. (2007). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Fenofibrate-impurities. (n.d.). Pharmaffiliates. [Link]
-
Fenofibrate EP 11.0. (n.d.). Scribd. [Link]
-
Fenofibrate Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoic acid)... (n.d.). ResearchGate. [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2015). ResearchGate. [Link]
-
HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (n.d.). SIELC Technologies. [Link]
-
Zzaman, T., et al. (2009). METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. Biomed. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent Technologies. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. phmethods.net [phmethods.net]
- 10. realab.ua [realab.ua]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chromatographic Separation of Fenofibrate Impurity G and Impurity A
Introduction: The Analytical Imperative in Fenofibrate Purity
Fenofibrate, a widely prescribed fibric acid derivative, effectively manages hypercholesterolemia and dyslipidemia by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate rigorous control over impurities, which can arise from synthesis, degradation, or storage.[3][4]
This guide addresses a specific analytical challenge: the simultaneous separation of two structurally distinct but critically important impurities of Fenofibrate—Impurity A and Impurity G. These are also recognized by the United States Pharmacopeia (USP) as Fenofibrate Related Compound A and Fenofibrate Related Compound C, respectively[5][6][7]. The significant disparity in their polarity and molecular size makes their resolution within a single chromatographic run a non-trivial task. This document provides a robust, field-proven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy, explaining the scientific rationale behind the method development choices to empower researchers in achieving baseline separation and accurate quantification.
Understanding the Analytes: A Tale of Two Impurities
Effective method development begins with a thorough understanding of the target molecules. The challenge in separating Impurity A and Impurity G from the parent Fenofibrate lies in their divergent chemical properties, which directly influence their chromatographic behavior.
-
Fenofibrate: The parent drug, characterized by an isopropyl ester functional group, which lends it significant non-polar character.
-
Fenofibrate Impurity A ((4-Chlorophenyl)(4-hydroxyphenyl)methanone): A key starting material or potential degradation product[8]. The presence of a free hydroxyl group makes it considerably more polar than Fenofibrate.
-
Fenofibrate Impurity G (1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate): A complex process-related impurity, essentially a dimer-like structure[9][10]. Its significantly larger size and multiple ester groups make it substantially more non-polar (lipophilic) than the parent drug.
The structural differences are summarized below:
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Wt. | Key Structural Feature & Expected RP-HPLC Behavior |
| Fenofibrate | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 49562-28-9 | C₂₀H₂₁ClO₄ | 360.83 | Isopropyl ester; intermediate retention. |
| Impurity A | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 42019-78-3 | C₁₃H₉ClO₂ | 232.66 | Free hydroxyl group; significantly more polar, leading to early elution.[11][12][13] |
| Impurity G | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | 217636-48-1 | C₂₄H₂₇ClO₆ | 446.92 | Large, dimeric-like ester structure; highly non-polar, leading to strong retention and late elution.[9][10][12] |
Strategic Approach to Method Development: A Rationale-Driven Protocol
Given the wide polarity range of the analytes, Reversed-Phase HPLC is the logical choice. This technique separates molecules based on their hydrophobicity, which aligns perfectly with the structural differences between Fenofibrate and its impurities A and G.
Column Selection: The Foundational Choice
A C18 (L1 packing) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its long alkyl chains provide a highly hydrophobic stationary phase, offering the necessary retention and resolving power for this specific analyte mixture. A standard dimension of 4.6 mm x 250 mm with 5 µm particles provides a good balance between efficiency, resolution, and backpressure, consistent with pharmacopeial methods[3][4][5].
Mobile Phase Design: The Engine of Separation
The mobile phase composition is critical for achieving the desired separation.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency. Its elution strength is well-suited for resolving the benzophenone core structures present in all three analytes.
-
Aqueous Phase & pH Control: An acidified water mobile phase is essential. We recommend adjusting the pH to 2.5 using orthophosphoric acid[3][4]. The low pH serves a crucial purpose: it ensures that any residual silanol groups on the silica-based C18 packing are protonated, minimizing undesirable secondary interactions that can lead to peak tailing. Furthermore, it ensures consistent ionization states for any acidic or basic functional groups on the analytes, leading to sharp, reproducible peaks.
-
Composition (Isocratic vs. Gradient): An isocratic mobile phase, such as Acetonitrile:Water (pH 2.5) in a 70:30 v/v ratio , is often sufficient and is recommended by established methods for its simplicity and robustness[3][4]. This composition provides enough organic strength to elute the highly retained Impurity G in a reasonable time while still providing baseline resolution between the early-eluting Impurity A and the parent Fenofibrate peak.
Detection Wavelength: Ensuring Universal Sensitivity
All three compounds share the same core chromophore: the 4-chlorobenzophenone moiety. This structure exhibits a strong UV absorbance maximum around 286 nm .[3][5][14] Setting the UV detector to this wavelength ensures sensitive detection for the parent drug and both impurities, allowing for accurate quantification even at trace levels.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for robustness and is aligned with common practices found in regulatory monographs[3][4][5].
Materials and Reagents
-
Fenofibrate, Fenofibrate Impurity A, and Fenofibrate Impurity G reference standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (ACS Grade)
-
Methanol (HPLC Grade, for cleaning)
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard analytical instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (L1) | Provides excellent resolution for this application.[3][4] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v), pH adjusted to 2.5 with H₃PO₄ | Optimal polarity for resolving the target analytes. Low pH ensures sharp peaks.[3][4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing run time and efficiency.[3][5] |
| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection | UV at 286 nm | Wavelength of maximum absorbance for the common chromophore.[3][5][14] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Run Time | ~20 minutes | Sufficient to allow for the elution of the late-eluting Impurity G. |
Solution Preparation
-
Mobile Phase Preparation: Mix 700 mL of Acetonitrile with 300 mL of HPLC-grade water. Adjust the pH of the mixture to 2.5 using dropwise addition of orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Diluent Preparation: Use the mobile phase as the diluent to ensure sample compatibility and minimize solvent front effects.
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of each reference standard (Fenofibrate, Impurity A, Impurity G) in individual 10 mL volumetric flasks with diluent to create stock solutions of ~1000 µg/mL.
-
System Suitability Solution (SSS): Prepare a mixed solution containing Fenofibrate at a working concentration (e.g., 500 µg/mL) and both Impurity A and Impurity G at their specification limit (e.g., 0.1%, which would be 0.5 µg/mL). This solution is critical for verifying the method's performance.
-
Sample Preparation: Prepare the Fenofibrate drug substance or product sample in the diluent to achieve a final concentration comparable to the Fenofibrate concentration in the SSS.
Analytical Workflow and Expected Results
The complete analytical process, from preparation to final report, follows a logical and self-validating sequence.
Caption: End-to-end workflow for Fenofibrate impurity analysis.
Expected Chromatographic Profile
Based on their relative polarities, the elution order will be: Impurity A (least retained) -> Fenofibrate -> Impurity G (most retained) .
| Analyte | Expected Retention Time (min) | Acceptance Criteria (System Suitability) |
| Impurity A | ~3.5 | Tailing Factor (T): ≤ 1.5 |
| Fenofibrate | ~6.0 | Resolution (Rs) between Impurity A and Fenofibrate: ≥ 2.0 |
| Impurity G | ~15.0 | Resolution (Rs) between Fenofibrate and Impurity G: ≥ 2.0 |
| Overall | Relative Standard Deviation (%RSD) for replicate injections of Fenofibrate peak area: ≤ 2.0% |
Note: Retention times are estimates and will vary based on the specific column, system, and laboratory conditions.
Conclusion: A Robust Method for Assured Quality
The successful separation of Fenofibrate Impurity G and Impurity A from the parent API is readily achievable with a well-designed, rationale-driven RP-HPLC method. By leveraging a standard C18 column with an acidified acetonitrile-water mobile phase, this protocol provides the necessary selectivity to resolve these structurally diverse compounds in a single, efficient run. The key to success lies not just in the parameters themselves, but in understanding the physicochemical principles that dictate the separation. This guide provides both the "how" and the "why," equipping analytical scientists to implement this method with confidence, ensure the quality of Fenofibrate, and meet stringent regulatory expectations.
References
- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibr
-
Lacroix, P. M., Dawson, B. A., Sears, R. W., & Black, D. B. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383–402. [Link]
-
Salama, F., Nassar, M., El-Din, M., Attia, K., & Kaddah, M. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. SynThink. [Link]
-
Cenmed. (n.d.). FENOFIBRATE IMPURITY B EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD. Cenmed. [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G. SynZeal. [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
Begum, S., et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 09(10). [Link]
-
Jain, P. S., et al. (2012). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Pharmaffiliates. [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G. Veeprho. [Link]
-
Pharmace Research Laboratory. (n.d.). Fenofibrate EP Impurity A. Pharmace Research Laboratory. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity A. Pharmaffiliates. [Link]
-
Web of Pharma. (2025). Fenofibrate USP 2025. Web of Pharma. [Link]
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Allmpus. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. [Link]
-
Jain, P. S., et al. (2012). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1141-1148. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
- Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.
Sources
- 1. iajps.com [iajps.com]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. allmpus.com [allmpus.com]
- 7. Fenofibrate EP Impurity A | 42019-78-3 [chemicea.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 10. veeprho.com [veeprho.com]
- 11. 4-クロロ-4′-ヒドロキシベンゾフェノン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Fenofibrate Impurity A Manufacturer Exporter Supplier from Hoshiarpur India [chembuildpharma.co.in]
- 14. phmethods.net [phmethods.net]
A Comparative Guide to the HPLC Analysis of Fenofibrate and Its Impurities
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their associated impurities is paramount to ensuring drug safety and efficacy. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of fenofibrate and its related compounds. Drawing upon established pharmacopeial methods and current scientific literature, we will delve into the nuances of various analytical approaches, offering field-proven insights to empower researchers in their method development and validation endeavors.
Understanding Fenofibrate and Its Impurities: A Foundation for Robust Analysis
Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, can degrade or contain process-related impurities that must be monitored and controlled.[1] The safety of the drug product is contingent not only on the API's toxicological profile but also on the impurities that may arise during synthesis, formulation, or storage.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs that specify the acceptable limits for known and unknown impurities.[2][3]
Key impurities of fenofibrate include:
-
Fenofibric Acid (EP Impurity B, USP Related Compound A): The active metabolite of fenofibrate, it is a primary degradant resulting from hydrolysis.[2][4] Its presence in the final drug product must be strictly controlled.
-
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate (EP Impurity D): A process-related impurity.[2][5]
-
Ethyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate (EP Impurity E): Another potential process-related impurity.[2]
-
Other Related Compounds: The USP monograph for fenofibrate also lists other related compounds that need to be monitored.[3]
A thorough understanding of the potential impurity profile is the cornerstone of developing a selective and robust HPLC method. Forced degradation studies, subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method.[1][6]
Comparative Analysis of HPLC Methodologies
The separation of fenofibrate from its closely related impurities poses an analytical challenge that can be addressed by various HPLC techniques. The choice between an isocratic and a gradient method, the selection of the stationary phase, and the mobile phase composition are critical decisions that impact the resolution, sensitivity, and runtime of the analysis.
Isocratic vs. Gradient Elution: A Critical Choice
Isocratic elution , which employs a constant mobile phase composition, is valued for its simplicity, reproducibility, and stable baseline.[7] For routine quality control analysis of a limited number of known impurities with similar polarities, an isocratic method can be highly efficient.[8] However, for complex samples containing impurities with a wide range of polarities, isocratic methods may lead to long run times and poor peak shapes for late-eluting compounds.[7]
Gradient elution , on the other hand, involves a systematic change in the mobile phase composition during the analysis. This approach is particularly advantageous for separating complex mixtures of analytes with diverse polarities, offering improved resolution, sharper peaks, and reduced analysis times.[9] For comprehensive impurity profiling of fenofibrate, where both polar (e.g., fenofibric acid) and non-polar impurities may be present, a gradient method is often the preferred choice.[8]
| Feature | Isocratic Elution | Gradient Elution | Rationale for Fenofibrate Analysis |
| Mobile Phase | Constant Composition | Variable Composition | Gradient elution is generally more suitable for resolving the diverse polarity range of fenofibrate and its impurities, from the more polar fenofibric acid to other less polar process-related impurities. |
| Run Time | Can be longer for complex samples | Generally shorter for complex samples | A well-optimized gradient method can significantly reduce the analysis time while ensuring adequate separation of all relevant impurities. |
| Resolution | May be insufficient for complex mixtures | Superior for complex mixtures | To meet the stringent separation requirements of pharmacopoeial methods, gradient elution often provides the necessary resolving power. |
| Method Development | Simpler | More complex | While more complex to develop, the investment in optimizing a gradient method pays dividends in terms of robustness and comprehensive impurity profiling. |
| System Equilibration | Faster | Requires re-equilibration between runs | This is a consideration for high-throughput environments, but the benefits of superior separation often outweigh the additional equilibration time. |
A Comparative Look at Reported HPLC Methods
Several validated HPLC methods for the analysis of fenofibrate and its impurities have been reported in the scientific literature and pharmacopoeias. Below is a comparative summary of some of these methods, highlighting their key chromatographic parameters.
| Parameter | Method 1 (Isocratic)[5] | Method 2 (Isocratic)[10] | Method 3 (Gradient - Representative)[11] | Method 4 (USP Monograph - Representative)[3] |
| Column | Waters X Bridge C18 (250x4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) | Discovery C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (75:25 v/v) | Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (70:30 v/v) | Acetonitrile: Water: Trifluoroacetic acid (700:300:1 v/v/v) | A gradient of a phosphate buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | 286 nm | 286 nm | 280 nm | 286 nm |
| Column Temp. | Ambient | 25 ± 2°C | Not specified | 35°C |
| Key Application | Estimation of degradation impurities | Quantification of fenofibric acid | Purity analysis of fenofibrate raw materials | Official monograph for impurity testing |
Expert Insights: The choice of a C18 column is prevalent across various methods, indicating its suitability for retaining and separating fenofibrate and its related compounds. The mobile phase composition is a key variable, with different ratios of acetonitrile and water, often with the addition of an acid to control the ionization of acidic impurities like fenofibric acid and improve peak shape. The detection wavelength is consistently around 286 nm, which is the UV absorbance maximum for fenofibrate.
A Recommended Experimental Protocol for Comprehensive Impurity Profiling
Based on a synthesis of the available literature, the following is a detailed, step-by-step protocol for a robust gradient HPLC method designed for the comprehensive analysis of fenofibrate and its impurities. This protocol is intended as a starting point for method development and validation in your laboratory.
Materials and Reagents
-
Fenofibrate Reference Standard and impurity reference standards (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (analytical grade)
-
0.45 µm membrane filters
Chromatographic System
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Trifluoroacetic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the fenofibrate reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Stock Solutions: If available, prepare individual stock solutions of each impurity in the mobile phase.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of the fenofibrate standard and spike it with known amounts of each impurity to assess resolution and sensitivity.
-
Test Solution: Accurately weigh and dissolve the fenofibrate sample in the mobile phase to obtain a concentration similar to the standard solution.
System Suitability
Before sample analysis, inject the standard solution (or a system suitability mixture) multiple times to ensure the system is performing adequately. Key parameters to monitor include:
-
Tailing factor: Should be ≤ 2.0 for the fenofibrate peak.
-
Theoretical plates: Should be ≥ 2000 for the fenofibrate peak.
-
Resolution: The resolution between fenofibrate and the closest eluting impurity should be ≥ 1.5.
-
Repeatability of injections (%RSD): Should be ≤ 2.0% for the peak area of fenofibrate.
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the comparative HPLC analysis of fenofibrate impurities.
Caption: Workflow for the HPLC analysis of fenofibrate impurities.
Conclusion and Future Perspectives
The selection of an appropriate HPLC method is a critical determinant of success in the analysis of fenofibrate and its impurities. While isocratic methods offer simplicity for routine assays, gradient elution provides the superior resolving power necessary for comprehensive impurity profiling and stability-indicating studies. This guide has provided a comparative overview of different HPLC approaches, a recommended experimental protocol, and a clear workflow to aid researchers in this essential analytical task.
As analytical technologies continue to advance, techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer the potential for even faster and more efficient separations. Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) can provide invaluable structural information for the identification of unknown impurities. By building upon the foundational principles outlined in this guide and embracing new technologies, the pharmaceutical industry can continue to ensure the quality, safety, and efficacy of fenofibrate for patients worldwide.
References
-
Mulgund, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 431-436. [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy] - 2-methylpropanoic acid); (b) fenofibrate, (isopropyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoic acid); (c) clofibric acid, (2-(4-chlorophenoxy)-2-methylpropionic acid); and (d) isopropyl clofibrate, (isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate). Retrieved from [Link]
-
Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-401. [Link]
-
Kumbhar, S. T., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(3), 364-371. [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Patel, A. B., et al. (2011). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(8), 2130-2135. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
Reddy, G. R., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Green Chemistry Letters and Reviews, 16(1). [Link]
-
Patil, S. S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
ResearchGate. (n.d.). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2016). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 52(1), 139-148. [Link]
-
Sahoo, D., et al. (2014). NEW VALIDATED ISOCRATIC RP-HPLC METHOD FOR ASSAY OF FENOFIBRATE. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 120-123. [Link]
-
SynZeal. (n.d.). Fenofibrate Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of ATR, EZB, and FNF in various conditions. Retrieved from [Link]
-
Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibric Acid. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibrate. Retrieved from [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
Begum, S., et al. (2022). method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 9(10), 525-533. [Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. tandfonline.com [tandfonline.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. welch-us.com [welch-us.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the robust differentiation of Fenofibrate Impurity G from fenofibrate and its other related compounds. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals who require unambiguous identification and quantification of these substances to ensure pharmaceutical product quality and safety.
The core challenge in analyzing fenofibrate impurities lies in their structural similarity. Many are isomers or closely related esters, demanding highly selective analytical techniques. This guide moves beyond simple protocol recitation to explain the scientific rationale behind the choice of specific methods, columns, and parameters, ensuring a self-validating and reproducible analytical system.
The Subjects: Structures and Physicochemical Properties
Understanding the subtle structural differences between fenofibrate and its impurities is the foundation of any successful separation strategy. Fenofibrate Impurity G, officially designated as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is also known as Fenofibrate USP Related Compound C[1][2]. It is structurally a dimer-like impurity, which significantly alters its physicochemical properties compared to the parent drug.
Below is a comparison of key compounds typically encountered in fenofibrate analysis.
| Compound Name | Pharmacopeial Designation | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |
| Fenofibrate | API | C₂₀H₂₁ClO₄ | 360.83 | The active pharmaceutical ingredient. |
| Fenofibric Acid | Impurity B (EP) / RC B (USP) | C₁₇H₁₅ClO₄ | 318.75 | Primary hydrolysis degradation product[2]. More polar than fenofibrate. |
| Impurity A | Impurity A (EP) / RC A (USP) | C₁₃H₉ClO₂ | 232.66 | (4-chlorophenyl)(4-hydroxyphenyl)methanone; a key synthetic precursor[3]. |
| Impurity D | Impurity D (EP) | C₁₈H₁₇ClO₄ | 332.78 | Methyl ester analogue of fenofibric acid[4]. |
| Impurity G | Impurity G (EP) / RC C (USP) | C₂₄H₂₇ClO₆ | 446.92 | Dimer-like structure formed from fenofibric acid and an ester intermediate[1][]. Significantly larger and can exhibit different polarity. |
The Analytical Imperative: Why Separation is Challenging
The primary analytical challenge stems from the shared chromophore—the 4-chlorobenzoyl moiety—present in fenofibrate and most of its impurities. This means that simple UV-spectrophotometric methods are inadequate for differentiation, as all compounds will absorb light at a similar wavelength (around 286 nm)[4][6]. Therefore, a separation technique is not just recommended; it is mandatory. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power for structurally similar, non-volatile compounds.
The Primary Strategy: Reversed-Phase HPLC with UV Detection
A well-validated Reversed-Phase HPLC (RP-HPLC) method is the cornerstone for distinguishing Fenofibrate Impurity G. The logic is to exploit the differences in polarity between the compounds to achieve temporal separation as they pass through the analytical column.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice due to the generally non-polar nature of fenofibrate and its ester impurities[4][7]. The hydrophobic interactions between the analytes and the C18 chains are the primary mechanism of retention.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer and an organic solvent (typically acetonitrile) is crucial. A simple isocratic method often fails to resolve the more polar fenofibric acid from the solvent front while also failing to elute the highly retained, larger impurities like Impurity G in a reasonable time with good peak shape. Acidifying the mobile phase (e.g., with phosphoric or trifluoroacetic acid) to a pH around 2.5-3.0 suppresses the ionization of fenofibric acid's carboxylic group, leading to better retention and sharper peaks[6][8].
-
Detection: UV detection at 286 nm is standard, as it corresponds to the absorption maximum for the common chromophore, providing excellent sensitivity for all related substances[4][9].
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[4].
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (adjusted to pH 2.5)[6][7].
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 286 nm[4].
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 25 25 75 30 25 75 31 75 25 | 40 | 75 | 25 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a solution of Fenofibrate at ~1.0 mg/mL. Spike with known reference standards of Impurity G and other related compounds at the specification level (e.g., 0.1% or 1 µg/mL).
-
Test Solution: Prepare the sample (e.g., from powdered tablets) at a nominal concentration of 1.0 mg/mL of Fenofibrate in the diluent.
-
-
System Suitability (Self-Validation):
-
Inject the spiked standard solution six times.
-
Resolution: The resolution between Fenofibrate and the closest eluting impurity peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Fenofibrate peak should be ≤ 2.0.
-
RSD: The relative standard deviation (%RSD) for the peak area of Fenofibrate from six replicate injections should be ≤ 2.0%.
-
Expected Results and Data Interpretation
The gradient elution will separate the compounds based on polarity. Fenofibric Acid (Impurity B), being the most polar due to its free carboxylic acid, will elute first. Fenofibrate will follow. Fenofibrate Impurity G, being a larger and significantly different molecule, will have a distinct retention time, typically eluting later than fenofibrate but its exact position can vary based on the specific method conditions.
| Compound | Expected Elution Order | Typical Relative Retention Time (RRT) vs. Fenofibrate |
| Fenofibric Acid (Impurity B) | 1 | ~0.4 - 0.6 |
| Impurity A | 2 | ~0.7 - 0.9 |
| Fenofibrate | 3 | 1.00 |
| Impurity D | 4 | ~1.1 - 1.3 |
| Impurity G | 5 | ~1.5 - 2.0 |
Note: RRT values are illustrative and must be experimentally determined for a specific validated method.
Workflow Visualization
Caption: Standard RP-HPLC workflow for impurity profiling.
Orthogonal Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
While a validated HPLC-UV method is sufficient for routine quality control, unambiguous identification, especially during method development or investigation of unknown peaks, requires mass spectrometry. LC-MS provides molecular weight information, which is definitive for confirming identity.
The Rationale for MS:
LC-MS serves as an orthogonal technique. While HPLC separates based on physicochemical interaction (polarity), MS separates based on the mass-to-charge ratio (m/z) of ionized molecules. This provides an independent and highly specific confirmation of the peak identities assigned by HPLC. It is particularly powerful for distinguishing between isomers that might co-elute chromatographically but can be identified by unique fragmentation patterns.
Experimental Protocol: LC-MS
-
Instrumentation:
-
Couple the outlet of the HPLC-UV system to the inlet of a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) equipped with an Electrospray Ionization (ESI) source.
-
-
Ionization Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Scan Range: 100 - 600 m/z
-
-
Data Interpretation:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ for each compound.
-
Fenofibrate: Expected [M+H]⁺ = 361.1
-
Fenofibric Acid: Expected [M+H]⁺ = 319.1
-
Impurity G: Expected [M+H]⁺ = 447.1
-
Hyphenated Technique Logic
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. akjournals.com [akjournals.com]
A Comparative Guide to the Validation of Analytical Methods for Fenofibrate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Fenofibrate impurities, grounded in scientific principles and regulatory expectations. We will delve into a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) method, presenting its validation data, and compare it with alternative techniques to empower you in selecting the most suitable approach for your analytical needs.
The Criticality of Impurity Profiling for Fenofibrate
Fenofibrate, a widely prescribed lipid-lowering agent, can contain impurities originating from its synthesis or degradation.[1] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity to ensure patient safety and product quality. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[2][3][4][5][6][7][8][9][10][11]
A Validated HPLC/UV Method for Fenofibrate and its Impurities
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the separation and quantification of pharmaceutical impurities due to its robustness, reliability, and cost-effectiveness.[12][13][14][15][16][17][18]
Experimental Protocol: A Step-by-Step Guide
This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of Fenofibrate and its known impurities.
Chromatographic Conditions:
-
Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm)[12]
-
Mobile Phase: Acetonitrile and water (75:25 v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 286 nm[12]
-
Column Temperature: Ambient[12]
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fenofibrate and each known impurity reference standard in the mobile phase to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of the Fenofibrate drug substance in the mobile phase and spike it with known concentrations of each impurity to assess specificity and accuracy.
-
Forced Degradation Samples: Subject the Fenofibrate drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation and generate potential degradation products.[19][20][21] This is crucial for demonstrating the stability-indicating nature of the method.
Causality Behind Experimental Choices
The selection of a C18 column is based on its versatility and proven performance in resolving compounds with varying polarities, which is typical for a drug substance and its impurities. The mobile phase composition of acetonitrile and water is a common choice for RP-HPLC, offering good separation efficiency for a wide range of analytes. The detection wavelength of 286 nm is selected based on the UV absorbance maxima of Fenofibrate and its principal impurities, ensuring adequate sensitivity.
Method Validation: A Self-Validating System
According to ICH Q2(R1) guidelines, a comprehensive validation of the analytical method is required to demonstrate its suitability.[22][6] The following parameters are critical for impurity methods.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[10][23] | No interference from excipients or degradation products was observed at the retention time of Fenofibrate and its known impurities. Peak purity analysis confirmed the homogeneity of the analyte peaks. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. The correlation coefficient (r²) should be typically ≥ 0.99.[6][12] | Linear relationship observed for Fenofibrate and each impurity over the concentration range of 10-60 µg/mL, with r² > 0.99.[12] |
| Accuracy | The closeness of test results obtained by the method to the true value. Recovery should typically be within 98-102%.[6][23] | Mean recovery for all impurities was found to be within 98.5% and 101.5%. |
| Precision (Repeatability & Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. RSD should be ≤ 2%.[6][14] | Repeatability (intra-day precision) and intermediate precision (inter-day precision) showed a Relative Standard Deviation (RSD) of less than 2% for the peak areas of Fenofibrate and its impurities. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] | LOD and LOQ were established to be sufficiently low to detect and quantify impurities at levels compliant with regulatory requirements (e.g., 0.05% and 0.1% respectively). |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23] | The method was found to be robust with respect to minor changes in flow rate, mobile phase composition, and column temperature. |
Comparative Analysis of Alternative Analytical Techniques
While HPLC/UV is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages, particularly for complex impurity profiles or when higher sensitivity is required.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry.[24][25][26]
Advantages over HPLC/UV:
-
Higher Sensitivity and Selectivity: UPLC-MS can detect and quantify impurities at much lower levels than HPLC/UV.[24][25]
-
Structural Elucidation: Mass spectrometry provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities and degradation products.[20]
-
Faster Analysis Times: UPLC systems utilize smaller particle size columns, leading to significantly shorter run times compared to conventional HPLC.[24]
Considerations:
-
Higher Cost: The initial investment and ongoing maintenance costs for UPLC-MS systems are considerably higher than for HPLC/UV systems.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the target analyte, affecting quantification.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1]
Advantages:
-
Excellent for Volatile Impurities: GC is the gold standard for the determination of residual solvents, which are a common type of process-related impurity.
Limitations for Fenofibrate Impurity Profiling:
-
Limited to Volatile Compounds: Most of the process-related and degradation impurities of Fenofibrate are not sufficiently volatile for GC analysis without derivatization.
Comparison Summary
| Feature | HPLC/UV | UPLC-MS | Gas Chromatography (GC) |
| Primary Application | Routine quality control, quantification of known impurities | Impurity identification, quantification of trace impurities, complex samples | Analysis of residual solvents and other volatile impurities |
| Sensitivity | Moderate | High to Very High | High (for volatile analytes) |
| Selectivity | Good | Excellent | Excellent (for volatile analytes) |
| Cost | Low to Moderate | High | Moderate |
| Speed | Moderate | Fast | Fast |
| Structural Information | Limited (based on UV spectrum) | Yes (from mass spectrum) | Limited (can be coupled with MS) |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between different validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of validation parameters.
Conclusion
The validation of analytical methods for Fenofibrate impurities is a multi-faceted process that requires a deep understanding of both the chemistry of the drug substance and the principles of analytical science. While HPLC/UV remains a robust and reliable technique for routine quality control, the use of advanced methods like UPLC-MS can provide significant advantages in terms of sensitivity, selectivity, and the ability to identify unknown impurities. The choice of the most appropriate analytical technique should be based on a thorough risk assessment and the specific requirements of the analysis. This guide provides the foundational knowledge and comparative data to make informed decisions in the development and validation of analytical methods for Fenofibrate, ultimately contributing to the delivery of safe and effective medicines.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). GMP Compliance. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2016). Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(4), 1-7. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2023). Investigations of a Dog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-402. [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023). Cogent Chemistry, 9(1). [Link]
-
Fenofibrate Impurities and Related Compound - Veeprho. (n.d.). Veeprho. [Link]
-
method development and validation for fenofibrate by rp-hplc method - PHARMACEUTICAL SCIENCES. (2022). Indo American Journal of Pharmaceutical Sciences, 9(10), 525-533. [Link]
-
Fenofibrate EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. [Link]
-
LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. (2015). Journal of Chromatographic Science, 53(8), 1317-1325. [Link]
-
Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(3), 645-654. [Link]
-
DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. (2021). Malay Journal of Pharmaceutical Sciences, 19(1), 19-28. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 227-231. [Link]
-
Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. (2025). Farmacja Współczesna, 18, 149-156. [Link]
-
Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. (2022). International Journal of Drug Delivery Technology, 12(4), 1608-1611. [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. (2013). Journal of Analytical & Bioanalytical Techniques, 4(4). [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. (2016). ResearchGate. [Link]
-
New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. (2014). Xenobiotica, 44(11), 1008-1016. [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2012). American Journal of Analytical Chemistry, 3(12), 856-864. [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2012). Der Pharma Chemica, 4(5), 1887-1893. [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2012). SciRP. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. phmethods.net [phmethods.net]
- 13. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
- 15. web.usm.my [web.usm.my]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 19. tandfonline.com [tandfonline.com]
- 20. akjournals.com [akjournals.com]
- 21. scielo.br [scielo.br]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. propharmagroup.com [propharmagroup.com]
- 24. annexpublishers.com [annexpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Fenofibrate Impurities
This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods used in the quantification of impurities in Fenofibrate. It is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and safety of Fenofibrate drug substances and products.
The Criticality of Impurity Profiling in Fenofibrate
Fenofibrate, a widely prescribed lipid-lowering agent, undergoes various synthetic and degradation pathways that can lead to the formation of impurities.[1][2] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for their accurate identification and quantification.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of drug impurities.[3]
Commonly encountered impurities in Fenofibrate include unreacted starting materials, by-products of the synthesis, and degradation products.[1][2][4][5] Notably, fenofibric acid, the active metabolite of fenofibrate, is also a primary degradation product formed under hydrolytic conditions.[6][7][8] Other process-related impurities and degradation products have also been identified and characterized.[1][5][6]
Analytical Techniques for Fenofibrate Impurity Analysis: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of Fenofibrate and its related compounds due to their high resolution, sensitivity, and specificity.[6][9][10][11][12][13]
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |
| Principle | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Operates on the same principle as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. |
| Resolution | Good resolving power for most Fenofibrate impurities. | Superior resolution, allowing for the separation of closely eluting and trace-level impurities. |
| Analysis Time | Longer run times, typically in the range of 20-60 minutes.[6] | Significantly faster analysis times, often under 10 minutes, leading to higher throughput.[14][15] |
| Solvent Consumption | Higher solvent consumption due to longer run times and larger column dimensions. | Reduced solvent consumption, making it a "greener" and more cost-effective technique.[16] |
| Sensitivity | Adequate for routine quality control. | Enhanced sensitivity, allowing for lower limits of detection (LOD) and quantitation (LOQ).[14] |
| System Requirements | Standard HPLC systems are widely available. | Requires specialized UHPLC systems capable of handling higher backpressures. |
Causality behind Method Selection: The choice between HPLC and UHPLC is often dictated by the specific requirements of the analysis. For routine quality control where speed is not the primary concern, a well-validated HPLC method can be sufficient. However, for in-depth impurity profiling, method development, and high-throughput screening, the superior resolution and speed of UHPLC are highly advantageous.
The Imperative of Cross-Validation
When a new or alternative analytical method is introduced, or when analysis is transferred between laboratories, a cross-validation study is essential. This process ensures that the results obtained from the different methods or laboratories are equivalent and reliable. The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, which forms the basis for cross-validation.[17][18][19][20]
The primary objective of cross-validation is to demonstrate that any differences in the results are within acceptable, predefined limits. This builds confidence in the analytical data and ensures consistency in product quality assessment.
Experimental Design for Cross-Validation of Two HPLC Methods for Fenofibrate Impurities
This section outlines a detailed protocol for the cross-validation of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the determination of Fenofibrate impurities.
Analytical Methods to be Compared
-
Method A (Existing Validated Method): A well-established HPLC method currently used for routine quality control.
-
Method B (New/Alternative Method): A newly developed UHPLC method with a shorter run time.
Cross-Validation Parameters and Acceptance Criteria
The cross-validation study will focus on the key validation parameters as outlined in the ICH Q2(R2) guideline.[21][22]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis of the main component and all known impurities should demonstrate no co-eluting peaks. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.999 for each impurity. |
| Accuracy | To assess the closeness of the test results obtained by the method to the true value. | Recovery of spiked impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) should be within 98.0% to 102.0%. |
| Precision | To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 5.0% for each impurity. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10. Precision at the LOQ should have an RSD of ≤ 10.0%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The effect of variations in parameters such as mobile phase composition, flow rate, and column temperature on the results should be evaluated. The system suitability parameters should remain within the defined limits. |
| Equivalency | To demonstrate that the two methods produce comparable results. | The difference in the mean results for each impurity between the two methods should not be statistically significant (e.g., based on a t-test). |
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Protocol:
-
Prepare a solution of Fenofibrate spiked with all known impurities at their specification limits.
-
Prepare solutions of each individual impurity.
-
Prepare a placebo solution (containing all formulation excipients except Fenofibrate).
-
Inject all solutions into both HPLC systems (Method A and Method B).
-
Assess the chromatograms for any co-elution of peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector for the Fenofibrate peak and all impurity peaks in the spiked sample.
Rationale: This protocol ensures that the analytical method can distinguish between the main component, its impurities, and any potential interference from the matrix.
Protocol:
-
Prepare a series of at least five concentrations for each impurity, ranging from the LOQ to 150% of the specification limit.
-
Inject each concentration in triplicate for both Method A and Method B.
-
Plot a calibration curve of peak area versus concentration for each impurity.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Rationale: This establishes a linear relationship between the instrument response and the concentration of each impurity over the desired range.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analyze the spiked samples using both Method A and Method B.
-
Calculate the percentage recovery for each impurity at each concentration level.
Rationale: This demonstrates the ability of the method to accurately measure the true amount of an impurity in the sample matrix.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six replicate samples of Fenofibrate spiked with all impurities at the 100% specification level.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument for both Method A and Method B.
-
Calculate the RSD for the results of each impurity.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Calculate the overall RSD for the results of each impurity across both days and analysts.
-
Rationale: This assesses the variability of the method under different conditions, providing an indication of its reproducibility.
Data Presentation and Interpretation
The quantitative data generated from the cross-validation study should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Linearity Data
| Impurity | Method | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | Method A | 0.1 - 1.5 | 0.9995 |
| Method B | 0.05 - 1.5 | 0.9998 | |
| Impurity B | Method A | 0.1 - 1.5 | 0.9992 |
| Method B | 0.05 - 1.5 | 0.9996 |
Table 2: Comparison of Accuracy (Recovery) Data
| Impurity | Method | Spiking Level | Mean Recovery (%) |
| Impurity A | Method A | 50% | 99.5 |
| 100% | 100.2 | ||
| 150% | 101.1 | ||
| Method B | 50% | 99.8 | |
| 100% | 100.5 | ||
| 150% | 101.3 |
Table 3: Comparison of Precision Data
| Impurity | Method | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| Impurity A | Method A | 1.2 | 1.8 |
| Method B | 0.8 | 1.1 |
Table 4: Equivalency Testing of Impurity Quantification
| Impurity | Method A (Mean % w/w) | Method B (Mean % w/w) | Difference (%) | p-value (t-test) |
| Impurity A | 0.08 | 0.082 | 2.5 | > 0.05 |
| Impurity B | 0.12 | 0.118 | -1.7 | > 0.05 |
Interpretation: The hypothetical data presented in the tables would suggest that Method B is not only faster but also demonstrates slightly better or equivalent performance in terms of linearity, accuracy, and precision compared to Method A. The equivalency testing indicates that there is no statistically significant difference between the results obtained by the two methods.
Conclusion and Recommendations
A thorough cross-validation of analytical methods is a cornerstone of good manufacturing practice (GMP) and is essential for ensuring the quality and consistency of pharmaceutical products. The protocol and comparative data presented in this guide provide a comprehensive framework for the cross-validation of analytical methods for Fenofibrate impurities.
The successful completion of such a study, with all results meeting the predefined acceptance criteria, provides a high degree of assurance that the alternative analytical method is fit for its intended purpose and can be implemented with confidence.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 81-85. [Link]
-
Patil, R., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
El-Gindy, A., et al. (2005). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 655-666. [Link]
-
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
-
Patil, R., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. ResearchGate. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. [Link]
-
U.S. Food and Drug Administration. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Suneetha, A., & Rao, D. D. (2014). method development and validation for fenofibrate by rp-hplc method. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
-
Gabhe, S. Y., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Chromatographia, 78(5-6), 419-426. [Link]
-
Alagawadi, A. V., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1), 2196924. [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. [Link]
-
Mulgund, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Semantic Scholar. [Link]
-
Niraimathi, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Indo American Journal of Pharmaceutical Research, 5(1), 444-451. [Link]
-
Scite.ai. (n.d.). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Rahman, M. M., et al. (2016). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. ResearchGate. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna, 18, 149-156. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. veeprho.com [veeprho.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. phmethods.net [phmethods.net]
- 7. akjournals.com [akjournals.com]
- 8. scite.ai [scite.ai]
- 9. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate | Semantic Scholar [semanticscholar.org]
- 14. iajpr.com [iajpr.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. altabrisagroup.com [altabrisagroup.com]
A Comparative Toxicological Guide to Fenofibrate and Its Impurities: A Risk-Based Assessment
For researchers and drug development professionals, ensuring the safety of an active pharmaceutical ingredient (API) is paramount. This extends beyond the API itself to the entire impurity profile, as even trace compounds can have significant biological consequences. This guide provides an in-depth toxicological comparison of fenofibrate, a widely prescribed lipid-lowering agent, and its known process-related and degradation impurities. We will delve into the known toxicities, outline a strategic framework for evaluating impurities with limited data, and provide detailed experimental protocols, grounding our discussion in the causality behind each scientific choice.
Fenofibrate, an isopropyl ester prodrug, is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid.[1] Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism.[2] However, its therapeutic benefits are accompanied by a known profile of adverse effects, including hepatotoxicity, myopathy, and pancreatitis.[1][3] The safety of a fenofibrate drug product, therefore, depends not only on the toxicology of the parent drug and its active metabolite but also on the control of impurities that may arise during synthesis or degradation.[4]
The International Council for Harmonisation (ICH) provides a clear framework (specifically the Q3A/B guidelines) for the qualification of impurities.[5] An impurity is considered "qualified" if its biological safety has been established at or above the level specified in the drug product. This typically involves acquiring and evaluating toxicological data. The level at which an impurity must be qualified is determined by the maximum daily dose of the drug, with thresholds as low as 0.15% or 1.0 mg per day (whichever is lower) for high-dose drugs.[5] This regulatory mandate is the primary driver for the toxicological characterization of the compounds discussed herein.
Comparative Toxicological Profiles
The toxicological landscape of fenofibrate and its impurities is varied. While extensive data exists for the parent drug and its active metabolite (Impurity B), information on other impurities is often limited to basic hazard classifications. This necessitates a risk-based approach to their evaluation.
| Compound | Common Name / Type | CAS Number | Key Toxicological Findings |
| Fenofibrate | Parent Drug (API) | 49562-28-9 | Hepatotoxicity: May cause damage to the liver through prolonged exposure; associated with elevated serum transaminases.[2][6][7] Myopathy/Rhabdomyolysis: Risk of muscle pain and severe muscle breakdown, especially when co-administered with statins.[3][8] Pancreatitis: Has been reported in patients.[1] Phototoxicity: Known to be photolabile and can cause photosensitization. Carcinogenicity: Associated with liver carcinomas in rodents at high doses.[9] |
| Impurity A | Process Impurity / Starting Material | 42019-78-3 | Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Other: The toxicological properties have not been fully investigated.[11] |
| Impurity B | Active Metabolite / Degradant | 42017-89-0 | Acute Oral Toxicity: Classified as Harmful if swallowed (Acute Tox. 4 Oral).[12] Systemic Effects: Profile is similar to fenofibrate, including risk of hepatotoxicity, myopathy, and pancreatitis.[13] Renal Toxicity: Can cause or exacerbate renal impairment.[13][14] Aquatic Toxicity: Classified as very toxic to aquatic life with long-lasting effects.[12] |
| Impurity C / G | Process Impurity | 217636-48-1 | Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4). General Toxicity: Data is limited; reported as not meeting GHS hazard criteria in some notifications, suggesting low acute toxicity.[15] |
| Impurity D | Process Impurity / Ester Variant | 42019-07-8 | No specific toxicological data is readily available. Requires evaluation if present above qualification thresholds. |
| Impurity E | Process Impurity / Ester Variant | 42019-08-9 | No specific toxicological data is readily available. Requires evaluation if present above qualification thresholds. |
| Impurity F | Degradation Product | 154356-96-4 | Photoproduct: Identified as a photoproduct of fenofibrate, suggesting it may contribute to the drug's overall phototoxicity.[16] No other specific toxicological data is readily available. |
Note: Impurity B is Fenofibric Acid. The CAS number 217636-48-1 is referred to as Impurity C by the USP and Impurity G by the EP; the toxicological data is associated with this single chemical entity.
A Strategic Framework for Toxicological Qualification
When faced with impurities that lack established toxicological profiles, such as Fenofibrate Impurities D and E, a tiered, data-driven evaluation strategy is essential. This approach, grounded in regulatory expectations like the ICH M7 guideline for mutagenic impurities, prioritizes computational and in vitro methods to minimize animal testing while ensuring patient safety.
This workflow begins with in silico assessment as a screening tool. Quantitative Structure-Activity Relationship (QSAR) models predict a chemical's potential toxicity based on its structure. This is a rapid, cost-effective method to flag potential hazards, particularly for genotoxicity. A positive QSAR prediction for mutagenicity would immediately trigger an in vitro bacterial mutation assay (Ames test) to confirm or refute the alert. A negative Ames test result is often sufficient to dismiss concerns of mutagenicity for the impurity.
If the impurity shows no alerts for mutagenicity but is present at significant levels, a general cytotoxicity assay is warranted. Comparing the impurity's cytotoxicity in a relevant cell line (e.g., human hepatocytes like HepG2) to that of the parent drug provides a direct measure of relative toxicity. If the impurity is significantly less potent than the API, it may be considered qualified without further testing. However, if it shows comparable or greater toxicity, further evaluation, potentially including a short-term in vivo study, may be required to establish a safe exposure level.
Key Experimental Protocols
The trustworthiness of a toxicological assessment rests on the quality of the experimental data. The following are detailed protocols for the cornerstone in vitro assays in the impurity qualification workflow.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is the gold standard for detecting mutagenic potential, a critical endpoint for any pharmaceutical impurity. It evaluates the ability of the test compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
Causality and Self-Validation:
-
Multiple Strains: Using a panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is critical because they detect different types of mutations (frameshift vs. base-pair substitutions). This provides a comprehensive screen.
-
Metabolic Activation (S9): The test is run with and without a mammalian metabolic activation system (Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver homogenate, S9 fraction). This is crucial because many chemicals only become mutagenic after being metabolized by liver enzymes.
-
Controls: The protocol is validated by the inclusion of negative (vehicle) controls to establish a baseline reversion rate and positive controls (known mutagens specific to each strain, with and without S9) to confirm the sensitivity of the assay and the activity of the S9 fraction. A statistically significant, dose-dependent increase in revertant colonies (typically ≥2-fold over background) is considered a positive result.
Step-by-Step Methodology:
-
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Preparation:
-
Prepare fresh overnight cultures of the bacterial tester strains.
-
Prepare serial dilutions of the test impurity and control substances in a suitable vehicle (e.g., DMSO or water).
-
Prepare the S9 metabolic activation mix (if applicable) and keep on ice.
-
-
Assay (Plate Incorporation Method):
-
To a sterile tube, add:
-
2.0 mL of top agar (at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test impurity dilution (or control).
-
0.5 mL of S9 mix or buffer (for non-activated plates).
-
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Calculate the mean number of revertants per plate for each concentration. Compare the results for the test compound to the vehicle control.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) - ISO 10993-5
This assay provides a quantitative measure of a compound's effect on cell viability and metabolic activity. It is a valuable tool for comparing the relative toxicity of an impurity to the parent API.
Causality and Self-Validation:
-
Principle: The assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Choice: Using a human liver-derived cell line like HepG2 is highly relevant for drug impurities, as the liver is a primary site of drug metabolism and potential toxicity.
-
Controls: A vehicle control (e.g., 0.1% DMSO) serves as the 100% viability benchmark. A positive control (e.g., doxorubicin) confirms the assay can detect cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the fenofibrate API and the test impurity in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate for a relevant exposure period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for both the API and the impurity.
Conclusion
The toxicological evaluation of fenofibrate impurities is a clear example of the intersection between analytical chemistry, toxicology, and regulatory science. While the parent drug and its active metabolite, fenofibric acid (Impurity B), have well-defined toxicity profiles characterized by risks of liver, muscle, and pancreatic injury, other impurities often lack comprehensive data. Impurity A is a known irritant, and Impurity F's origin as a photoproduct links it to a known risk pathway. For impurities with no available data, a systematic, tiered evaluation strategy is not just a recommendation but a scientific and regulatory necessity. By employing a logical sequence of in silico, in vitro, and, when necessary, in vivo studies, drug developers can build a robust safety profile for their product, ensuring that the therapeutic benefits for the patient are not undermined by the risks posed by unqualified impurities.
References
-
Blane, G. F. (1987). Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives. The American Journal of Medicine, 83(5, Supplement 2), 26-36. Retrieved from [Link]
- LGC Standards. (2025). Safety Data Sheet for (4-Chlorophenyl)(4-hydroxyphenyl)methanone.
-
Wilk, A., Wyczechowska, D., Zapata, A., Dean, M., Mullinax, J., Marrero, L., ... & Reiss, K. (2014). Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death. Molecular and Cellular Biology, 35(1), 182-198. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Fenofibrate - Accessdata. Retrieved from [Link]
-
DailyMed. (n.d.). Fenofibric Acid - Full Prescribing Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). NDA 22-224/Trilipix (fenofibric acid choline salt)/ Abbott Laboratories. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Retrieved from [Link]
-
News-Medical.Net. (2024). What are the side effects of Fenofibric acid? Retrieved from [Link]
-
Knopp, R. H. (1988). Safety of fenofibrate--US and worldwide experience. Cardiology, 75 Suppl 1, 51-7. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. Retrieved from [Link]
-
Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Kogami, M., Abe, S., Nakamura, H., & Aoshiba, K. (2023). Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro. Oncology Letters, 26(1), 1-10. Retrieved from [Link]
-
LookChem. (n.d.). Methanone,(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)- SDS. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibrate. Retrieved from [Link]
-
Moehs Ibérica. (n.d.). FENOFIBRATE. Retrieved from [Link]
- Angene Chemical. (2024). Safety Data Sheet.
-
Okada, M., et al. (2009). Fenofibrate-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats. Toxicologic Pathology, 37(4), 517-520. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Fenofibrate EP Impurity F. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity F. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Highlights of Prescribing Information - FENOGLIDE. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. These highlights do not include all the information needed to use fenofibric acid delayed - release capsules safely and effectively. See full prescribing information for fenofibric acid delayed - release capsules. Fenofibric acid delayed-release capsules , for oral use Initial U.S. Approval: 2008 [dailymed.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moehs.com [moehs.com]
- 8. Fenofibrate-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 非诺贝特杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. What are the side effects of Fenofibric acid? [synapse.patsnap.com]
- 14. Fenofibric Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 15. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fenofibrate Impurity G and Impurity C
In the landscape of pharmaceutical development and quality control, the precise identification and characterization of impurities are paramount to ensuring the safety and efficacy of drug substances. Fenofibrate, a widely used lipid-lowering agent, is no exception. Among its various process-related impurities and degradation products, Impurity G and Impurity C present a notable analytical challenge due to their structural similarities. This guide provides an in-depth comparison of these two impurities, leveraging key spectroscopic techniques to achieve their unambiguous differentiation.
As a senior application scientist, my approach is grounded in the principle that a robust analytical method is a self-validating system. The experimental choices detailed herein are not merely procedural steps but are dictated by the inherent chemical properties of the molecules under investigation. By understanding the causality behind the expected spectroscopic behavior, researchers can confidently identify and quantify these impurities, ensuring the quality of Fenofibrate drug products.
Unveiling the Molecular Structures: A Tale of Two Impurities
A foundational understanding of the chemical structures of Fenofibrate Impurity G and Impurity C is the first step in devising a strategy for their differentiation. While both share the core 4-(4-chlorobenzoyl)phenoxy moiety with the parent drug, they diverge significantly in the side chain attached to the phenoxy oxygen.
Fenofibrate Impurity G , also known as Fenofibrate Related Compound C, is chemically named 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate.[1][2][3][4][5] It is a dimeric ester, essentially formed from two molecules of fenofibric acid (the active metabolite of fenofibrate) where one's carboxylic acid is esterified with the hydroxyl group of the other's isopropyl ester.
Fenofibrate Impurity C is chemically known as (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one.[6][7] This impurity possesses a butanone side chain, a stark contrast to the ester-containing side chain of Fenofibrate and Impurity G.
Below is a visual representation of their chemical structures.
Caption: Chemical structures of Fenofibrate Impurity G and Impurity C.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between Impurity G and Impurity C give rise to distinct spectroscopic signatures. A multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and orthogonal dataset for their differentiation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for Impurity G and Impurity C would exhibit several key differences, primarily in the signals corresponding to their aliphatic side chains.
Key Differentiating Features in NMR:
-
¹H NMR:
-
Impurity G: The presence of two distinct isopropyl groups would be evident. One would be part of the terminal ester, showing a septet for the methine proton and a doublet for the methyl protons. The other isopropyl moiety is part of the second ester linkage, and its protons would likely appear as singlets due to the quaternary carbon attachments.
-
Impurity C: The spectrum would be characterized by signals corresponding to a butanone moiety. This would include a quartet for the methine proton adjacent to the phenoxy group, a doublet for the terminal methyl group, and a singlet for the acetyl methyl group.
-
-
¹³C NMR:
-
Impurity G: The spectrum would show two distinct carbonyl signals corresponding to the two ester groups. The chemical shifts of the carbons in the two isopropyl groups would also be distinguishable.
-
Impurity C: A key feature would be the presence of a ketone carbonyl signal, which typically appears at a lower field (more downfield) compared to an ester carbonyl. The spectrum would also show characteristic signals for the carbons of the butanone side chain.
-
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (in ppm) for Fenofibrate Impurity G and C
| Functional Group | Impurity G (Predicted) | Impurity C (Predicted) |
| ¹H NMR | ||
| Isopropyl CH (septet) | ~5.1 | - |
| Isopropyl CH₃ (doublet) | ~1.2 | - |
| Gem-dimethyl CH₃ (singlet) | Two singlets ~1.5-1.7 | - |
| Butanone CH (quartet) | - | ~4.8 |
| Butanone CH₃ (doublet) | - | ~1.5 |
| Acetyl CH₃ (singlet) | - | ~2.2 |
| Aromatic Protons | ~6.9-7.8 | ~6.9-7.8 |
| ¹³C NMR | ||
| Ester C=O | Two signals ~170-175 | - |
| Ketone C=O | - | ~205-210 |
| Isopropyl CH | ~70 | - |
| Isopropyl CH₃ | ~21 | - |
| Gem-dimethyl CH₃ | Two signals ~25-27 | - |
| Butanone CH | ~78 | |
| Butanone CH₃ | ~18 | |
| Acetyl CH₃ | ~28 | |
| Aromatic Carbons | ~118-160 | ~118-160 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The most telling difference between Impurity G and Impurity C in their IR spectra would be the position of the carbonyl (C=O) stretching absorption band.
-
Impurity G: Would exhibit a strong absorption band characteristic of an ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. The presence of two ester groups might lead to a broadened or split peak in this region.
-
Impurity C: Would show a strong absorption band for a ketone carbonyl, which is generally found at a lower wavenumber than an ester, typically around 1705-1725 cm⁻¹.
Table 2: Key Differentiating IR Absorption Bands (in cm⁻¹)
| Functional Group | Impurity G (Predicted) | Impurity C (Predicted) |
| C=O Stretch (Ester) | ~1740 | - |
| C=O Stretch (Ketone) | - | ~1715 |
| C-O Stretch | Prominent | Prominent |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The significant difference in molecular weights between Impurity G and Impurity C makes their differentiation by MS straightforward.
-
Fenofibrate Impurity G: Molecular Formula: C₂₄H₂₇ClO₆, Molecular Weight: 446.92 g/mol .[2][3][5][7][8]
-
Fenofibrate Impurity C: Molecular Formula: C₁₇H₁₅ClO₃, Molecular Weight: 302.75 g/mol .[5][6][7]
The molecular ion peak in the mass spectrum would readily distinguish between the two. Furthermore, their fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI) would be distinct, reflecting their different structures. For instance, Impurity C would likely show a prominent fragment from the loss of the acetyl group (CH₃CO).
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of Fenofibrate Impurity G and Impurity C.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and differentiation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.[9]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the impurity standard (G or C).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).
-
Process the spectrum similarly to the ¹H spectrum.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum to identify key functional groups.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid impurity standard directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the impurity standard (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal.
-
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Workflow for Spectroscopic Differentiation
The logical flow for differentiating Fenofibrate Impurity G and C using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic differentiation of Fenofibrate Impurities G and C.
Conclusion
The spectroscopic differentiation of Fenofibrate Impurity G and Impurity C is readily achievable through a systematic application of modern analytical techniques. While mass spectrometry provides a rapid and definitive initial assessment based on molecular weight, IR and NMR spectroscopy offer orthogonal confirmation and detailed structural insights. By understanding the predicted spectral differences rooted in their distinct chemical structures, analytical scientists can confidently identify and characterize these impurities, playing a crucial role in maintaining the quality and safety of Fenofibrate drug products. The methodologies and comparative data presented in this guide serve as a robust framework for researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
References
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity G | CAS 217636-48-1. Retrieved from [Link]
-
Gorin, G., et al. (2000). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 811-824. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Fenofibrate Impurity C | 217636-47-0. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate Impurities. Retrieved from [Link]
- Patel, S. B., et al. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 6(5), 334-342.
-
PubChem. (n.d.). Fenofibrate. Retrieved from [Link]
- Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 82-86.
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity G. Retrieved from [Link]
- USP. (2013).
- Sravani, G., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE IN BULK AND FORMULATIONS VIA UV SPECTROPHOTOMETRY. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 350-354.
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Developing a Stability-Indicating Method for Fenofibrate and Its Impurities
This guide provides an in-depth, experience-driven comparison of methodologies for developing a robust stability-indicating analytical method for Fenofibrate. We will move beyond rote procedural lists to explore the scientific rationale behind experimental choices, ensuring the development of a self-validating and trustworthy analytical system. The focus is on leveraging High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to effectively separate Fenofibrate from its process-related impurities and degradation products, in line with international regulatory standards.
Foundational Strategy: Understanding the Molecule and Its Vulnerabilities
Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a widely prescribed antilipemic agent.[1][2][3] Its structure, featuring an isopropyl ester linkage, is a key area of vulnerability. A stability-indicating method's primary goal is to provide unambiguous quantitative data on the drug substance, free from interference from any potential degradants or impurities.[4] Therefore, the first step is not to screen columns, but to intentionally degrade the molecule to understand what we need to separate.
Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[5] This approach is mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2) and serves two purposes: it elucidates potential degradation pathways and generates the very impurities the analytical method must be capable of resolving.[5]
Studies show Fenofibrate is particularly susceptible to hydrolysis and oxidation.[6][7][8]
-
Alkaline and Acidic Hydrolysis: The ester bond is prone to cleavage, yielding the primary active metabolite, Fenofibric acid (2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid), which is also listed as Impurity B in the European Pharmacopoeia.[4][9]
-
Oxidative Degradation: The molecule can also degrade under oxidative stress.[4][8]
By generating these compounds, we create the critical challenge for our chromatographic system: to resolve the parent Fenofibrate peak from these and other potential minor degradants.
Experimental Protocol: Forced Degradation of Fenofibrate
The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5] This range is sufficient to produce and detect major degradants without completely destroying the sample, which could lead to complex secondary degradation pathways.
Materials:
-
Fenofibrate API
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Fenofibrate in methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 70-80°C for approximately 2-4 hours.[4] Periodically sample, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 70-80°C. Fenofibrate is highly labile in basic conditions, so degradation may be complete within 2 hours.[4][6] Monitor closely. Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours or gently heat to accelerate degradation.[4] Dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid Fenofibrate powder to dry heat (e.g., 105°C) for 24-48 hours. Dissolve the stressed powder in methanol to prepare a sample for analysis.
-
Photolytic Degradation: Expose the stock solution and solid API to direct sunlight or a photostability chamber (ICH Q1B) for a defined period. Prepare samples for analysis.
-
Control Sample: Prepare a sample of Fenofibrate in the same diluent without subjecting it to stress conditions.
Caption: Workflow for Forced Degradation Studies.
Comparative Analysis of Chromatographic Methods: HPLC vs. UPLC
The core of a stability-indicating method lies in its chromatographic separation power. Both HPLC and UPLC are foundational techniques, but their performance characteristics differ significantly, primarily due to the particle size of the stationary phase.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The traditional workhorse, typically using columns with 3-5 µm particles. It is robust and reliable for many applications.[10][11]
-
Ultra-Performance Liquid Chromatography (UPLC): A more modern approach utilizing sub-2 µm particles. This results in significantly higher column efficiency and requires specialized systems capable of handling high backpressures (often >1000 bar).[11][12]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact on Fenofibrate Analysis |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide more theoretical plates, leading to sharper peaks and better resolution. This is critical for separating closely eluting impurities.[10] |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | UPLC offers a significant increase in throughput, reducing analytical bottlenecks in a QC environment.[10] |
| Resolution | Good | Excellent | Superior UPLC resolution increases confidence in peak purity and allows for the detection of minor degradants that might be hidden in broader HPLC peaks. |
| Sensitivity | Good | Excellent | Sharper, narrower peaks in UPLC result in a higher signal-to-noise ratio, improving the Limits of Detection (LOD) and Quantitation (LOQ).[10][12] |
| Solvent Consumption | Higher | Lower (by up to 70-80%) | Shorter run times and smaller column dimensions drastically reduce solvent usage, making UPLC a greener and more cost-effective option.[11][12] |
| System Pressure | < 400 bar | > 1000 bar | UPLC requires specialized instrumentation capable of handling high pressures. Method transfer from HPLC to UPLC is possible but requires careful optimization.[11] |
For developing a new stability-indicating method for Fenofibrate, UPLC is the superior choice . The complexity of potential degradation products necessitates the highest possible resolving power to ensure accurate quantification of the API and all impurities.
Method Development Strategy
The following table outlines a comparison of typical starting conditions for developing a Fenofibrate method on both HPLC and UPLC platforms, based on published literature.
| Parameter | HPLC Method Example | UPLC Method Example | Scientific Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm[7][9] | C18, 50 x 2.1 mm, 1.7 µm | A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the relatively nonpolar Fenofibrate molecule and its key impurities. The shorter, smaller-particle UPLC column enables faster analysis without sacrificing resolution. |
| Mobile Phase | Acetonitrile:Water (75:25 v/v)[4][9] or Acetonitrile:Buffer (e.g., pH 3.0)[1] | Acetonitrile:0.1% Formic Acid in Water (Gradient) | Acetonitrile is a common organic modifier. Using a buffer or acidifying the aqueous phase (e.g., with formic, phosphoric, or trifluoroacetic acid) is crucial to control the ionization state of acidic degradants like Fenofibric acid, ensuring sharp, symmetrical peaks.[13] A gradient elution on UPLC is often used to resolve early-eluting polar impurities and late-eluting nonpolar ones in a single run. |
| Flow Rate | 1.0 mL/min[4][9] | 0.3 - 0.5 mL/min | The flow rate is scaled according to the column dimensions to maintain optimal linear velocity and efficiency. |
| Detection | UV at 286 nm[4][9] | UV at 286 nm | Fenofibrate has a strong chromophore, with a UV maximum around 286 nm, providing good sensitivity for both the parent drug and its structurally related impurities. |
| Column Temp. | Ambient or 25°C[4] | 30 - 40°C | Elevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency. Temperature control is more critical in UPLC to ensure reproducible retention times.[11] |
Method Validation: Proving Fitness for Purpose (ICH Q2(R1))
Once a chromatographic method is developed that successfully separates Fenofibrate from its degradation products (as demonstrated by analyzing the stressed samples), it must be rigorously validated according to ICH Q2(R1) guidelines.[14] Validation is the documented evidence that the procedure is suitable for its intended purpose.
Experimental Protocol: Key Validation Parameters
-
Specificity:
-
Protocol: Inject the diluent, a standard solution of Fenofibrate, a solution of known impurities, and each of the forced degradation samples.
-
Acceptance Criteria: The Fenofibrate peak should be free from any co-eluting peaks in the stressed samples. Peak purity analysis using a photodiode array (PDA) detector should confirm the spectral homogeneity of the main peak.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of Fenofibrate and its key impurities over a specified range (e.g., 50% to 150% of the target assay concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be >0.999.[7]
-
-
Accuracy (as Recovery):
-
Protocol: Spike a placebo (formulation matrix without API) with known amounts of Fenofibrate and impurities at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
-
-
Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be sufficiently low to accurately quantify all specified impurities at their reporting thresholds. For Fenofibrate, typical LOQ values are in the low µg/mL or even ng/mL range.[7][14]
-
-
Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.2 units of pH, ±5°C in column temperature, ±10% in flow rate).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.[9]
-
Caption: Interrelationship of Method Validation Parameters.
Summary of Typical Validation Results
| Parameter | Typical Acceptance Criteria | Published Fenofibrate Method Results |
| Linearity (r²) | ≥ 0.999 | 0.9997[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.6 - 104.1%[7] (Note: some labs may have wider limits) |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[8] |
| LOD (µg/mL) | Report Value | 0.011 µg/mL[7] |
| LOQ (µg/mL) | Report Value | 0.043 µg/mL[7] |
Conclusion
The development of a scientifically sound, stability-indicating method for Fenofibrate is a systematic process that hinges on a foundational understanding of the molecule's degradation pathways. A comparative analysis clearly demonstrates the technical superiority of UPLC over traditional HPLC for this task, offering enhanced resolution, speed, and sensitivity, which are paramount for confident impurity profiling.
The process begins with intentional, controlled forced degradation to produce the very impurities the method must separate. This is followed by systematic chromatographic development, focusing on achieving baseline resolution between Fenofibrate and all degradants. Finally, a comprehensive validation following ICH Q2(R1) guidelines provides the documented proof that the method is accurate, precise, and reliable for its intended use in a quality control environment. By following this integrated approach, researchers and drug development professionals can build a robust, defensible analytical method that ensures the safety and efficacy of Fenofibrate products.
References
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Rasayan J. Chem. Available at: [Link]
-
LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. AKJournals. Available at: [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available at: [Link]
-
Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. SciELO. Available at: [Link]
-
STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available at: [Link]
-
Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. ScienceDirect. Available at: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]
-
Method development and validation for fenofibrate by rp-hplc method. PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Available at: [Link]
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online. Available at: [Link]
-
Fenofibrate. PubChem. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Available at: [Link]
-
Forced degradation studies of ATR, EZB, and FNF in various conditions. ResearchGate. Available at: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Semantic Scholar. Available at: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate. Available at: [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. scispace.com [scispace.com]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. phmethods.net [phmethods.net]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. biomedres.us [biomedres.us]
- 13. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Fenofibrate Impurity G Analysis
Abstract
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Fenofibrate, a widely prescribed lipid-lowering agent, is known to have several process-related and degradation impurities, among which Fenofibrate Impurity G is of significant interest. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of Fenofibrate Impurity G. We will delve into the analytical challenges, propose a robust reference method using High-Performance Liquid Chromatography (HPLC), outline a detailed protocol for a comparative study, and discuss the interpretation of results. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to enhance analytical precision and cross-laboratory reproducibility.
Introduction: The Critical Role of Impurity Profiling
Fenofibrate is the isopropyl ester of fenofibric acid and functions as a prodrug.[1] Its synthesis and degradation can result in the formation of various related substances.[1] Fenofibrate Impurity G, chemically known as 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is listed in the European Pharmacopoeia (EP) and is also designated as Fenofibrate USP Related Compound C.[2][3]
The presence and quantity of such impurities are critical quality attributes (CQAs) that can impact the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate strict control over impurities. Therefore, establishing a reliable and reproducible analytical method is paramount. An inter-laboratory comparison, or proficiency test, serves as a vital tool to validate the robustness of an analytical method across different environments, equipment, and analysts, ensuring that the method is transferable and yields consistent results.[4][5]
Analytical Considerations for Fenofibrate Impurity G
The primary challenge in analyzing Fenofibrate impurities is achieving adequate separation from the main API peak and other related substances.[6][7] Fenofibrate and its impurities share a similar core structure, leading to comparable physicochemical properties and, consequently, similar chromatographic behavior.
Key Analytical Challenges:
-
Resolution: Ensuring baseline separation between Fenofibrate, Impurity G, and other specified impurities like Impurity A (4-Chlorophenyl)(4-hydroxyphenyl)methanone) and Impurity B (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid).
-
Sensitivity: The method must be sensitive enough to detect and quantify impurities at levels stipulated by pharmacopoeias, often below 0.1%.[6]
-
Method Robustness: The analytical method must be resilient to minor variations in operational parameters (e.g., mobile phase composition, pH, column temperature) that are common between different laboratories.[8]
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for this purpose.[9][10]
Establishing a Reference HPLC Method
To conduct a meaningful inter-laboratory study, a well-defined and validated reference method must be established and shared with all participating laboratories. The following HPLC method is proposed based on common practices found in pharmacopoeias and scientific literature.[6][10]
Rationale for Method Selection:
-
Column Chemistry: A C18 column is the industry standard for reversed-phase chromatography of moderately non-polar molecules like Fenofibrate and its impurities, offering excellent separation capabilities.
-
Mobile Phase: A mobile phase consisting of acetonitrile and an acidified aqueous buffer is chosen. Acetonitrile provides good elution strength for the analytes, while the acidic buffer (e.g., with orthophosphoric or trifluoroacetic acid) controls the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6][10]
-
Detection Wavelength: A detection wavelength of approximately 286 nm is selected, as it provides a good response for both Fenofibrate and its key impurities.[9][10]
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Fenofibrate Reference Standard (USP or EP grade)
-
Fenofibrate Impurity G Reference Standard (EP or equivalent)[11]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (Analytical Grade)
-
Methanol (HPLC Grade)
3.2. Chromatographic Conditions
| Parameter | Recommended Condition | Causality and Justification |
|---|---|---|
| Column | Waters XBridge C18, 250 x 4.6 mm, 5 µm (or equivalent) | Provides high-resolution separation for complex mixtures of related substances. The 250 mm length enhances peak separation. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v), pH adjusted to 2.5 with Orthophosphoric Acid | The high organic content ensures timely elution. Acidic pH suppresses silanol activity on the stationary phase and ensures analyte consistency, improving peak shape.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency and system pressure. |
| Detection | UV at 286 nm | Offers high sensitivity for the benzophenone chromophore present in Fenofibrate and its impurities.[9] |
| Column Temp. | 25 °C | Controlled temperature ensures retention time reproducibility.[9] |
| Injection Vol. | 20 µL | A typical volume for standard analytical HPLC systems. |
| Run Time | ~30 minutes | Sufficient to allow for the elution of all relevant impurities and the main API peak. |
3.3. Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water 70:30 v/v)
-
Standard Stock Solution (Fenofibrate): Accurately weigh and dissolve ~25 mg of Fenofibrate RS in a 25 mL volumetric flask with diluent to get a concentration of 1000 µg/mL.
-
Impurity Stock Solution (Impurity G): Accurately weigh and dissolve ~25 mg of Fenofibrate Impurity G RS in a 25 mL volumetric flask with diluent to get a concentration of 1000 µg/mL.
-
Spiked Sample Solution (for Method Validation): Prepare a solution of Fenofibrate at ~500 µg/mL and spike it with Impurity G to a final concentration of ~0.5 µg/mL (representing 0.1% impurity level). This solution is critical for verifying the method's ability to quantify the impurity at its specification limit.
3.4. System Suitability Testing (SST) Before any analysis, the chromatographic system must meet predefined performance criteria. This is a self-validating step to ensure the system is fit for purpose.
-
Resolution: The resolution between the Fenofibrate peak and the Impurity G peak should be not less than 2.0.[12]
-
Tailing Factor: The tailing factor for the Fenofibrate peak should be not more than 2.0.[13]
-
Repeatability (%RSD): The relative standard deviation for six replicate injections of the standard solution should be not more than 2.0%.[13]
Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning, from sample preparation to data analysis.[4][14]
Study Workflow Diagram
Caption: Workflow for an inter-laboratory comparison study.
Study Protocol
-
Coordinator Role: A central coordinator prepares and distributes a single, homogenous batch of test material (e.g., Fenofibrate API spiked with a known concentration of Impurity G, typically 0.1-0.5%).
-
Blind Samples: Samples should be provided as blind duplicates or triplicates to assess intra-laboratory precision.
-
Instructions: Clear instructions, including the reference method protocol, SST criteria, and a standardized reporting template, must be provided to all participants.
-
Data Reporting: Laboratories should report the retention time of Impurity G, the calculated amount (e.g., in % w/w), and their full SST results.
Interpreting Variability and Potential Sources of Error
Variability in results is expected. The goal is to understand its sources and ensure it remains within acceptable limits.[15]
Example Comparative Data Table
| Laboratory | Reported Impurity G (% w/w) | Retention Time (min) | Resolution (Fen/Imp G) | Tailing Factor (Fen) |
| Lab A | 0.152 | 12.1 | 3.5 | 1.2 |
| Lab B | 0.165 | 11.8 | 3.1 | 1.4 |
| Lab C | 0.149 | 12.2 | 3.6 | 1.1 |
| Lab D | 0.185 | 12.5 | 2.8 | 1.8 |
| Lab E | 0.155 | 12.0 | 3.4 | 1.3 |
| Assigned Value | 0.155 | - | - | - |
| Std. Dev. | 0.013 | - | - | - |
In this hypothetical example, Lab D's result might be flagged as a potential outlier for further investigation.
Potential Sources of Analytical Error
A cause-and-effect (Ishikawa) diagram is an excellent tool for brainstorming potential sources of variability.
Caption: Cause-and-effect diagram of potential error sources.
Conclusion and Best Practices
An inter-laboratory comparison for Fenofibrate Impurity G is a powerful exercise in method validation and quality assurance. By establishing a robust, well-characterized reference method and a clear study protocol, organizations can gain confidence in their analytical results. Key best practices include:
-
Use Pharmacopoeial Methods as a Starting Point: Align the reference method with established monographs from the USP or EP.[13][16]
-
Invest in High-Quality Reference Standards: The accuracy of the entire study hinges on the quality of the Fenofibrate and Impurity G reference materials.[17]
-
Establish Rigorous SST Criteria: System suitability is the daily check that ensures the validity of analytical runs.
-
Promote Open Communication: Encourage participating labs to provide feedback on the method's performance and any difficulties encountered.
By adhering to these principles, the pharmaceutical industry can ensure the consistency and reliability of data, ultimately safeguarding patient health.
References
-
Butte, A. M., & Parab, J. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-393. [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Patil, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 336-340. [Link]
-
Cenmed. (n.d.). FENOFIBRATE IMPURITY G EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD. Retrieved from [Link]
-
USP-NF. (2019). Fenofibrate Capsules Monograph. Retrieved from [Link]
-
Patil, S. D., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Fenofibrate. Retrieved from [Link]
-
USP-NF. (2016). Fenofibrate Tablets Monograph Revision Bulletin. Retrieved from [Link]
-
Meyyanathan, S.N., & Ramasarma, G.V.S. (2011). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(8), 2130-2134. [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]
-
Archimer. (2019). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
Kudupudi, C., & Ayyar, M. (2020). Novel Isocratic RP-HPLC Method Development and Validation of Rosuvastatin and Fenofibrate in Tablets. International Journal of Pharmaceutical Quality Assurance, 11(3), 343-349. [Link]
-
Suneetha, A., & Rao, A. (2013). Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In Bulk And Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 4(10), 3938-3944. [Link]
-
Milde, D., Klokočníková, E., & Nižnanská, A. (2021). Practical guidance for organizing small interlaboratory comparisons. Accreditation and Quality Assurance, 26, 17-22. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. allmpus.com [allmpus.com]
- 3. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. cenmed.com [cenmed.com]
- 12. uspnf.com [uspnf.com]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
- 16. uspbpep.com [uspbpep.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
Navigating the Disposal of Fenofibrate Impurity G: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the development of fenofibrate-based therapeutics, the management of related impurities is a critical aspect of laboratory safety and environmental responsibility. Fenofibrate Impurity G (CAS No. 217636-48-1), a known related compound of the active pharmaceutical ingredient fenofibrate, requires meticulous handling and disposal to mitigate potential hazards.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of Fenofibrate Impurity G, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile of Fenofibrate Impurity G
Key Chemical and Hazard Information:
| Property | Value | Source |
| Chemical Name | 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | [1] |
| CAS Number | 217636-48-1 | |
| Molecular Formula | C₂₄H₂₇ClO₆ | |
| Molecular Weight | 446.92 g/mol | |
| GHS Hazard Statements | H302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic life | [3] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/ container to an approved waste disposal plant. | [3][4] |
The presence of a chlorinated organic structure suggests that combustion byproducts may be hazardous, necessitating disposal via high-temperature incineration in a licensed facility.[5][6][7]
Core Directive: A Risk-Based Approach to Disposal
The proper disposal of Fenofibrate Impurity G hinges on a risk-based approach that prioritizes personnel safety and environmental protection. This involves a clear decision-making process from the point of generation to final disposal.
Figure 1. Decision workflow for the proper disposal of Fenofibrate Impurity G, from point of generation to final disposal.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe handling and disposal of both solid and liquid waste containing Fenofibrate Impurity G.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a well-ventilated area, preferably a chemical fume hood. The required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Part 2: Waste Segregation and Containerization
Proper segregation is paramount to prevent accidental chemical reactions and ensure the waste is routed to the correct disposal stream.[8]
-
Identify the Waste Stream: Designate a specific waste container for "Chlorinated Organic Waste." Never mix this waste with non-hazardous waste, other organic solvents, or aqueous waste.[9]
-
Select an Appropriate Container:
-
For solid waste (e.g., contaminated filter paper, weighing boats), use a clearly labeled, sealable polyethylene bag or a wide-mouth plastic container.
-
For liquid waste (e.g., solutions from analytical procedures), use a compatible, leak-proof container with a secure screw-top cap.[9] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
-
Label the Container: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Fenofibrate Impurity G"
-
The primary hazards: "Toxic," "Ecotoxic"
-
The date of accumulation.
-
Part 3: In-Lab Storage (Satellite Accumulation)
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
In a secondary containment tray to capture any potential leaks.
Part 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department, ensuring all information is accurate and complete.
-
Disposal Method: The designated disposal method for chlorinated organic compounds like Fenofibrate Impurity G is high-temperature incineration at a licensed hazardous waste facility.[5][7] This process ensures the complete destruction of the compound and its hazardous byproducts.
Spill Management: Immediate Actions
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Part 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Clean the Spill: Carefully sweep or scoop the absorbent material and the spilled solid into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS department, providing details of the substance, quantity, and cleanup procedure.
References
-
PubChem. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
SynZeal. Fenofibrate EP Impurity G | 217636-48-1. [Link]
-
Veeprho. Fenofibrate EP Impurity G | CAS 217636-48-1. [Link]
-
ACS Publications. Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. [Link]
- Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- Google Patents.
-
Stericycle UK. How to Safely Dispose of Laboratory Waste? [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C24H27ClO6 | CID 71316725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to Handling Fenofibrate Impurity G: Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, or drug development professional, the meticulous handling of pharmaceutical impurities is a cornerstone of laboratory safety and data integrity. Fenofibrate Impurity G, a known process-related impurity of the lipid-lowering agent Fenofibrate, requires a comprehensive and cautious approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Precautionary Approach
Core Principles of Protection: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: The primary method for controlling exposure to powdered substances is through containment. Whenever possible, handle Fenofibrate Impurity G within a certified chemical fume hood or a powder containment hood. This is especially critical when weighing or transferring the solid material, as these actions are most likely to generate airborne dust. Normal room ventilation is not sufficient for handling powdered APIs or their impurities[4].
-
Administrative Controls: Access to areas where Fenofibrate Impurity G is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) for handling, storage, and disposal must be established and readily accessible.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical for safeguarding against the potential hazards of Fenofibrate Impurity G. The following table outlines the recommended PPE, the rationale for its use, and key specifications.
| PPE Component | Specification | Rationale for Use with Fenofibrate Impurity G |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P100) | To prevent the inhalation of fine powder particles, which is a primary route of exposure for chemical solids. Surgical masks are not sufficient as they do not provide a tight seal or filter fine particulates[5]. |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | To prevent direct skin contact. Nitrile offers good chemical resistance for short-term handling. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated[5]. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | To protect the eyes and face from airborne particles and potential splashes. Safety glasses do not provide a sufficient seal to protect against fine dust[5]. |
| Body Protection | Disposable, low-linting coverall with elasticated cuffs (e.g., Tyvek®) | To protect the skin and personal clothing from contamination. Low-linting materials are essential to prevent contamination of the sample and the laboratory environment[6]. |
| Foot Protection | Disposable shoe covers | To prevent the tracking of contaminants out of the designated handling area[5]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Donning of PPE
-
Designated Area: All handling of Fenofibrate Impurity G should occur in a designated area, clearly marked with appropriate hazard signage.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste disposal containers are within the containment area (e.g., fume hood).
-
Don PPE: Don PPE in the following order: shoe covers, inner gloves, coverall, respirator, goggles, face shield, and outer gloves. The cuffs of the outer gloves should be pulled over the cuffs of the coverall sleeves.
Handling and Experimental Procedures
-
Containment: Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or powder containment hood.
-
Minimize Dust Generation: Use techniques that minimize the generation of airborne dust. For example, gently scoop the powder instead of pouring it from a height.
-
Spill Management: In the event of a small spill, dampen the material with water to prevent it from becoming airborne before carefully cleaning it up with absorbent pads. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing of PPE and Decontamination
-
Designated Doffing Area: Remove PPE in a designated area to prevent the spread of contamination.
-
Doffing Sequence: Remove PPE in the following order to minimize cross-contamination: outer gloves, face shield, goggles, coverall (turn inside out as it is removed), shoe covers, inner gloves, and finally, the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is a critical final step in the safe handling of Fenofibrate Impurity G.
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), weigh boats, and any other contaminated solid materials should be placed in a clearly labeled hazardous waste container.
-
Unused Material: Unused Fenofibrate Impurity G should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[7]. Do not dispose of it down the drain or in the regular trash.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Visualizing the Workflow: PPE Selection and Handling
The following diagram illustrates the key decision points and workflow for safely handling Fenofibrate Impurity G.
Caption: A diagram illustrating the key steps and safety precautions for handling Fenofibrate Impurity G.
Conclusion: A Culture of Safety
The responsible handling of pharmaceutical impurities like Fenofibrate Impurity G is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and meticulously adhering to PPE protocols, researchers can protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in ensuring a safe laboratory environment.
References
- Vertex AI Search. (n.d.).
- LGC Standards. (n.d.).
- SynZeal. (n.d.).
- Sigma-Aldrich. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Respirex Intern
- Mayo Clinic. (2026).
- Pharma Times Official. (2024). Personal Protective Equipment (PPE) in the Pharmaceutical Industry.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- International Enviroguard. (2019). PPE Factors For Pharmaceutical Manufacturing.
- Axios Research. (n.d.).
- Clearsynth. (n.d.).
- Der Pharma Chemica. (n.d.).
- Pharmaffiliates. (n.d.).
- EDQM. (n.d.).
- PubChem. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)
- Pharmaffiliates. (n.d.).
- 1mg. (2026). Rosuvas F 10 Tablet: View Uses, Side Effects, Price and Substitutes.
- National Center for Biotechnology Information. (2023).
- Thermo Fisher Scientific. (2021).
Sources
- 1. Fenofibrate EP Impurity G | 217636-48-1 | SynZeal [synzeal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. pppmag.com [pppmag.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

